Product packaging for Cannflavin A(Cat. No.:CAS No. 76735-57-4)

Cannflavin A

Cat. No.: B1252014
CAS No.: 76735-57-4
M. Wt: 436.5 g/mol
InChI Key: MWGFICMOCSIQMV-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannflavin A is a member of flavones.
This compound has been reported in Cannabis sativa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O6 B1252014 Cannflavin A CAS No. 76735-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGFICMOCSIQMV-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336952
Record name Cannaflavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76735-57-4
Record name Cannflavin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannaflavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNFLAVIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Cannflavin A in Cannabis sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A is a prenylated flavonoid unique to Cannabis sativa that has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It also outlines the experimental methodologies employed in the elucidation of this pathway, offering a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway branches off from the core flavonoid synthesis route through the specific actions of an O-methyltransferase and a prenyltransferase, leading to the formation of this specialized metabolite. The key precursors for the pathway are phenylalanine, derived from the shikimate pathway, and malonyl-CoA, which is produced from the acetate pathway[1].

Enzymatic Steps in this compound Biosynthesis

The formation of this compound can be divided into three main stages: the general phenylpropanoid pathway, the core flavonoid synthesis pathway, and the this compound-specific branch.

General Phenylpropanoid Pathway
  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid. This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) [1].

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid by the enzyme cinnamate-4-hydroxylase (C4H) [1].

  • Activation of p-Coumaric Acid: Finally, p-coumaric acid is activated through the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) [1].

Core Flavonoid Synthesis
  • Formation of Naringenin Chalcone: One molecule of p-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA to form the chalcone backbone, naringenin chalcone. This crucial step is catalyzed by chalcone synthase (CHS) [1].

  • Isomerization to Naringenin: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin[1].

  • Formation of Apigenin: A double bond is introduced into the C ring of naringenin by flavone synthase (FNS) to yield the flavone apigenin[1].

  • Hydroxylation to Luteolin: Apigenin is subsequently hydroxylated at the 3' position of the B ring by flavonoid 3'-hydroxylase (F3'H) to produce luteolin[1].

This compound-Specific Branch

The biosynthesis of this compound diverges from the general flavonoid pathway at the level of luteolin through the action of two specific enzymes identified in Cannabis sativa.

  • Methylation of Luteolin: Luteolin is methylated at the 3'-hydroxyl group to form chrysoeriol. This reaction is catalyzed by a specific O-methyltransferase, CsOMT21 [2][3][4][5][6].

  • Geranylation of Chrysoeriol: The final step is the regiospecific addition of a geranyl group from geranyl diphosphate (GPP) to the chrysoeriol backbone. This prenylation reaction is catalyzed by an aromatic prenyltransferase, CsPT3 , to yield this compound[2][3][4]. It is noteworthy that CsPT3 can also utilize dimethylallyl diphosphate (DMAPP) as a substrate to produce Cannflavin B[2][4].

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in the final steps of this compound biosynthesis.

Table 1: Kinetic Parameters of C. sativa O-Methyltransferase 21 (CsOMT21)

SubstrateKm (µM)Vmax (pmol/min/mg protein)kcat (s-1)kcat/Km (s-1M-1)
Luteolin15.3 ± 2.1185.4 ± 7.30.012784.3

Data obtained from kinetic analysis of recombinant CsOMT21. Kinetic parameters were determined by non-linear regression analysis using the Michaelis-Menten kinetics model.

Table 2: Kinetic Parameters of C. sativa Prenyltransferase 3 (CsPT3)

Flavone SubstratePrenyl DonorKm (µM)Vmax (pmol/min/mg protein)kcat (s-1)kcat/Km (s-1M-1)
ChrysoeriolDMAPP37.9 ± 5.591.3 ± 0.05850.000923.7
ChrysoeriolGPP35.6 ± 10.71.3 ± 0.1220.000925.3
ApigeninDMAPP141.7 ± 15.61.2 ± 0.05660.00085.6
ApigeninGPP49.4 ± 11.41.3 ± 0.09930.000918.2
LuteolinDMAPP/GPPN.D.N.D.N.D.N.D.

N.D. - Not Determined due to low conversion rates. Measurements were made at 37 °C in 100 mM Tris-HCl, pH 9.0 and 10 mM MgCl2. Data are the mean of three independent determinations ± SE.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of phylogenomic, molecular biology, and biochemical techniques.

Identification and Cloning of Biosynthetic Genes (CsOMT21 and CsPT3)
  • Phylogenomic Analysis:

    • Putative O-methyltransferase and prenyltransferase sequences were identified from the Cannabis sativa genome and transcriptome databases using BLAST searches with known plant flavonoid OMT and aromatic PT protein sequences as queries.

    • The identified candidate sequences were aligned using ClustalW.

    • A neighbor-joining phylogenetic tree was constructed using MEGA (Molecular Evolutionary Genetics Analysis) software to infer evolutionary relationships and select promising candidates for functional characterization.

  • Gene Cloning:

    • Total RNA was extracted from C. sativa leaves.

    • First-strand cDNA was synthesized using reverse transcriptase.

    • The full-length open reading frames of the candidate genes (CsOMT21 and CsPT3) were amplified by PCR using gene-specific primers.

    • The amplified PCR products were cloned into a suitable expression vector for heterologous expression.

Heterologous Expression and Enzyme Preparation
  • Yeast Expression System:

    • The expression constructs containing the CsOMT21 and CsPT3 genes were transformed into a suitable host, such as Saccharomyces cerevisiae.

    • Yeast cultures were grown in appropriate selective media to the mid-log phase.

    • Gene expression was induced, and the cells were harvested by centrifugation.

  • Microsome Isolation (for membrane-bound enzymes like CsPT3):

    • Yeast cells were lysed enzymatically and mechanically in a buffered solution.

    • The cell lysate was subjected to differential centrifugation to pellet the microsomal fraction, which is enriched in membrane-bound proteins.

    • The microsomal pellets were resuspended in a suitable buffer for use in enzyme assays.

Enzyme Assays
  • CsOMT21 (O-methyltransferase) Assay:

    • Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 7.5-8.0), the substrate luteolin, the methyl donor S-adenosyl-L-methionine (SAM), and the recombinant CsOMT21 enzyme preparation.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37 °C) for a specific duration.

    • Reaction Termination: The reaction is stopped by the addition of an organic solvent like methanol or by acidification.

    • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of chrysoeriol.

  • CsPT3 (Prenyltransferase) Assay:

    • Reaction Mixture: The assay mixture typically consists of Tris-HCl buffer (pH 7.5-9.0), MgCl2 as a cofactor, the flavonoid substrate (e.g., chrysoeriol), the prenyl donor (GPP for this compound or DMAPP for Cannflavin B), and the microsomal fraction containing recombinant CsPT3.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 37 °C).

    • Reaction Termination: The reaction is quenched, often by extraction with an organic solvent like ethyl acetate.

    • Product Analysis: The extracted products are analyzed by HPLC or LC-MS/MS to detect and quantify this compound or Cannflavin B.

Kinetic Analysis
  • To determine the kinetic parameters (Km and Vmax), enzyme assays were performed with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

  • The initial reaction velocities were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., SigmaPlot).

Visualizations

Biosynthetic Pathway of this compound

Cannflavin_A_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Core Flavonoid Synthesis cluster_cannflavin This compound Specific Branch Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 GPP Geranyl Diphosphate (GPP) Cannflavin_A This compound GPP->Cannflavin_A Chrysoeriol->Cannflavin_A CsPT3

Caption: Biosynthetic pathway of this compound in Cannabis sativa.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow start Start phylogenomics Phylogenomic Analysis (Identify candidate genes) start->phylogenomics cloning Gene Cloning (Amplify ORFs from cDNA) phylogenomics->cloning expression Heterologous Expression (e.g., in Saccharomyces cerevisiae) cloning->expression purification Enzyme Preparation (e.g., Microsome Isolation) expression->purification assay Enzyme Activity Assay purification->assay kinetics Kinetic Analysis (Determine Km, Vmax) assay->kinetics analysis Product Identification (HPLC, LC-MS/MS) assay->analysis end End kinetics->end analysis->end

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

References

Unveiling Cannflavin A: A Technical Guide to its Discovery and Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavin A, a prenylated flavonoid predominantly found in Cannabis sativa, has garnered significant scientific interest due to its potent anti-inflammatory properties, reportedly exceeding those of aspirin by a substantial margin. This technical guide provides a comprehensive overview of the discovery and chemical structure elucidation of this compound. It details the experimental protocols for its isolation and purification, presents a thorough analysis of its spectroscopic data, and outlines its biosynthetic pathway. This document is intended to serve as a core resource for researchers engaged in the study of natural products, medicinal chemistry, and the development of novel therapeutic agents.

Discovery and Significance

This compound was first isolated and identified in the 1980s from Cannabis sativa[1]. Its discovery was a notable event in phytochemistry, as it represented a new class of bioactive compounds distinct from the well-known cannabinoids. The initial interest in this compound was sparked by its remarkable anti-inflammatory activity, specifically its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation[1]. This discovery opened new avenues for research into the non-cannabinoid constituents of Cannabis and their therapeutic potential.

Isolation and Purification of this compound

The isolation of this compound from Cannabis sativa involves a multi-step process designed to separate it from a complex mixture of other phytochemicals, including cannabinoids, terpenes, and other flavonoids. The general workflow involves extraction, fractionation, and chromatographic purification.

Experimental Protocol: Gram-Scale Preparation

This protocol outlines a method for the gram-scale purification of this compound from hemp aerial parts[2].

  • Plant Material Preparation:

    • 300 kg of dried and pulverized hemp aerial parts (leaves and flowers) are passed through a #40-80 mesh sieve.

  • Extraction:

    • The fine powder is extracted twice with 80% aqueous cold ethanol (in an 8:1 solvent-to-solid ratio) with stirring at 50 rpm for 2 hours.

    • The ethanol filtrates are combined, and the ethanol content is reduced to 50% to yield a crude ethanolic extract.

  • Initial Chromatographic Purification:

    • The crude extract is subjected to chromatography on a macroporous adsorbent resin (HPD700).

    • Elution is performed with 53% aqueous ethanol (5 column volumes).

    • The resulting fractions containing this compound are combined, and the solvent is removed under vacuum to yield a crude extract of this compound (approximately 4.45 kg).

  • Solvent Partitioning and Crystallization:

    • The crude this compound extract is dissolved in hexane at 40°C and filtered to remove insoluble materials. This step is repeated three times.

    • After solvent removal, the resulting yellow solid (approximately 52.28 g) is dissolved in a 5:1 mixture of ethyl acetate and acetone.

    • The solution is stored at 4°C for 3 hours to facilitate crystallization.

    • The crystallized solid is filtered and washed three times with cold ethyl acetate to afford the purified this compound fraction (38.73 g, with a yield of 0.013%).

Experimental Workflow for this compound Isolation

G cluster_0 Extraction and Initial Purification cluster_1 Purification and Crystallization Plant_Material Dried & Pulverized Hemp Aerial Parts (300 kg) Extraction 80% Aqueous Ethanol Extraction Plant_Material->Extraction Crude_Ethanolic_Extract Crude Ethanolic Extract Extraction->Crude_Ethanolic_Extract Macroporous_Resin_Chromatography Macroporous Resin Chromatography (HPD700, 53% EtOH) Crude_Ethanolic_Extract->Macroporous_Resin_Chromatography Crude_CFA_Extract Crude this compound Extract (4.45 kg) Macroporous_Resin_Chromatography->Crude_CFA_Extract Hexane_Partitioning Hexane Dissolution & Filtration Crude_CFA_Extract->Hexane_Partitioning Yellow_Solid Yellow Solid (52.28 g) Hexane_Partitioning->Yellow_Solid Crystallization Crystallization from Ethyl Acetate:Acetone (5:1) at 4°C Yellow_Solid->Crystallization Purified_CFA Purified this compound (38.73 g) Crystallization->Purified_CFA

Caption: Workflow for the gram-scale isolation of this compound.

Chemical Structure Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in DMSO-d₆ [2][3]

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
2-164.2
36.54 (s, 1H)102.8
4-182.3
513.21 (s, 1H)161.5
6-109.1
710.76 (s, 1H)163.8
86.86 (d, J = 2.4 Hz, 1H)94.5
9-157.8
10-105.7
1'-121.3
2'7.52 (s, 2H)113.8
3'-148.1
4'9.93 (s, 1H)150.2
5'6.93 (d, J = 8.2 Hz, 1H)116.1
6'7.52 (s, 2H)120.5
3'-OCH₃3.89 (s, 3H)56.1
1''3.22 (d, J = 6.7 Hz, 2H)21.6
2''5.17 (t, J = 6.8 Hz, 1H)123.1
3''-137.5
4''1.98 (d, J = 5.9 Hz, 2H)39.5
5''1.91 (s, 2H)26.2
6''5.01 (s, 1H)124.5
7''-131.2
8''1.56 (s, 3H)25.6
9''1.50 (s, 3H)17.6
10''1.72 (s, 3H)16.2

Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis [4][5][6]

ParameterCondition
Column Luna® C18 (150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid
Elution Isocratic
Flow Rate 1 mL/min
Detection PDA at 342.4 nm
Column Temperature 25 °C
Mass Spectrometry Fragmentation

While a detailed public fragmentation spectrum for this compound is not extensively documented, based on the principles of flavonoid fragmentation, the following patterns can be anticipated under Electron Ionization Mass Spectrometry (EI-MS).

Table 3: Predicted EI-MS Fragmentation of this compound

m/zProposed Fragment
436[M]⁺ (Molecular Ion)
421[M - CH₃]⁺
367[M - C₅H₉]⁺ (Loss of prenyl group from geranyl moiety)
314Retro-Diels-Alder (RDA) fragmentation of the C-ring
151Product of RDA fragmentation

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges to produce this specific flavonoid[7][8][9][10][11].

Biosynthetic Pathway of this compound

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 Cannflavin_A Cannflavin_A Chrysoeriol->Cannflavin_A CsPT3 + GPP

Caption: Simplified biosynthetic pathway of this compound.

The key enzymes involved in the final steps of this compound biosynthesis are:

  • CsOMT21 (O-methyltransferase): This enzyme catalyzes the methylation of luteolin to form chrysoeriol.

  • CsPT3 (Prenyltransferase): This enzyme facilitates the geranylation of chrysoeriol at the C-6 position, using geranyl pyrophosphate (GPP) as the donor molecule, to produce this compound.

Conclusion

The discovery and structural elucidation of this compound have provided a solid foundation for further research into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and spectroscopic data presented in this guide are intended to facilitate ongoing and future investigations into this promising natural product. The elucidation of its biosynthetic pathway also opens up possibilities for metabolic engineering and biotechnological production of this compound, which could overcome the limitations of its low natural abundance in Cannabis sativa.

References

Technical Whitepaper: The Anti-inflammatory Mechanism of Cannflavin A via Prostaglandin E2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid isolated from Cannabis sativa L., has emerged as a potent anti-inflammatory agent[1][2][3]. Distinct from cannabinoids, its mechanism of action has been a subject of significant interest, particularly its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever[2][4]. In preclinical evaluations, cannflavins have demonstrated anti-inflammatory properties that, in some cases, are significantly more potent than common non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin[5][6]. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its targeted inhibition of the PGE2 biosynthetic pathway. It consolidates quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and workflows for scientific and drug development professionals.

The Prostaglandin E2 Biosynthetic Pathway

Prostaglandin E2 is a principal mediator of inflammation. Its synthesis is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then metabolized through the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) convert AA into the unstable intermediate Prostaglandin H2 (PGH2)[7][8]. Finally, microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme often overexpressed during inflammation, isomerizes PGH2 into the pro-inflammatory PGE2[7][9].

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Membrane_Phospholipids Membrane_Phospholipids AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) COX->PGH2 Converts mPGES1->PGE2 Isomerizes PLA2 PLA2 PLA2->AA Releases

Figure 1: Prostaglandin E2 (PGE2) Synthesis Pathway.

This compound's Targeted Mechanism of Inhibition

Preclinical studies have revealed that this compound exerts its anti-inflammatory effects primarily by targeting and inhibiting key enzymes in the eicosanoid synthesis pathways. Its most notable action is the potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1)[5][10]. This is a significant distinction from traditional NSAIDs, which primarily target COX enzymes. While this compound does weakly inhibit COX-1 and COX-2, its primary efficacy in reducing PGE2 comes from its action on mPGES-1[5][11]. This targeted approach is believed to reduce the negative side effects associated with broad COX inhibition[5].

In addition to its effects on the PGE2 pathway, this compound is also a known inhibitor of 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory leukotrienes[6][11]. This dual-inhibitory action on both mPGES-1 and 5-LOX contributes to its powerful anti-inflammatory profile[6][11].

CannflavinA_Mechanism PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation) Leukotrienes Leukotrienes (Inflammation) CannflavinA This compound 5LOX 5-LOX CannflavinA->5LOX Potent Inhibition COX COX CannflavinA->COX Weak Inhibition mPGES1->PGE2 5LOX->Leukotrienes COX->PGH2 AA AA AA->5LOX

Figure 2: this compound's primary targets in the arachidonic acid cascade.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against mPGES-1 and 5-LOX, with significantly weaker activity against COX enzymes.

TargetThis compound IC50Assay TypeReference
PGE2 Release 0.7 µMCell-based (TPA-induced)[10]
mPGES-1 1.8 µMCell-free[6][10]
5-Lipoxygenase (5-LOX) 0.9 µMCell-free[6]
5-Lipoxygenase (5-LOX) 1.6–2.4 µMCell-based[6]
COX-1 / COX-2 Weak InhibitionNot specified[5][11]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.

Isolation of this compound

Cannflavins are typically isolated from the leaves and other aerial parts of Cannabis sativa L.[11].

  • Extraction: Plant material is extracted using a solvent such as 95% ethanol[11]. To minimize interference from cannabinoids, a pre-extraction with a nonpolar solvent like hexane may be performed[11].

  • Fractionation: The crude extract is subjected to fractionation using techniques like silica gel column chromatography[11].

  • Purification: Fractions containing this compound are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound[11][12]. Purity is confirmed by HPLC and structural identity by Nuclear Magnetic Resonance (NMR) spectroscopy[12].

Cell-Based Prostaglandin E2 Inhibition Assay

This protocol assesses the ability of this compound to inhibit PGE2 production in whole cells.

  • Cell Culture: Human cell lines, such as rheumatoid synovial cells or THP-1-derived macrophages, are cultured in appropriate media[1][13].

  • Stimulation: Cells are stimulated with a pro-inflammatory agent to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production. Common stimuli include 12-O-tetradecanoylphorbol-13-acetate (TPA), lipopolysaccharide (LPS), or interleukin-1β (IL-1β)[10][13][14].

  • Treatment: Cells are co-incubated with the inflammatory stimulus and varying concentrations of this compound.

  • Arachidonic Acid Addition: Exogenous arachidonic acid is added to the medium to provide the substrate for PGE2 synthesis[15].

  • Quantification: After incubation, the cell culture supernatant is collected. The concentration of released PGE2 is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA)[15][16][17].

  • Data Analysis: The percentage of PGE2 inhibition is calculated relative to stimulated cells treated with a vehicle control. The IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis node_style node_style action_style action_style result_style result_style Cell_Culture 1. Culture Cells (e.g., Synovial Cells, Macrophages) Stimulation 2. Add Inflammatory Stimulus (e.g., LPS, TPA) Add_CannflavinA 3. Add this compound (Varying Concentrations) Stimulation->Add_CannflavinA Add_AA 4. Add Arachidonic Acid (Substrate) Add_CannflavinA->Add_AA Incubate 5. Incubate Add_AA->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Measure_PGE2 7. Quantify PGE2 (EIA / RIA) Collect_Supernatant->Measure_PGE2 Calculate_IC50 8. Calculate % Inhibition & IC50 Measure_PGE2->Calculate_IC50

Figure 3: Generalized workflow for a cell-based PGE2 inhibition assay.
Cell-Free Enzyme Inhibition Assay

This method assesses the direct interaction between this compound and a purified or isolated enzyme (e.g., mPGES-1, COX-2).

  • Enzyme Preparation: A source of the target enzyme is prepared. This can be a purified recombinant enzyme or a microsomal fraction isolated from cells overexpressing the enzyme.

  • Reaction Mixture: The enzyme is added to a reaction buffer containing necessary co-factors (e.g., glutathione for mPGES-1) and the substrate (PGH2 for mPGES-1, or arachidonic acid for COX-2)[7].

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The enzymatic reaction is stopped, often by adding an acid.

  • Product Quantification: The amount of product formed (e.g., PGE2) is measured using methods like LC-MS (Liquid Chromatography-Mass Spectrometry) or specific immunoassays.

  • Data Analysis: The IC50 value is calculated based on the reduction in enzyme activity at different inhibitor concentrations.

Molecular Docking and In Silico Studies

Computational studies have been employed to understand the interaction between this compound and its molecular targets. Molecular docking simulations predict the binding affinity and pose of this compound within the active site of enzymes. Studies have investigated the binding of this compound to proteins like transforming growth factor-beta-activated kinase 1 (TAK1), another key inflammatory target, revealing a high binding affinity[4]. Similar in silico approaches for mPGES-1 and COX-2 help elucidate the specific amino acid residues involved in the interaction, providing a structural basis for its inhibitory activity and guiding the design of future anti-inflammatory drugs[18]. These studies confirm that this compound has favorable drug-like properties for development as a therapeutic agent[4][19].

Conclusion

This compound demonstrates a potent and targeted anti-inflammatory mechanism centered on the inhibition of prostaglandin E2 synthesis. Its primary mode of action is the direct and potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the PGE2 production pathway[5][10][11]. This is complemented by the inhibition of 5-lipoxygenase, broadening its anti-inflammatory effects[6]. Unlike traditional NSAIDs, this compound only weakly inhibits COX-1 and COX-2, suggesting a potentially safer profile with fewer gastrointestinal side effects[5]. The quantitative data from preclinical studies underscore its high potency. The combination of a well-defined mechanism, high potency, and a favorable target profile makes this compound a compelling candidate for further research and development as a next-generation anti-inflammatory therapeutic.

References

In Vitro Anticancer Activities of Cannflavin A and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of Cannflavin A and its isomers. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and potential therapeutic development.

Introduction

Cannflavins are a group of flavonoids uniquely found in the cannabis plant.[1] Emerging research has highlighted their potential as potent anticancer agents. This guide focuses on the in vitro evidence of the anticancer effects of this compound and its isomers, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and its isomers on various cancer cell lines, as demonstrated by IC50 values and other quantitative measures of anticancer activity.

Table 1: Cytotoxicity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
TCCSUPBladder Cancer1548 hours[2]
T24Bladder Cancer848 hours[2]
HepG2Liver CancerData suggests striking potential, specific IC50 not provided.Not Specified[1]
HT-29Colon CancerData suggests striking potential, specific IC50 not provided.Not Specified[1]

Table 2: Cytotoxicity (IC50) of Cannflavin B in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
A-172GlioblastomaDose-dependent decrease in viability observed.Not Specified[3]
U-87GlioblastomaDose-dependent decrease in viability observed.Not Specified[3]
Taxol-resistant Breast CancerBreast CancerDose-dependent decrease in cell viability observed.Not Specified

Table 3: Other Quantitative Anticancer Activities of this compound

ActivityCancer Cell LineEffectConcentrationTreatment DurationReference
Apoptosis InductionT24 (Bladder)42.5% ± 4.5% Annexin V labeled cells2.5 µM24 hours[2]
Invasion ReductionT24 (Bladder)50% reduction in invasionNot Specified24 hours[2][4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of cannflavins on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its isomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the cannflavin compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the cannflavin. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

  • Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol details the detection of apoptosis in cancer cells treated with cannflavins using flow cytometry.[5][6][7]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the cannflavin, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Invasion Assay (Matrigel Assay)

This protocol outlines a method to assess the effect of cannflavins on the invasive potential of cancer cells.[8][9]

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum as a chemoattractant)

  • Cannflavin compound

  • Cotton swabs

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing the desired concentration of the cannflavin or vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Chemoattraction: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

  • Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

  • Fixation and Staining: Fix and stain the invasive cells on the lower surface of the membrane.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The percentage of invasion can be calculated relative to the control.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound and its isomers are mediated through the modulation of various cellular signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in bladder cancer cells.[2] This programmed cell death is a critical mechanism for eliminating cancerous cells. A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that this compound treatment leads to the cleavage of caspase 3, a central executioner caspase.[2]

This compound This compound Pro-apoptotic Signaling Pro-apoptotic Signaling This compound->Pro-apoptotic Signaling Caspase 3 Activation Caspase 3 Activation Pro-apoptotic Signaling->Caspase 3 Activation Apoptosis Apoptosis Caspase 3 Activation->Apoptosis

This compound-induced Apoptosis Pathway
Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[10][11][12] Its aberrant activation is a common feature in many cancers. While direct evidence for this compound is still emerging, other flavonoids have been shown to inhibit this pathway, and some studies suggest that the anticancer effects of cannabinoids in bladder cancer may involve the inactivation of the PI3K/Akt pathway.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Promotes Survival & Proliferation This compound This compound This compound->PI3K Inhibition? This compound->Akt Inhibition?

Potential Inhibition of the PI3K/Akt Pathway by this compound
Experimental Workflow for Investigating Anticancer Activity

The following diagram illustrates a typical workflow for the in vitro investigation of the anticancer properties of a novel compound like a cannflavin.

Start Start Select Cancer Cell Lines Select Cancer Cell Lines Start->Select Cancer Cell Lines Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Select Cancer Cell Lines->Cytotoxicity Assay (e.g., MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (e.g., MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Invasion Assay (Matrigel) Invasion Assay (Matrigel) Determine IC50->Invasion Assay (Matrigel) Western Blot for Signaling Proteins Western Blot for Signaling Proteins Determine IC50->Western Blot for Signaling Proteins Analyze Signaling Pathways Analyze Signaling Pathways Apoptosis Assay (Annexin V/PI)->Analyze Signaling Pathways Invasion Assay (Matrigel)->Analyze Signaling Pathways Western Blot for Signaling Proteins->Analyze Signaling Pathways End End Analyze Signaling Pathways->End

In Vitro Anticancer Drug Discovery Workflow

Conclusion

The in vitro data presented in this guide strongly suggest that this compound and its isomers possess significant anticancer properties against a range of cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis and the inhibition of cancer cell invasion, potentially through the modulation of key signaling pathways such as PI3K/Akt. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of these unique cannabis-derived flavonoids. Further studies are warranted to fully elucidate the molecular targets of cannflavins and to evaluate their efficacy in preclinical in vivo models.

References

Cannflavin A: A Technical Whitepaper on its Preclinical Antiparasitic and Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid unique to the Cannabis sativa plant, has emerged as a promising candidate for drug development due to its diverse pharmacological activities.[1] Beyond its well-documented anti-inflammatory and neuroprotective properties, a growing body of preclinical evidence highlights its potential as a potent antiparasitic and antiviral agent.[2][3] This technical guide provides a comprehensive overview of the existing preclinical data on this compound's efficacy against various parasites and viruses, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antiparasitic Potential of this compound

In vitro studies have demonstrated the activity of this compound against protozoan parasites of the genera Leishmania and Trypanosoma, which are responsible for leishmaniasis and trypanosomiasis, respectively.

Quantitative Data: Antiparasitic Activity

The inhibitory effects of this compound on these parasites have been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:

Parasite SpeciesThis compound IC50Reference
Leishmania spp.4.5 µg/mL[4]
Leishmania spp.14.6 ± 3.7 µg/mL[4]
Trypanosoma spp.1.9 ± 0.8 µg/mL[4]
Experimental Protocols: Antiparasitic Assays

While specific experimental details for the above-cited studies are not exhaustively available in the public domain, the following represents a general methodology for assessing the in vitro antiparasitic activity of a compound like this compound.

1. In Vitro Antileishmanial Susceptibility Testing (Promastigote Viability Assay)

  • Parasite Culture: Axenic cultures of Leishmania species (e.g., L. amazonensis, L. major) promastigotes are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C.

  • Assay Principle: The viability of promastigotes is assessed after incubation with varying concentrations of this compound. This is often determined using a colorimetric or fluorometric metabolic indicator, such as resazurin or MTT.

  • Procedure:

    • Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh medium to a defined concentration (e.g., 1 x 10^6 promastigotes/mL).

    • In a 96-well microtiter plate, serial dilutions of this compound (typically in DMSO, with the final solvent concentration kept below a non-toxic level) are prepared.

    • The parasite suspension is added to the wells containing the test compound and control wells (medium alone, solvent control, and a reference drug like Amphotericin B).

    • The plates are incubated for a specified period (e.g., 48-72 hours) at the optimal temperature for promastigote growth.

    • A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated for a further period to allow for metabolic conversion.

    • The absorbance or fluorescence is measured using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Antitrypanosomal Susceptibility Testing (Trypomastigote Motility Assay)

  • Parasite Culture: Bloodstream form trypomastigotes of Trypanosoma species (e.g., T. brucei) are cultured in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO2 atmosphere.

  • Assay Principle: The motility of trypomastigotes is a key indicator of their viability. A reduction in or cessation of motility upon exposure to this compound indicates trypanocidal activity.

  • Procedure:

    • Trypomastigotes are harvested from culture and diluted to a specific concentration (e.g., 2 x 10^5 trypomastigotes/mL).

    • In a 96-well plate, serial dilutions of this compound are prepared.

    • The parasite suspension is added to the wells.

    • The plate is incubated at 37°C, and parasite motility is observed at different time points (e.g., 24 and 48 hours) using an inverted microscope.

    • The minimum inhibitory concentration (MIC) or IC50 can be determined as the lowest concentration of the compound that results in a significant reduction in parasite motility compared to the control.

Mechanism of Antiparasitic Action

In silico studies suggest that this compound may exert its antileishmanial effects through the inhibition of Leishmania major pteridine reductase (PTR1).[4] This enzyme is crucial for the parasite's folate metabolism and survival. The docking energy of this compound against LmPTR1 was found to be -144.0 kJ/mol, which is comparable to that of the known inhibitor methotrexate (-149.8 kJ/mol).[4]

Antiviral Potential of this compound

The antiviral activity of this compound has been primarily investigated through in silico studies, with promising results against a range of viruses.

Quantitative Data: Antiviral Activity (in silico)

Computational docking studies have predicted favorable binding affinities of this compound to key viral proteins:

VirusTarget ProteinBinding Affinity (kcal/mol)Reference
Human Immunodeficiency Virus (HIV-1)Protease-9.7[4]
SARS-CoV-2Main Protease (Mpro)Not specified[4]
Zika VirusNS5 Protein (MTase and RdRp)Favorable[4]
Dengue Virus (four serotypes)NS5 ProteinFavorable[4]
SARS-CoV-2Papain-Like Protease (PLP)Comparable to Y95 ligand[5]
Experimental Protocols: Antiviral Assays

While in vitro and in vivo data for the antiviral activity of this compound are currently limited, the following are standard methodologies that could be employed for its evaluation.

1. Cell-Based Antiviral Assay (e.g., for SARS-CoV-2)

  • Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is cultured in an appropriate medium.

  • Assay Principle: The ability of this compound to inhibit viral replication in host cells is measured. This can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral antigens.

  • Procedure (Plaque Reduction Assay):

    • Confluent cell monolayers in 6- or 12-well plates are infected with a known amount of virus for a short period (e.g., 1 hour).

    • The virus inoculum is removed, and the cells are washed.

    • An overlay medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) is added.

    • The plates are incubated for several days to allow for plaque formation.

    • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in the presence of this compound is compared to the number in the control wells to determine the percentage of inhibition and calculate the IC50 value.

Mechanism of Antiviral Action and Relevant Signaling Pathways

The antiviral activity of this compound is likely linked to its anti-inflammatory properties. Many viral infections trigger a strong inflammatory response, and the ability of this compound to modulate these pathways could be beneficial. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.

TLR4 Signaling Pathway Inhibition by this compound

In vitro studies have shown that this compound can inhibit the inflammatory signaling induced by the activation of TLR4 in human macrophages.[6] TLR4 is a receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, and its activation leads to the production of pro-inflammatory cytokines and chemokines. The inhibitory effects of this compound on TLR4-induced cytokine expression are comparable to those of a known NF-κB inhibitor.[6]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Inhibits CannflavinA This compound CannflavinA->IKK_complex Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., CXCL10, IL-1β) DNA->Cytokines Transcription

Figure 1: Simplified diagram of this compound's inhibitory action on the TLR4 signaling pathway.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel compound like this compound typically follows a structured workflow, from initial screening to more complex mechanistic studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Activity Characterization cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation InSilico In Silico Screening (Docking Studies) InVitro_Screening In Vitro Activity Screening (Antiparasitic/Antiviral Assays) InSilico->InVitro_Screening DoseResponse Dose-Response Studies (IC50 Determination) InVitro_Screening->DoseResponse Cytotoxicity Cytotoxicity Assays (on host cells) DoseResponse->Cytotoxicity SelectivityIndex Selectivity Index Calculation (CC50/IC50) Cytotoxicity->SelectivityIndex EnzymeAssays Enzymatic Assays (e.g., PTR1 inhibition) SelectivityIndex->EnzymeAssays PathwayAnalysis Signaling Pathway Analysis (e.g., TLR4/NF-κB) EnzymeAssays->PathwayAnalysis MechanismOfAction Mechanism of Action Elucidation PathwayAnalysis->MechanismOfAction AnimalModels Preclinical Animal Models of Infection MechanismOfAction->AnimalModels Efficacy Efficacy Studies AnimalModels->Efficacy Toxicity Toxicology Studies AnimalModels->Toxicity

References

The Crucial Roles of CsOMT21 and CsPT3 in the Biosynthesis of Cannflavin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid specific to Cannabis sativa, has garnered significant scientific interest due to its potent anti-inflammatory properties.[1] Understanding the enzymatic machinery responsible for its synthesis is paramount for developing biotechnological production platforms and for enabling the rational design of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the pivotal roles of two key enzymes, Cannabis sativa O-methyltransferase 21 (CsOMT21) and Cannabis sativa prenyltransferase 3 (CsPT3), in the biosynthesis of this compound.[1][2]

The Biosynthetic Pathway of this compound

The formation of this compound represents a branch point from the general flavonoid pathway in C. sativa.[1][2] The biosynthesis is a two-step process initiated from the common plant flavone, luteolin.

  • Methylation by CsOMT21: The first committed step is the regiospecific methylation of luteolin at the 3'-hydroxyl group to form chrysoeriol. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, CsOMT21.[1][2]

  • Geranylation by CsPT3: Subsequently, the aromatic prenyltransferase CsPT3 catalyzes the attachment of a geranyl group from geranyl diphosphate (GPP) to the C6 position of the A-ring of chrysoeriol, yielding this compound.[1][2] CsPT3 has also been shown to utilize dimethylallyl diphosphate (DMAPP) as a prenyl donor to convert chrysoeriol into Cannflavin B.[2]

Quantitative Enzyme Data

The following tables summarize the available kinetic parameters for CsPT3. While the specific activity of CsOMT21 has been confirmed, detailed kinetic data (Km, kcat, Vmax) for its interaction with luteolin have not been extensively reported in the available literature.

Table 1: Kinetic Parameters of CsPT3 with Chrysoeriol and Geranyl Diphosphate (GPP)

Substrate (Flavone)Prenyl DonorKm (µM)kcat (s-1)kcat/Km (M-1s-1)
ChrysoeriolGPP35.6 ± 10.71.3 ± 0.12236,517

Data from Rea et al., 2019.[3]

Table 2: Kinetic Parameters of CsPT3 with Various Flavone Substrates and Dimethylallyl Diphosphate (DMAPP)

Substrate (Flavone)Prenyl DonorKm (µM)kcat (s-1)kcat/Km (M-1s-1)
ChrysoeriolDMAPP37.9 ± 5.591.3 ± 0.058534,301
ApigeninDMAPP141.7 ± 15.61.2 ± 0.05668,469
LuteolinDMAPPN.D.N.D.N.D.

N.D. - Not Determined due to low conversion rates. Data from Rea et al., 2019.[3]

Experimental Protocols

The following sections detail the methodologies for the heterologous expression, purification, and biochemical characterization of CsOMT21 and CsPT3, based on established protocols.[3]

Heterologous Expression and Purification of CsOMT21 and CsPT3 in E. coli

1. Vector Construction:

  • The open reading frames of CsOMT21 and CsPT3 are synthesized and codon-optimized for expression in E. coli.
  • The genes are then cloned into a suitable expression vector, such as pET28b, which incorporates an N-terminal 6xHis-tag for affinity purification.[4]

2. Transformation and Expression:

  • The expression vectors are transformed into a suitable E. coli expression strain, such as BL21(DE3).[2][5]
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28b) and grown overnight at 37°C with shaking.
  • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[3][6] The culture is then incubated at a lower temperature, such as 16-18°C, for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.[3][6]

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM KCl) and lysed by sonication on ice.[3]
  • The cell lysate is clarified by centrifugation to remove cell debris.[3]
  • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column (e.g., HisTrap HP) pre-equilibrated with lysis buffer.[3]
  • The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[3]
  • The target protein is eluted with a high concentration of imidazole (e.g., 250-400 mM).[3]
  • The purified protein is then desalted into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10% glycerol) using a desalting column (e.g., PD-10).[3]
  • Protein concentration is determined using a standard method, such as the Bradford assay.[3]

In Vitro Enzyme Assays

1. CsOMT21 Assay:

  • The reaction mixture contains 50 mM Tris-HCl (pH 7.5), the purified CsOMT21 enzyme, the substrate luteolin (dissolved in a suitable solvent like DMSO), and the methyl donor S-adenosyl-L-methionine (SAM).
  • The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).
  • The reaction is stopped at various time points by the addition of an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).
  • The formation of the product, chrysoeriol, is monitored by High-Performance Liquid Chromatography (HPLC).

2. CsPT3 Assay:

  • The reaction mixture contains 100 mM Tris-HCl (pH 9.0), 10 mM MgCl₂, the purified CsPT3 enzyme (or microsomal preparations), the substrate chrysoeriol, and the prenyl donor GPP or DMAPP.[3]
  • The reaction is initiated by the addition of the enzyme and incubated at 37°C.[3]
  • The reaction is quenched and the products are extracted.
  • The formation of this compound (with GPP) or Cannflavin B (with DMAPP) is quantified by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • The reaction products are extracted from the aqueous assay mixture using an appropriate organic solvent (e.g., ethyl acetate).
  • The organic layer is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

2. HPLC Conditions for this compound Quantification:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) is commonly used.[7][8]
  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical isocratic condition could be 70% acetonitrile in water.[7][8]
  • Flow Rate: A flow rate of 1 mL/min is generally used.[8]
  • Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at a wavelength where cannflavins exhibit strong absorbance, typically around 342 nm.[8]
  • Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic this compound.

Visualizations

Cannflavin_A_Biosynthesis Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol Methylation CannflavinA This compound Chrysoeriol->CannflavinA Geranylation GPP Geranyl Diphosphate (GPP) CsPT3 CsPT3 GPP->CsPT3 SAM S-Adenosyl-L-methionine (SAM) CsOMT21 CsOMT21 SAM->CsOMT21 SAH S-Adenosyl-L-homocysteine (SAH) PPi Pyrophosphate (PPi) CsOMT21->SAH CsPT3->PPi Experimental_Workflow cluster_Expression Heterologous Expression & Purification cluster_Assay Enzyme Assay & Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Induction IPTG Induction Transformation->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Purification Ni-NTA Affinity Chromatography Cell_Harvest->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Kinetic Data Analysis HPLC->Data_Analysis

References

The Function of Cannflavins as Secondary Metabolites in the Cannabis Plant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavins, a unique class of prenylated and geranylated flavonoids found in Cannabis sativa, are gaining significant attention for their potent biological activities. As secondary metabolites, they are not essential for the plant's primary growth and development but play a crucial role in defense and interaction with the environment. This technical guide provides an in-depth exploration of the function of cannflavins, their biosynthesis, and their therapeutic potential. It consolidates quantitative data on their bioactivity, details key experimental protocols for their study, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of Cannflavins in Cannabis sativa

Cannflavins are specialized flavonoids, primarily cannflavin A, B, and C, that are almost exclusive to the cannabis plant.[1][2] Unlike the more abundant cannabinoids like THC and CBD, cannflavins are present in much lower concentrations.[3] As secondary metabolites, they are believed to serve several protective functions for the plant, including acting as UV filters, antioxidants, and defense compounds against predators and pathogens.[4][5]

From a pharmacological perspective, cannflavins exhibit a range of promising therapeutic properties, including potent anti-inflammatory, neuroprotective, and anti-cancer activities.[1][6] A significant aspect of their therapeutic potential lies in the "entourage effect," where they may act synergistically with cannabinoids and terpenes to enhance the overall therapeutic profile of cannabis-based medicines.[7][8]

Biosynthesis of Cannflavins

The biosynthesis of cannflavins is an extension of the general flavonoid pathway in plants, originating from the amino acid phenylalanine and malonyl-CoA.[9][10] A key branching point from the common flavonoid pathway in Cannabis sativa involves the action of two specific enzymes that lead to the formation of cannflavins A and B.[11][12]

The proposed biosynthetic sequence is as follows: Luteolin is first converted to chrysoeriol by an O-methyltransferase (CsOMT21).[11][12] Subsequently, an aromatic prenyltransferase (CsPT3) catalyzes the addition of either a geranyl diphosphate (GPP) to chrysoeriol to form this compound, or a dimethylallyl diphosphate (DMAPP) to form cannflavin B.[11][12][13]

cannflavin_biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Shikimate_Pathway Shikimate Pathway p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 Cannflavin_A This compound Chrysoeriol->Cannflavin_A CsPT3 Cannflavin_B Cannflavin B Chrysoeriol->Cannflavin_B CsPT3 GPP Geranyl Diphosphate (GPP) GPP->Cannflavin_A DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->Cannflavin_B PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI FNS FNS F3H F3'H OMT CsOMT21 PT_A CsPT3 PT_B CsPT3

Caption: Biosynthetic pathway of cannflavins A and B in Cannabis sativa.

Biological Activities and Mechanisms of Action

Cannflavins exert a variety of biological effects, with their anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Cannflavins A and B are potent anti-inflammatory agents.[3] Their primary mechanism involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[9][14] This dual action effectively reduces the production of two key inflammatory mediators: prostaglandin E2 (PGE2) and leukotrienes.[3][8][9] Notably, the anti-inflammatory potency of cannflavins A and B in inhibiting PGE2 release has been reported to be approximately 30 times greater than that of aspirin in human rheumatoid synovial cells.[4][14][15]

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Leukotrienes Leukotrienes Five_LOX->Leukotrienes Leukotrienes->Inflammation Cannflavins Cannflavins A & B Cannflavins->mPGES1 Inhibit Cannflavins->Five_LOX Inhibit

Caption: Anti-inflammatory mechanism of cannflavins A and B.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in neuronal PC12 cells.[7] This suggests a potential therapeutic role in neurodegenerative diseases.

Anti-cancer and Anti-parasitic Activities

Preclinical studies have indicated the anti-cancer potential of cannflavins. For instance, isocannflavin B has shown efficacy in reducing pancreatic tumor size in animal models when co-administered with radiation.[3] Furthermore, cannflavins A and C have exhibited anti-parasitic activities.[7][16]

Quantitative Data on Cannflavin Bioactivity

The following tables summarize key quantitative data on the biological activity of cannflavins from preclinical studies.

Table 1: Inhibitory Concentrations (IC50) of Cannflavins

CompoundTargetAssay TypeIC50 (μM)Reference(s)
This compoundmPGES-1Cell-free1.8[14][17][18]
Cannflavin BmPGES-1Cell-free3.7[14][17][18]
This compound5-LOXCell-free0.9[14]
Cannflavin B5-LOXCell-free0.8[14]
This compound5-LOXCell-based1.6 - 2.4[14]
This compoundTPA-induced PGE2 releaseCell-based0.7[17][18]
Cannflavin BTPA-induced PGE2 releaseCell-based0.7[17][18]

Table 2: Cannflavin Content in Different Cannabis sativa Chemovars

ChemovarThis compound (ppm)Reference(s)
Various15.2 - 478.38[19]

Note: Cannflavin concentrations can vary significantly based on the plant variety, growing conditions, and the part of the plant being analyzed.[16]

Experimental Protocols

Extraction and Isolation of Cannflavins

A common procedure for the extraction and isolation of cannflavins from Cannabis sativa plant material involves a multi-step process to first remove cannabinoids.[9]

Protocol:

  • Decarboxylation (Optional): Heat dried and ground cannabis material to convert acidic cannabinoids to their neutral forms, which may facilitate their removal.

  • Cannabinoid Removal: Repeatedly macerate the plant material with a non-polar solvent such as petroleum ether or heptane until the extract tests negative for cannabinoids (e.g., using a Fast Blue Salt B test).[2][9]

  • Cannflavin Extraction: Air-dry the residual plant material and then repeatedly macerate it with a polar solvent like 100% ethanol.[9]

  • Concentration: Concentrate the ethanolic extract under vacuum.

  • Purification: Purify the crude extract using chromatographic techniques such as preparative thin-layer chromatography (PTLC) on silica gel or column chromatography.[9]

extraction_workflow Start Dried Cannabis Material Maceration1 Maceration with Petroleum Ether Start->Maceration1 Filtration1 Filtration Maceration1->Filtration1 Cannabinoid_Extract Cannabinoid-rich Extract (Discard) Filtration1->Cannabinoid_Extract Residual_Material Residual Plant Material Filtration1->Residual_Material Maceration2 Maceration with Ethanol Residual_Material->Maceration2 Filtration2 Filtration Maceration2->Filtration2 Ethanolic_Extract Ethanolic Extract Filtration2->Ethanolic_Extract Concentration Concentration Ethanolic_Extract->Concentration Crude_Cannflavin Crude Cannflavin Extract Concentration->Crude_Cannflavin Purification Chromatographic Purification (e.g., PTLC, Column) Crude_Cannflavin->Purification Pure_Cannflavins Purified Cannflavins Purification->Pure_Cannflavins

Caption: General workflow for the extraction and isolation of cannflavins.

Quantification of Cannflavins

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a validated method for the quantification of cannflavins.[19][20]

Methodology:

  • Column: Luna® C18 (150 × 4.6 mm × 3 μm) or equivalent.[20]

  • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 65:35, v/v), both containing 0.1% formic acid.[20]

  • Flow Rate: 1 mL/min.[20]

  • Detection Wavelength: 342.4 nm.[20]

  • Quantification: Based on a calibration curve generated from certified reference standards of cannflavins A, B, and C.

Liquid chromatography-mass spectrometry (LC-MS) offers a more selective and sensitive method for the detection and quantification of cannflavins.[21]

In Vitro Anti-inflammatory Assay: PGE2 Inhibition

This assay measures the ability of cannflavins to inhibit the production of PGE2 in cultured cells, often in response to an inflammatory stimulus.

Protocol Outline:

  • Cell Culture: Culture human rheumatoid synovial cells or other suitable cell lines.

  • Stimulation: Treat the cells with a pro-inflammatory agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce PGE2 production.[17][18]

  • Treatment: Concurrently treat the cells with varying concentrations of the test cannflavins.

  • Incubation: Incubate the cells for a specified period.

  • PGE2 Measurement: Collect the cell culture supernatant and quantify the concentration of PGE2 using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the cannflavins on PGE2 production.

Synergistic Effects and Future Directions

Emerging research indicates that cannflavins can act synergistically with cannabinoids. For example, this compound has been shown to have synergistic cytotoxic effects with cannabinoids in bladder cancer cell lines.[22][23] This highlights the importance of studying the interactions between different cannabis constituents.

The low natural abundance of cannflavins has historically been a barrier to extensive research.[3][17] However, the elucidation of their biosynthetic pathway opens up possibilities for metabolic engineering and heterologous production in microorganisms or plant cell cultures, which could provide a scalable source for future research and drug development.[12][15]

Conclusion

Cannflavins are functionally significant secondary metabolites in the cannabis plant with considerable therapeutic potential, particularly as anti-inflammatory agents. Their unique mechanisms of action and synergistic potential with other cannabis compounds make them compelling candidates for further investigation. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and providing key methodologies to facilitate continued exploration of these promising natural products.

References

Synergistic Effects of Cannflavin A with Cannabinoids and Terpenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavin A, a flavonoid unique to Cannabis sativa, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the synergistic effects of this compound when combined with major cannabinoids and terpenes. While direct experimental evidence for this compound's synergy with terpenes remains to be established, this paper will synthesize existing data on its interactions with cannabinoids, detail relevant experimental protocols for assessing synergy, and explore the underlying molecular signaling pathways. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of these combinations.

Introduction

The therapeutic potential of Cannabis sativa has long been attributed to its rich diversity of phytochemicals, including cannabinoids, terpenes, and flavonoids. The concept of the "entourage effect" posits that these compounds work synergistically to produce enhanced therapeutic outcomes compared to their individual actions[1]. This compound, a prenylated flavonoid, stands out for its potent anti-inflammatory effects, notably inhibiting prostaglandin E2 (PGE2) production with a potency approximately 30 times greater than aspirin[2][3]. This document delves into the synergistic potential of this compound with cannabinoids and terpenes, presenting available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Synergistic Effects of this compound with Cannabinoids

Recent research has begun to quantify the synergistic interactions between this compound and various cannabinoids, particularly in the context of oncology. A key study by Tomko et al. (2022) investigated the cytotoxic effects of this compound in combination with Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabichromene (CBC), and cannabivarin (CBV) on bladder cancer cell lines[4][5].

Quantitative Data on Synergistic Cytotoxicity

The study utilized a checkerboard assay to assess synergy, with results indicating that combinations of this compound and cannabinoids produced significantly greater cytotoxic effects than the individual compounds alone. Synergy scores, calculated using the Bliss independence model, were notably high for most combinations[4].

Combination (Bladder Cancer Cell Lines)Synergy Score RangeObservationReference
This compound + Δ⁹-tetrahydrocannabinol (THC)> 40High Synergy[4]
This compound + Cannabidiol (CBD)~ 25Synergy[4]
This compound + Cannabichromene (CBC)> 40High Synergy[4]
This compound + Cannabivarin (CBV)> 40High Synergy[4]

Table 1: Summary of Synergy Scores for this compound and Cannabinoid Combinations in Bladder Cancer Cell Lines. A synergy score > 10 is considered synergistic.[4]

Experimental Protocol: Checkerboard Assay for Cytotoxicity

The following protocol outlines the methodology used to assess the synergistic cytotoxicity of this compound and cannabinoids[4].

Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with various cannabinoids on the viability of cancer cell lines.

Materials:

  • T24 and TCCSUP human bladder cancer cell lines

  • This compound, THC, CBD, CBC, CBV (dissolved in an appropriate solvent, e.g., DMSO)

  • McCoy's 5A medium (for T24 cells) and RPMI 1640 medium (for TCCSUP cells), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 96-well plates

  • AlamarBlue® cell viability reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate with a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and each cannabinoid at various concentrations. For the checkerboard assay, a matrix of concentrations is prepared where each compound is tested at multiple concentrations, both alone and in combination with the other compound(s).

  • Treatment: Treat the cells with the prepared drug combinations for 48 hours. Include wells with each compound alone at each concentration as controls, as well as vehicle-only controls.

  • Viability Assessment: After the 48-hour incubation, add AlamarBlue® reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 4 hours).

  • Fluorescence Quantification: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the data for synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method, to generate synergy scores or Combination Index (CI) values[4][6].

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells (3,000 cells/well) drug_prep Prepare Drug Dilutions treatment Treat Cells (48 hours) drug_prep->treatment viability_assay Add AlamarBlue® treatment->viability_assay fluorescence Measure Fluorescence viability_assay->fluorescence data_analysis Calculate Synergy (Bliss or Chou-Talalay) fluorescence->data_analysis

Workflow for the checkerboard cytotoxicity assay.

Potential Synergistic Effects of this compound with Terpenes

While direct experimental evidence for synergy between this compound and specific terpenes is currently lacking in the scientific literature, the "entourage effect" theory suggests that such interactions are plausible and warrant investigation[1]. Terpenes, the aromatic compounds responsible for the characteristic scent of cannabis, possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anxiolytic effects[7]. Given the shared anti-inflammatory properties of this compound and many terpenes, synergistic or additive effects are a logical hypothesis.

Potential terpenes for investigation in combination with this compound include:

  • β-Caryophyllene: Known for its anti-inflammatory effects mediated through the cannabinoid receptor 2 (CB2).

  • Myrcene: Possesses analgesic and sedative properties.

  • Limonene: Exhibits anti-inflammatory and anxiolytic effects.

  • α-Pinene: Demonstrates anti-inflammatory and bronchodilatory properties.

  • Linalool: Known for its anxiolytic and sedative effects.

Signaling Pathways

The synergistic effects of this compound with cannabinoids and potentially terpenes are likely rooted in their interactions with various molecular signaling pathways.

This compound Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the eicosanoid pathway and modulation of inflammatory signaling cascades.

  • Inhibition of Prostaglandin E2 (PGE2) Synthesis: this compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes, respectively[3].

  • Modulation of Toll-Like Receptor 4 (TLR4) Signaling: Recent studies have shown that this compound can attenuate the inflammatory response triggered by lipopolysaccharide (LPS) through the TLR4 signaling pathway, leading to a reduction in the production of inflammatory cytokines[1].

CannflavinA_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines CannflavinA This compound CannflavinA->TLR4 Inhibits mPGES1 mPGES-1 CannflavinA->mPGES1 Inhibits FiveLOX 5-LOX CannflavinA->FiveLOX Inhibits ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 ArachidonicAcid->FiveLOX COX2->mPGES1 PGE2 PGE2 (Inflammation) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation) FiveLOX->Leukotrienes

Simplified signaling pathway of this compound's anti-inflammatory action.
Cannabinoid Signaling

Cannabinoids primarily exert their effects through the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. These receptors are involved in regulating a wide range of physiological processes, including inflammation, pain, and neuronal activity. The activation of CB2 receptors, in particular, is associated with anti-inflammatory and immunomodulatory effects.

Potential Synergistic Signaling

The co-administration of this compound and cannabinoids could lead to synergistic effects through multiple mechanisms:

  • Multi-target Effects: this compound and cannabinoids act on different but complementary targets within the inflammatory cascade. For instance, this compound's inhibition of PGE2 synthesis could complement the anti-inflammatory effects of cannabinoids mediated by CB2 receptor activation.

  • Modulation of Shared Pathways: Both flavonoids and cannabinoids have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. A synergistic effect could arise from their combined ability to downregulate these pathways.

Synergistic_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_compounds Therapeutic Compounds cluster_outcomes Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation CannflavinA This compound CannflavinA->TLR4 Inhibits Cannabinoids Cannabinoids Cannabinoids->NFkB Inhibits Cannabinoids->MAPK Inhibits

Potential synergistic modulation of inflammatory pathways.

Experimental Protocols for Assessing Anti-inflammatory and Neuroprotective Synergy

To investigate the potential synergistic anti-inflammatory and neuroprotective effects of this compound with cannabinoids and terpenes, specific in vitro and in vivo models are required.

In Vitro Anti-inflammatory Synergy: LPS-Stimulated Macrophages

Objective: To evaluate the synergistic effects of compound combinations on the production of inflammatory mediators in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs).

Procedure:

  • Cell Culture and Stimulation: Culture macrophages in appropriate media. Pre-treat cells with various concentrations of this compound, a cannabinoid or terpene, or their combinations for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2): Measure PGE2 levels in the supernatant using an EIA kit.

  • Data Analysis: Determine the IC50 values for each compound alone. Use these values to design combination experiments and analyze for synergy using isobologram analysis or the Combination Index (CI) method based on the Chou-Talalay principle[6][8].

In Vitro Neuroprotective Synergy: Microglial Activation Model

Objective: To assess the synergistic neuroprotective effects of compound combinations by measuring the inhibition of microglial activation.

Cell Line: BV-2 murine microglial cells or primary microglia.

Procedure:

  • Cell Culture and Treatment: Culture microglial cells and pre-treat with test compounds (this compound, cannabinoid/terpene, and combinations) for 1 hour.

  • Induction of Neuroinflammation: Stimulate the cells with a neuroinflammatory agent such as LPS or amyloid-beta (Aβ) peptides.

  • Assessment of Microglial Activation:

    • Morphological Changes: Observe changes in cell morphology from a ramified (resting) to an amoeboid (activated) state using microscopy.

    • Pro-inflammatory Markers: Measure the expression of activation markers such as iNOS and COX-2 by Western blotting or qPCR.

    • Cytokine Production: Quantify the release of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA.

  • Data Analysis: Analyze the data for synergistic inhibition of microglial activation using isobologram analysis or the CI method[6][8].

Future Directions and Conclusion

The existing evidence strongly suggests a synergistic relationship between this compound and various cannabinoids, particularly in the context of anti-cancer activity. However, a significant research gap exists regarding the potential synergistic effects of this compound with terpenes, as well as the combined effects of these compounds in anti-inflammatory and neuroprotective models.

Future research should focus on:

  • Systematic screening of this compound with a panel of common cannabis terpenes to identify synergistic, additive, or antagonistic interactions in relevant in vitro models of inflammation and neuroinflammation.

  • Elucidation of the molecular mechanisms underlying any observed synergistic effects, including the detailed analysis of key signaling pathways such as NF-κB and MAPK.

  • In vivo validation of promising synergistic combinations in animal models of inflammatory and neurodegenerative diseases.

References

In Silico Prediction of Cannflavin A Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid from Cannabis sativa, has garnered significant interest for its potent anti-inflammatory, neuroprotective, and potential antiviral properties. Understanding the precise molecular targets of this compound is crucial for elucidating its mechanisms of action and advancing its development as a therapeutic agent. In silico methods, such as molecular docking and molecular dynamics simulations, have emerged as powerful tools to predict and characterize the interactions between small molecules and their biological targets. This technical guide provides an in-depth overview of the in silico predicted biological targets of this compound, detailing the methodologies employed and presenting key quantitative data.

Predicted Biological Targets of this compound

In silico studies have identified several potential biological targets for this compound, primarily centered around its well-documented anti-inflammatory effects. These computational predictions offer valuable insights into the molecular basis of this compound's bioactivity.

Key Predicted Targets
  • Transforming Growth Factor-beta-Activated Kinase 1 (TAK1): A critical kinase in the TNF signaling pathway, TAK1 is a key mediator of inflammation. In silico studies suggest that this compound can bind to the ATP-binding site of TAK1, potentially inhibiting its activity and downstream inflammatory signaling.

  • Kynurenine-3-Monooxygenase (KMO): An enzyme in the kynurenine pathway of tryptophan metabolism, KMO is implicated in neuroinflammatory and neurodegenerative diseases. Molecular docking studies have predicted that this compound can interact with the active site of KMO.

  • SARS-CoV-2 Papain-Like Protease (PLP): As researchers explore natural compounds for antiviral therapies, in silico screening has identified this compound as a potential inhibitor of the SARS-CoV-2 PLP, an essential enzyme for viral replication.

  • 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E Synthase-1 (mPGES-1): These enzymes are key players in the biosynthesis of pro-inflammatory leukotrienes and prostaglandins. This compound has been predicted to inhibit these enzymes, consistent with its observed anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative data from in silico prediction and in vitro validation studies of this compound's interaction with its biological targets.

TargetIn Silico MethodPredicted Binding Affinity/ScoreReference
TAK1Molecular Docking (AutoDock Vina)-8.742 kcal/mol (re-docked known inhibitor)
TAK1MM/GBSA-42.9987 kcal/mol
KMOMolecular Docking (AutoDock)-7.95 kcal/mol
TargetExperimental AssayIC50 ValueReference
KMOEnzymatic Assay29.4 µM
5-LipoxygenaseCell-free Assay0.9 µM
Microsomal Prostaglandin E Synthase-1 (mPGES-1)Cell-free Assay1.8 µM
TLR4-induced IL-1β expressionCell-based Assay12.9 µM
TLR4-induced CXCL10 expressionCell-based Assay43.4 µM

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below to enable reproducibility and further investigation.

Molecular Docking of this compound with TAK1

This protocol outlines the steps for performing molecular docking of this compound with TAK1 using AutoDock Vina.

  • Protein and Ligand Preparation:

    • The 3D crystal structure of TAK1 (PDB ID: 5V5N) is obtained from the Protein Data Bank.

    • Water molecules and co-crystalized ligands are removed from the protein structure.

    • Polar hydrogens and Gasteiger charges are added to the protein using AutoDock Tools.

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and optimized for its geometry. Torsion angles are defined for the ligand.

  • Grid Box Generation:

    • A grid box is defined to encompass the ATP-binding site of TAK1.

    • For the study targeting TAK1, a grid box of 20 x 20 x 20 Å was utilized.

  • Docking Simulation:

    • AutoDock Vina is used for the docking calculations.

    • The exhaustiveness parameter, which controls the extent of the conformational search, is set to a value of 32 for a thorough search.

    • The docking results are analyzed based on the binding energy scores and the predicted binding poses of this compound within the active site.

Molecular Dynamics Simulation of this compound with TAK1

This protocol describes the setup for a molecular dynamics (MD) simulation to study the stability of the this compound-TAK1 complex using the AMBER software package.

  • System Preparation:

    • The docked complex of this compound and TAK1 from the molecular docking step is used as the starting structure.

    • The complex is solvated in a cubic box of TIP3P water molecules.

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Force Field Parameterization:

    • The AMBER ff14SB force field is used for the protein.

    • The General Amber Force Field (GAFF2) is used for the this compound ligand.

  • Simulation Protocol:

    • Minimization: The system is minimized in multiple steps to remove steric clashes, first with restraints on the protein and ligand, and then with no restraints.

    • Heating: The system is gradually heated from 0 K to 300 K under constant volume (NVT) conditions.

    • Equilibration: The system is equilibrated under constant pressure (NPT) conditions to ensure the stability of temperature and pressure.

    • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns or more) to generate trajectories for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues.

    • Binding free energies are calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the interaction.

Visualizations

The following diagrams illustrate key workflows and signaling pathways related to the in silico prediction of this compound's biological targets.

In_Silico_Target_Prediction_Workflow cluster_0 Target Identification cluster_1 Computational Prediction cluster_2 Analysis and Validation Ligand_Preparation Ligand Preparation (this compound) Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Target_Database Protein Target Database (e.g., PDB) Putative_Targets Selection of Putative Targets Target_Database->Putative_Targets Putative_Targets->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (e.g., AMBER) Stability_Analysis Complex Stability Analysis MD_Simulation->Stability_Analysis Binding_Energy_Calculation Binding Free Energy Calculation (MM/GBSA) Experimental_Validation Experimental Validation (e.g., Enzyme Assays) Binding_Energy_Calculation->Experimental_Validation Pose_Analysis->MD_Simulation Stability_Analysis->Binding_Energy_Calculation Lead_Optimization Lead Optimization Experimental_Validation->Lead_Optimization

In Silico Target Prediction Workflow for this compound.

TLR4_NFkB_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 TLR4 Signaling Cascade Cannflavin_A This compound TLR4 TLR4 Cannflavin_A->TLR4 Modulates TAK1 TAK1 Cannflavin_A->TAK1 Inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

This compound's Predicted Inhibition of the TLR4/NF-κB Signaling Pathway.

Conclusion

In silico approaches have been instrumental in identifying and characterizing the potential biological targets of this compound. The prediction of its interaction with key inflammatory mediators such as TAK1, KMO, 5-LO, and mPGES-1 provides a strong molecular basis for its observed anti-inflammatory and neuroprotective effects. The methodologies outlined in this guide offer a framework for researchers to further investigate these interactions and explore the therapeutic potential of this compound. Continued integration of computational predictions with experimental validation will be essential for accelerating the translation of this promising natural product into clinical applications.

Methodological & Application

Protocol for the Extraction and Purification of Cannflavin A from Cannabis sativa Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Cannflavin A is a prenylated flavonoid unique to Cannabis sativa that has garnered significant interest for its potent anti-inflammatory and neuroprotective properties.[1] Unlike cannabinoids such as THC and CBD, cannflavins are non-psychoactive. The concentration of this compound in Cannabis sativa is relatively low, necessitating efficient and selective extraction and purification protocols to isolate the compound for research and drug development purposes.[2]

This document outlines a comprehensive protocol for the extraction, purification, and quantification of this compound from Cannabis sativa leaves. The methodology is collated from established scientific literature and is intended for researchers, scientists, and professionals in the field of drug development. The protocol emphasizes a pre-extraction step to remove interfering cannabinoids, followed by a polar solvent extraction of the target flavonoid and subsequent chromatographic purification.

Experimental Workflow

The overall workflow for the isolation of this compound involves several key stages, from sample preparation to final purity analysis.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification Harvest Harvest & Dry Cannabis Leaves Grind Grind to Fine Powder Harvest->Grind PreExtract Pre-extraction with Non-Polar Solvent (e.g., n-Hexane) Grind->PreExtract MainExtract Extraction with Polar Solvent (e.g., Acetone or Ethanol) PreExtract->MainExtract Remove Cannabinoids Concentrate Concentrate Crude Extract MainExtract->Concentrate ColumnChrom Column Chromatography (e.g., Silica Gel) Concentrate->ColumnChrom Fractionate Fraction Collection ColumnChrom->Fractionate PrepHPLC Preparative HPLC (C18 Column) Fractionate->PrepHPLC Crystallize Crystallization PrepHPLC->Crystallize HPLC_UV HPLC-UV/PDA Analysis Crystallize->HPLC_UV Purity Purity Assessment HPLC_UV->Purity

Caption: Experimental workflow for this compound extraction and purification.

Detailed Experimental Protocols

Sample Preparation
  • Harvesting and Drying: Harvest fresh leaves of Cannabis sativa.

  • Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight to preserve the chemical integrity of the flavonoids. Alternatively, use a freeze-dryer.

  • Milling: Grind the dried leaves into a fine powder (e.g., 40-80 mesh) to increase the surface area for efficient extraction.[3]

Pre-extraction: Removal of Cannabinoids

To minimize interference from the highly abundant cannabinoids, a pre-extraction step with a non-polar solvent is crucial.[2]

  • Solvent Maceration: Macerate the powdered leaf material with n-hexane or petroleum ether (40–60°C) at a solid-to-solvent ratio of 1:5 (w/v).[2][4]

  • Agitation: Agitate the mixture for 2-4 hours at room temperature.[4]

  • Filtration: Separate the solvent from the plant material by filtration.

  • Repeat: Repeat the maceration process three times to ensure the complete removal of cannabinoids.[2] The absence of cannabinoids can be checked using methods like Fast Blue Salt B staining.[2]

  • Drying: Air-dry the residual plant material to remove any remaining non-polar solvent.

Main Extraction of this compound

Following the removal of cannabinoids, the defatted plant material is extracted with a polar solvent to isolate the flavonoids.

  • Solvent Selection: Acetone has been reported to yield the best results for cannflavin extraction.[2] Alternatively, 80-95% ethanol can be used.[1][2]

  • Dynamic Maceration or Sonication:

    • Dynamic Maceration: Submerge the defatted plant material in the chosen polar solvent (e.g., acetone) at a 1:10 solid-to-solvent ratio. Agitate the mixture for a defined period (e.g., 3 x 15 minutes for sonication).[5]

    • Reflux Extraction: Alternatively, perform extraction with 95% ethanol under reflux.[2]

  • Filtration and Collection: Filter the mixture to separate the extract from the solid plant residue. Combine the filtrates if the extraction is repeated.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Purification of this compound

A multi-step chromatographic process is typically required to achieve high-purity this compound.[1][2]

  • Silica Gel Column Chromatography:

    • Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., petroleum ether).

    • Loading and Elution: Load the adsorbed sample onto the top of the column. Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 20% and gradually increasing to 100% ethyl acetate).[2]

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative Reversed-Phase HPLC:

    • Column: Use a C18 preparative column.

    • Mobile Phase: An isocratic or gradient system of aqueous acetonitrile with 0.1% formic acid is commonly used. A typical isocratic system might be 70% aqueous acetonitrile with 0.1% formic acid.[1]

    • Injection and Fractionation: Inject the enriched fraction from the silica gel column and collect the peak corresponding to this compound.

  • Crystallization:

    • The purified this compound can be further purified by crystallization from a suitable solvent mixture, such as ethyl acetate and acetone (5:1), at low temperatures (e.g., 4°C).[2]

Quantification and Data Presentation

The concentration and purity of this compound are determined using High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection.

HPLC-UV/PDA Method
  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase: Isocratic elution with acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection Wavelength: The UV spectra for cannflavins show maxima around 220 nm, 274 nm, and 342.4 nm.[5] For quantification, 342.4 nm is often selected.[5]

  • Standard Curve: Prepare a calibration curve using a certified reference standard of this compound at various concentrations (e.g., 5-500 ppm).[5]

Quantitative Data Summary

The following table summarizes typical parameters and results from the literature for this compound extraction and analysis.

ParameterMethod/ValueReference
Extraction Yield 0.013% from raw hemp aerial parts[1]
Final Purity 96.45% (by HPLC)[1]
HPLC Column Sepax GP-C18 (4.6 × 150 mm, 3 μM)[1]
HPLC Mobile Phase 70% aqueous acetonitrile with 0.1% formic acid (isocratic)[1]
Detection Wavelength 220 nm[1]
Retention Time ~7.1 min[1]
This compound Content 15.2–478.38 ppm in various cannabis chemovars[5]

Signaling Pathway (Illustrative)

While the primary focus is on extraction, understanding the biological context is important for drug development professionals. This compound is known to inhibit the kynurenine pathway, a metabolic route involved in neuroinflammation.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO Neurotoxic Neurotoxic Metabolites KMO->Neurotoxic CannflavinA This compound CannflavinA->KMO Inhibition

Caption: Inhibition of the Kynurenine Pathway by this compound.

This protocol provides a robust framework for the successful isolation and quantification of this compound. Researchers may need to optimize specific parameters, such as solvent ratios and chromatographic conditions, based on the specific chemovar of Cannabis sativa and the equipment available.

References

Application Notes and Protocols for High-Yield Isolation and Purification of Cannflavin A from Hemp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield isolation and purification of Cannflavin A from Cannabis sativa L. (hemp). The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further studies, including drug development and pharmacological research.

Introduction to this compound

This compound is a prenylated flavonoid unique to the Cannabis sativa L. plant.[1][2] It has garnered significant scientific interest due to its potent anti-inflammatory properties.[3][4] Unlike the more abundant cannabinoids, this compound is present in relatively low concentrations, making its efficient isolation and purification a critical step for research and development.[1][5] This document outlines protocols that have been successfully employed for the high-yield extraction and purification of this promising bioactive compound.

Overview of Isolation and Purification Strategies

The isolation of this compound from hemp biomass typically involves a multi-step process designed to first extract a broad range of phytochemicals and then selectively purify the target compound. A general workflow is as follows:

cluster_0 Upstream Processing cluster_1 Extraction & Initial Purification cluster_2 Downstream Purification Hemp Biomass (Leaves & Flowers) Hemp Biomass (Leaves & Flowers) Drying & Grinding Drying & Grinding Hemp Biomass (Leaves & Flowers)->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Crystallization Crystallization Chromatography->Crystallization High-Purity this compound High-Purity this compound Crystallization->High-Purity this compound

Figure 1: General workflow for this compound isolation.

Key considerations for a successful isolation and purification process include the choice of extraction solvent, the chromatographic techniques employed, and the final crystallization conditions.

Comparative Data on Extraction and Purification Methods

The following tables summarize quantitative data from various published methods to facilitate comparison and selection of the most suitable protocol for your research needs.

Table 1: Comparison of this compound Extraction Solvents

Solvent SystemPlant MaterialKey FindingsReference
80% Aqueous EthanolGround leaves and flowersEffective for large-scale extraction.[1][6]
AcetoneFlowers (pre-extracted with n-hexane)Found to give the best results for extracting cannflavins while removing most cannabinoids.[1]
MethanolLeavesUsed after pre-treatment with heptane to increase cannflavin content relative to cannabinoids.[1]
EthanolInflorescencesA good solvent for many phenolics, but cannflavin content was extremely low.[5]

Table 2: Summary of Published this compound Isolation Protocols and Yields

Protocol SummaryStarting MaterialFinal YieldFinal PurityReference
80% aqueous EtOH extraction, HPD700 resin chromatography, hexane wash, crystallization from EtOAc:acetone.300 kg leaves and flowers38.7 g (0.013%)96.45%[1][6]
Acetone extraction, C18-VLC, silica gel column chromatography, flash chromatography, crystallization.Dried powdered hemp sproutsNot specifiedNot specified[1]
Pre-treatment, solvent extraction, macroporous adsorption resin, solvent dissolution, recrystallization.Hemp flowers and leavesNot specified≥ 95%[7]

Detailed Experimental Protocols

Protocol 1: Gram-Scale Isolation of this compound

This protocol is adapted from a method that successfully yielded a gram-scale amount of this compound.[1][6]

Materials and Equipment:

  • Hemp aerial parts (leaves and flowers)

  • 80% Aqueous ethanol

  • HPD700 macroporous adsorption resin

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Acetone

  • Rotary evaporator

  • Chromatography columns

  • Stirring apparatus

  • Filtration apparatus

  • Crystallization vessels

Procedure:

Start Start Pulverize Hemp Pulverize Hemp Start->Pulverize Hemp Extract with 80% EtOH Extract with 80% EtOH Pulverize Hemp->Extract with 80% EtOH Filter & Concentrate Filter & Concentrate Extract with 80% EtOH->Filter & Concentrate HPD700 Chromatography HPD700 Chromatography Filter & Concentrate->HPD700 Chromatography Elute with 53% EtOH Elute with 53% EtOH HPD700 Chromatography->Elute with 53% EtOH Dissolve in Hexanes Dissolve in Hexanes Elute with 53% EtOH->Dissolve in Hexanes Filter & Crystallize Filter & Crystallize Dissolve in Hexanes->Filter & Crystallize High-Purity this compound High-Purity this compound Filter & Crystallize->High-Purity this compound

Figure 2: Workflow for gram-scale this compound isolation.
  • Preparation of Plant Material: Pulverize dried hemp aerial parts and pass through a 40-80 mesh sieve.[6]

  • Extraction: Extract the fine powder twice with 80% aqueous cold ethanol (solid-to-solvent ratio of 1:8 w/v) with stirring at 50 rpm for 2 hours for each extraction.[6]

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Column Chromatography: Fractionate the crude extract over an HPD700 resin column, eluting with 53% aqueous ethanol to obtain a this compound-rich fraction.[1]

  • Hexane Wash: Dissolve the this compound-rich fraction in hexanes and filter to remove insoluble materials.

  • Crystallization: Crystallize the soluble portion from an ethyl acetate:acetone mixture (5:1) at 4°C to yield purified this compound.[1]

Protocol 2: Selective Extraction and Purification

This protocol focuses on the selective removal of cannabinoids prior to the extraction of cannflavins.[1]

Materials and Equipment:

  • Dried hemp flowers

  • n-Hexane

  • Acetone

  • Silica gel for column chromatography

  • Preparative Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

  • Sonication bath

Procedure:

Start Start Pre-extract with n-Hexane Pre-extract with n-Hexane Start->Pre-extract with n-Hexane Extract with Acetone Extract with Acetone Pre-extract with n-Hexane->Extract with Acetone Concentrate Extract Concentrate Extract Extract with Acetone->Concentrate Extract Silica Gel Chromatography Silica Gel Chromatography Concentrate Extract->Silica Gel Chromatography Preparative TLC Preparative TLC Silica Gel Chromatography->Preparative TLC Isolated this compound Isolated this compound Preparative TLC->Isolated this compound

Figure 3: Workflow for selective this compound extraction.
  • Cannabinoid Removal: Pre-extract the dried cannabis flowers three times with n-hexane to remove a majority of the cannabinoids.[1]

  • Cannflavin Extraction: Extract the residual plant material three times with acetone using dynamic maceration.[1]

  • Concentration: Combine the acetone extracts and concentrate under a vacuum. The resulting extract will be largely free of cannabinoids.[1]

  • Purification: Isolate this compound and Cannflavin B from the concentrated extract using a series of preparative TLC methods.[1]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound isolates.

Table 3: Example HPLC Conditions for this compound Analysis

ParameterConditionReference
Column C18 column[1][8][9]
Mobile Phase Isocratic: Acetonitrile and water with 0.1% formic acid (83:17)[8][9]
Gradient: Acetonitrile and 0.5% formic acid-water (70:30)[7]
Detection UV at 210 nm or 230 nm[7][10][11]
Mass Spectrometry (LC-MS)[8][9]
Run Time < 20 minutes to 35 minutes[8][9][10][11]

A validated LC-MS assay has shown a lower limit of quantification of 0.5 μg/mL and a limit of detection of 0.25 μg/mL for this compound.[8][9]

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the high-yield isolation and purification of this compound from hemp. The choice of method will depend on the available resources, the scale of the isolation, and the desired final purity. For large-scale production, the protocol adapted from Puopolo et al. (2022) is recommended.[1] For laboratory-scale preparations where the removal of cannabinoids is a primary concern, the selective extraction method is advantageous.[1] The provided analytical methods will be crucial for the quality control and characterization of the purified this compound.

References

Application Notes & Protocols: Validated HPLC-PDA Method for the Quantification of Cannflavin A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of Cannflavin A in various sample matrices, particularly from Cannabis sativa L., using a validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method. This method is designed for researchers, scientists, and professionals in the fields of analytical chemistry, natural product research, and drug development.

Introduction

This compound is a flavonoid unique to Cannabis sativa L. that has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of cannabis-based products, pharmacological studies, and clinical investigations. The HPLC-PDA method described herein offers a reliable and robust approach for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and linearity.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid. The addition of formic acid improves peak shape and ionization efficiency. A Photodiode Array (PDA) detector is used for the detection and quantification of this compound at its maximum absorption wavelength, which has been determined to be approximately 342.4 nm.[1][2] The PDA detector also allows for the assessment of peak purity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC-grade acetone for extraction[3]

  • 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)[3]

Instrumentation and Chromatographic Conditions

A summary of the HPLC-PDA instrument and chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System A system equipped with a degasser, quaternary or binary pump, autosampler, and column oven is recommended.
Detector Photodiode Array (PDA) Detector
Column Phenomenex Luna® C18 (150 × 4.6 mm, 3 µm) or equivalent[1][2]
Mobile Phase Isocratic elution with Acetonitrile:Water (65:35, v/v), both containing 0.1% Formic Acid[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1]
Column Temperature 25 °C[1]
Detection Wavelength 342.4 nm[1][2]
PDA Spectral Acquisition 190 - 400 nm for peak purity analysis[1]
Run Time Approximately 20 minutes[1]
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a suitable solvent like methanol to obtain a high-concentration stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5 - 500 µg/mL).[1][2]

Sample Preparation

The following is a general protocol for the extraction of this compound from dried plant material. The protocol may need to be optimized based on the specific sample matrix.

  • Milling: Mill the air-dried plant material to a fine powder.[3]

  • Extraction:

    • Accurately weigh about 0.2-0.5 g of the powdered sample into a centrifuge tube.[3]

    • Add 10 mL of HPLC-grade acetone.[3]

    • Sonication: Sonicate the mixture for 30 minutes in a water bath with the temperature maintained below 35°C.[3]

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter.[3]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration curve range. A 2-fold dilution for leaf extracts or a 5-fold dilution for floral extracts may be a good starting point.[3]

Method Validation Summary

The described HPLC-PDA method has been validated for several parameters according to ICH guidelines. A summary of the validation data is presented in the table below.

Validation ParameterTypical Results
Linearity (Concentration Range) 5 - 500 µg/mL[1][2][4]
Correlation Coefficient (r²) > 0.99[1][2][4]
Accuracy (% Recovery) 82% - 98%[1][2]
Precision (% RSD) Intra-day: ≤ 5.29%[1][2] Inter-day: 1.14% - 3.34%[1]
Limit of Detection (LOD) 0.25 µg/mL[5]
Limit of Quantification (LOQ) 0.5 µg/mL[5]
Robustness The method is robust to small, deliberate changes in flow rate and mobile phase composition.[1]

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples is determined by interpolating the peak area from the linear regression equation of the calibration curve.

  • Calculations: The final concentration of this compound in the original sample should be calculated by taking into account the dilution factors used during sample preparation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the validated HPLC-PDA method.

G Figure 1: Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_data_analysis Data Analysis Sample Plant Material Milling Milling Sample->Milling Extraction Solvent Extraction (Acetone) Milling->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Injection Dilution->HPLC Separation C18 Column Separation HPLC->Separation Detection PDA Detection (342.4 nm) Separation->Detection Peak Peak Integration & Identification Detection->Peak Calibration Calibration Curve Generation Peak->Calibration Quantification Quantification of this compound Calibration->Quantification Standards This compound Standards Standards->Calibration

Caption: Figure 1: Experimental Workflow for this compound Quantification.

Method Validation Pathway

The following diagram outlines the logical relationship between the different validation parameters assessed for this analytical method.

G Figure 2: Method Validation Pathway cluster_accuracy_precision Assay Performance cluster_linearity_sensitivity Quantitative Limits cluster_specificity_robustness Method Reliability Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) - Intra-day - Inter-day Validation->Precision Linearity Linearity (r²) Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity (Peak Purity) Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Figure 2: Method Validation Pathway.

References

Application Note: Sensitive Detection of Cannflavin A in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A is a prenylated flavonoid found in Cannabis sativa L. that has garnered significant interest due to its potent anti-inflammatory properties. Unlike cannabinoids, cannflavins do not exhibit psychoactive effects, making them attractive candidates for therapeutic development. The accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, potency testing, and pharmacokinetic studies. This application note provides a detailed protocol for the sensitive detection of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Biosynthesis of this compound

This compound is synthesized in Cannabis sativa through a specific branch of the flavonoid biosynthetic pathway. The process begins with the conversion of luteolin to chrysoeriol, which is then prenylated to form this compound.[1][2][3][4] This pathway involves several key enzymatic steps.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_cannflavin This compound Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Luteolin Luteolin Naringenin->Luteolin Multiple Steps (FNS, F3'H) Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 This compound This compound Chrysoeriol->this compound CsPT (Geranyl Diphosphate)

Figure 1: Biosynthetic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the analysis of this compound in plant extracts, from sample preparation to data acquisition.

Experimental Workflow Plant_Material Plant Material (e.g., Cannabis sativa leaves, flowers) Grinding Grinding and Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration LC_Separation LC Separation (Reversed-Phase C18 Column) Filtration_Concentration->LC_Separation MS_Detection MS/MS Detection (ESI in Positive Mode, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried plant material (Cannabis sativa)

  • Grinder or mortar and pestle

  • Extraction solvent: HPLC-grade methanol (or ethanol/acetone)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • Autosampler vials

Protocol:

  • Grind the dried plant material to a fine powder using a grinder or mortar and pestle.

  • Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture for 30 minutes in a sonicator bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary depending on the concentration of this compound.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. An example gradient is as follows:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

Proposed MRM Transitions for this compound:

The exact mass of this compound is approximately 436.18 g/mol .[5] Based on the fragmentation patterns of similar prenylated flavonoids, the following MRM transitions are proposed for the quantification and qualification of this compound.[1][6][7] Optimization of collision energies is recommended for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierProposed Collision Energy (eV)
This compound437.2299.1369.225 - 40

Note: The precursor ion is the protonated molecule [M+H]+. The product ions are proposed based on the expected fragmentation of the geranyl group and other characteristic losses.

Quantitative Data

The following table summarizes representative quantitative data for this compound found in various Cannabis sativa L. samples from different studies.

Plant MaterialAnalytical MethodThis compound ConcentrationReference
Hemp InflorescencesUHPLC-Q-Orbitrap HRMSMean of 61.8 mg/kgAnalysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS (2020)[6]
Hemp Inflorescences (Carmagnola Cs)UHPLC-Q-Orbitrap HRMSUp to 743.5 mg/kg (total polyphenols)Analysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS (2020)[6]
Cannabis ChemovarsHPLC-PDA15.2–478.38 ppmDevelopment and Validation of Different Analytical Techniques for the Quantification of Cannabinoids and Cannflavins In Cannabis and Cannabis-Based Products (2023)[7]
Hemp ExtractsLC-MSLLOQ of 0.5 µg/mLA validated method for detection of cannflavins in hemp extracts (ResearchGate)[5]
Hemp PhenolicsRP-HPLC-UV/DAD, ESI-MSLOQ of 1.3 µg/mLNew Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) (2018)[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of this compound in plant extracts using LC-MS/MS. The provided experimental workflow, protocols, and proposed MS/MS parameters offer a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for this promising anti-inflammatory compound. The presented quantitative data highlights the variability of this compound content in different plant materials, emphasizing the need for accurate analytical techniques for standardization and quality control.

References

Application Notes and Protocols for the Purification of Cannflavin A using Macroporous Adsorption Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest for its potent anti-inflammatory properties.[1] Unlike cannabinoids, its mechanism of action presents a promising avenue for novel therapeutic development. However, the low abundance of this compound in plant material necessitates an efficient and scalable purification strategy.[2] Macroporous adsorption resin (MAR) chromatography has emerged as a robust method for the enrichment and purification of flavonoids from various natural sources, offering advantages in terms of cost-effectiveness, scalability, and simplicity over traditional chromatographic techniques.[3][4] This document provides detailed application notes and protocols for the purification of this compound using MAR, based on established methodologies.

Principle of Macroporous Adsorption Resin Chromatography

Macroporous resins are synthetic polymers with a highly porous structure, large surface area, and specific surface chemistry.[3] The separation of flavonoids, including this compound, is primarily based on the principle of "like dissolves like," where the polarity of the resin and the target molecule dictates the adsorption and desorption behavior.[5] this compound, being a prenylated flavonoid, is relatively non-polar. Therefore, non-polar or weakly polar resins are generally most effective for its capture. The purification process involves loading a crude extract onto the resin, washing away impurities, and then eluting the bound this compound with a suitable organic solvent.

Resin Selection and Characterization

The following table summarizes the physicochemical properties of various macroporous resins that have been used for flavonoid purification and could be considered for this compound.

Resin TypePolarityMatrixSurface Area (m²/g)Average Pore Diameter (Å)Application in Flavonoid Purification
HPD700 Non-polarPolystyreneData not availableData not availableSuccessfully used for this compound purification.
AB-8 Weakly PolarPolystyrene480-520130-140High adsorption/desorption for various flavonoids.[7][8]
D101 Non-polarPolystyrene500-60090-100Effective for isoflavone purification.[6]
XAD-7HP Moderately PolarAcrylic Ester45090High adsorption capacity for cocoa flavanols.[9]
HPD-600 PolarAcrylate450-50080-90High adsorption for total flavonoids from Acanthopanax senticosus.[5]
NKA-9 PolarAromatic350-40090-100High adsorption capacity for polyphenols.

Note: The selection of the optimal resin may require empirical testing with the specific crude extract.

Experimental Protocols

The following protocols are based on a combination of a published research article and a patent on this compound purification.[6]

Protocol 1: Gram-Scale Purification of this compound

This protocol is adapted from a study that yielded gram-scale quantities of high-purity this compound.

1. Materials and Equipment:

  • Crude this compound extract (from ethanolic extraction of Cannabis sativa flowers and leaves)

  • Macroporous adsorption resin (e.g., HPD700 or a similar non-polar resin)

  • Chromatography column

  • Ethanol (various concentrations)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Resin Pre-treatment:

  • Soak the resin in ethanol for 24 hours to swell and remove any residual monomers.

  • Wash the resin thoroughly with deionized water until the eluent is neutral.

3. Column Packing:

  • Prepare a slurry of the pre-treated resin in deionized water.

  • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed.

  • Wash the packed column with 2-3 bed volumes (BV) of deionized water.

4. Adsorption:

  • Dissolve the crude this compound extract in 50% ethanol.

  • Load the extract solution onto the column at a flow rate of 1-2 BV/h.

  • Collect the flow-through and monitor for this compound content by HPLC to determine breakthrough.

5. Washing:

  • Wash the column with 3-5 BV of deionized water to remove polar impurities such as sugars and salts.

  • Wash the column with a low concentration of ethanol (e.g., 20-30%) to remove more polar flavonoids and other impurities.

6. Desorption (Elution):

  • Elute the bound this compound from the resin using a stepwise or gradient elution with increasing concentrations of ethanol. Based on literature, a 53% aqueous ethanol solution is effective.

  • Collect fractions and analyze for this compound content using HPLC.

  • Pool the fractions containing high-purity this compound.

7. Concentration and Drying:

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator.

  • Dry the resulting product under vacuum to obtain purified this compound powder.

8. Purity Analysis:

  • Determine the purity of the final product using HPLC. A purity of >95% should be achievable.

Protocol 2: General Protocol for this compound Purification based on Patent Application

This protocol outlines a general procedure derived from a patent for the separation and purification of this compound.

1. Extraction and Pre-treatment:

  • Pre-treat raw Cannabis material (flowers and leaves).

  • Extract the material with an alcohol or ketone solvent (e.g., ethanol, acetone).

  • Separate the supernatant containing the crude extract.

2. Macroporous Resin Adsorption:

  • Subject the supernatant to adsorption on a macroporous resin column.

  • Elute the column with an alcohol or ketone solvent.

  • Concentrate the eluate to obtain crude this compound.

3. Further Purification:

  • Dissolve the crude this compound in a non-polar alkane, halogenated alkane, ester, or higher fatty alcohol.

  • Separate the insoluble substance, which is enriched in this compound.

4. Recrystallization:

  • Recrystallize the insoluble substance to obtain high-purity this compound.

Data Presentation

The following table summarizes typical performance data for flavonoid purification using macroporous resins, which can be expected to be similar for this compound.

ResinAdsorption Capacity (mg/g)Desorption Ratio (%)Purity Fold IncreaseRecovery (%)Reference
AB-8 18.30 (total flavonoids)70.874.7684.93[8]
HPD-600 Data not available>90 (estimated)1.76>80[5]
D101 Data not available>90 (estimated)8.70~80[6]
XAD-7HP 39.8 (cocoa flavanols)~805.03Data not available[9]

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Cannabis Cannabis Sativa (Flowers & Leaves) Extraction Ethanolic Extraction Cannabis->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract MAR_Column Macroporous Resin Column Crude_Extract->MAR_Column Loading Adsorption Adsorption MAR_Column->Adsorption Washing Washing (Water & Low % EtOH) Adsorption->Washing Desorption Desorption (High % EtOH) Washing->Desorption Concentration Concentration Desorption->Concentration Drying Drying Concentration->Drying Pure_Cannflavin_A Pure this compound (>95%) Drying->Pure_Cannflavin_A

Caption: Workflow for this compound purification.

Logical Relationship of Resin Properties and Purification Performance

G cluster_resin Resin Properties cluster_performance Purification Performance Polarity Polarity Adsorption_Capacity Adsorption Capacity Polarity->Adsorption_Capacity influences Selectivity Selectivity Polarity->Selectivity influences Surface_Area Surface Area Surface_Area->Adsorption_Capacity influences Pore_Size Pore Size Pore_Size->Adsorption_Capacity influences Recovery_Rate Recovery Rate Pore_Size->Recovery_Rate influences

Caption: Resin properties influencing purification.

Conclusion

The use of macroporous adsorption resins provides an effective and scalable method for the purification of this compound from Cannabis sativa extracts. By selecting a resin with appropriate non-polar characteristics and optimizing the adsorption and desorption conditions, it is possible to achieve high purity (>95%) and good recovery of this valuable anti-inflammatory compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the field of natural product purification and drug development. Further optimization of resin selection and process parameters may lead to even greater efficiency and yield.

References

Application Notes: Cannflavin A in Neurodegenerative Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannflavin A is a prenylated flavonoid found in the Cannabis sativa plant.[1] While present in low concentrations, it has garnered significant interest from the scientific community for its potent biological activities.[2] Preclinical research has highlighted its strong anti-inflammatory, antioxidant, and neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3][4] These diseases are often characterized by progressive neuronal loss, neuroinflammation, oxidative stress, and the aggregation of misfolded proteins.[5][6][7] this compound's multifaceted mechanism of action targets several of these key pathological pathways.[4][8]

Mechanism of Action

This compound exerts its neuroprotective effects through several distinct mechanisms:

  • Anti-inflammatory Activity: this compound is a potent anti-inflammatory agent.[1][9] It dually inhibits two key enzymes in the inflammatory cascade: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are responsible for the production of proinflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes, respectively.[2] Studies have shown it can inhibit PGE2 release by over 90%.[2] Furthermore, it has been demonstrated to attenuate Toll-like receptor 4 (TLR4)-induced inflammatory signaling in macrophages, reducing the secretion of inflammatory chemokines and cytokines.[10]

  • Inhibition of Amyloid-β Aggregation: In models relevant to Alzheimer's disease, this compound has been shown to directly interfere with the aggregation of amyloid-β (Aβ) peptides (specifically Aβ1-42).[2][3][11] By inhibiting the formation of Aβ fibrils and reducing the density of aggregates, it protects neuronal cells from Aβ-induced cytotoxicity.[2][11]

  • Modulation of the Kynurenine Pathway: this compound inhibits kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan catabolism pathway.[2][12] Inhibition of KMO is considered a therapeutic strategy for neurodegenerative diseases as it can shift the pathway towards the production of neuroprotective metabolites.[12]

  • Antioxidant Properties: As a flavonoid, this compound possesses antioxidant activities, which are crucial for combating the oxidative stress that is a common feature of neurodegenerative disorders.[2][4][13]

Key Signaling Pathways Modulated by this compound

G This compound's Multifaceted Mechanism in Neuroprotection cluster_inflammation Anti-Inflammatory Pathways cluster_amyloid Anti-Aggregation Pathway (Alzheimer's) cluster_kynurenine Kynurenine Pathway Modulation CFA This compound mPGES1 mPGES-1 CFA->mPGES1 LO5 5-LO CFA->LO5 TLR4 TLR4 Signaling CFA->TLR4 Fibrils Aβ Fibrils & Aggregates CFA->Fibrils Inhibits Aggregation KMO KMO Enzyme CFA->KMO PGE2 Prostaglandin E2 mPGES1->PGE2 LTs Leukotrienes LO5->LTs Cytokines Pro-inflammatory Cytokines/Chemokines TLR4->Cytokines Inflammation Neuroinflammation PGE2->Inflammation LTs->Inflammation Cytokines->Inflammation Outcome Neuroprotection Inflammation->Outcome Abeta Amyloid-β (Aβ) Monomers Abeta->Fibrils Toxicity Aβ-mediated Neurotoxicity Fibrils->Toxicity Toxicity->Outcome Neurotoxins Neurotoxic Metabolites KMO->Neurotoxins KMO_Toxicity Kynurenine-mediated Neurotoxicity Neurotoxins->KMO_Toxicity KMO_Toxicity->Outcome G General Experimental Workflow for this compound Research Hypothesis Hypothesis: This compound is neuroprotective Source Compound Sourcing (Extraction or Synthesis) Hypothesis->Source InVitro In Vitro Model Selection Source->InVitro PC12 Neuronal Model (e.g., PC12 cells for Aβ toxicity) InVitro->PC12 THP1 Inflammatory Model (e.g., THP-1 macrophages) InVitro->THP1 Assays Key In Vitro Assays PC12->Assays THP1->Assays MTT Cell Viability Assay (MTT / XTT) Assays->MTT ThT Aβ Aggregation Assay (Thioflavin T) Assays->ThT ELISA Cytokine/Chemokine Assay (ELISA) Assays->ELISA Data Data Analysis & Interpretation MTT->Data ThT->Data ELISA->Data InVivo In Vivo Model Validation (e.g., AD Mouse Model) [Future Direction] Data->InVivo G Logical Connections of this compound's Therapeutic Potential cluster_props Biochemical Properties cluster_mechs Pathophysiological Impact CFA This compound Prop1 Inhibits Aβ Aggregation CFA->Prop1 Prop2 Reduces Pro-inflammatory Mediators (PGE₂, 5-LO, TLR4) CFA->Prop2 Prop3 Inhibits KMO Enzyme CFA->Prop3 Prop4 Antioxidant Activity CFA->Prop4 Mech1 Reduces Amyloid Plaque Burden Prop1->Mech1 Mech2 Suppresses Neuroinflammation Prop2->Mech2 Prop3->Mech2 Mech3 Reduces Oxidative Stress Prop4->Mech3 Outcome Therapeutic Potential for Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Mech1->Outcome Mech2->Outcome Mech3->Outcome

References

How to pre-treat cannabis material to remove cannabinoids for cannflavin analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannabis sativa L. is a chemically complex plant matrix containing a diverse array of bioactive compounds. While cannabinoids are the most studied constituents, there is growing interest in other compound classes, such as flavonoids, for their potential therapeutic applications. Among these, cannflavins A, B, and C are unique to the Cannabis plant and have demonstrated significant biological activities.[1][2][3]

A major analytical challenge in the study of cannflavins is the overwhelming abundance of cannabinoids in most cannabis chemovars, which can interfere with accurate quantification.[4][5] Therefore, a pre-treatment step to selectively remove cannabinoids is crucial for robust cannflavin analysis. This application note details effective protocols for the pre-treatment of cannabis material to deplete cannabinoids, thereby enriching the sample for subsequent cannflavin analysis.

Principle of Separation

The separation of cannabinoids from cannflavins is primarily based on the differences in their polarity. Cannabinoids are largely non-polar compounds, soluble in non-polar solvents like n-hexane, chloroform, and dichloromethane.[4] In contrast, flavonoids, including cannflavins, are more polar in nature and exhibit better solubility in polar solvents such as ethanol, methanol, and acetone.[6][7] This differential solubility allows for the selective removal of cannabinoids using non-polar solvents prior to the extraction of cannflavins with polar solvents.

Another advanced separation technique is Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2). The polarity of supercritical CO2 can be fine-tuned by altering the pressure and temperature, allowing for selective extraction.[8][9] Generally, neutral cannabinoids are more soluble in supercritical CO2 than their acidic precursors or the more polar flavonoids.[8]

Experimental Protocols

Protocol 1: Selective Solvent Pre-Maceration for Cannabinoid Removal

This protocol utilizes a non-polar solvent to selectively wash the cannabis material and remove the majority of cannabinoids before extracting the cannflavins with a polar solvent.

Materials and Reagents:

  • Dried and homogenized cannabis plant material (flowers, leaves)

  • n-Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator or nitrogen blowdown evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-2 grams of dried, ground cannabis material into a 50 mL centrifuge tube.[10]

    • It is recommended to obtain a representative sample by grinding and homogenizing a larger batch of material.[10]

  • Cannabinoid Removal (Pre-Maceration):

    • Add 20 mL of n-hexane to the centrifuge tube containing the cannabis material.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in a sonicator bath.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the plant material.

    • Carefully decant and discard the n-hexane supernatant, which contains the dissolved cannabinoids.

    • Repeat this washing step (steps 2.1-2.5) two more times to maximize cannabinoid removal.[4]

  • Drying the Pre-Treated Material:

    • After the final n-hexane wash, place the centrifuge tube in a fume hood and allow the residual n-hexane to evaporate from the plant material. A gentle stream of nitrogen can be used to accelerate this process.

  • Cannflavin Extraction:

    • To the dried, pre-treated plant material, add 20 mL of acetone.[4]

    • Vortex for 1 minute.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the acetone supernatant, which now contains the cannflavins.

    • Repeat the extraction with a fresh 20 mL of acetone and combine the supernatants.

  • Sample Concentration and Preparation for Analysis:

    • Evaporate the combined acetone extracts to dryness using a rotary evaporator or a nitrogen blowdown evaporator at a temperature not exceeding 50°C.[11]

    • Reconstitute the dried extract in a suitable volume (e.g., 1-2 mL) of a solvent compatible with the analytical method (e.g., methanol or a mixture of methanol and water).[7][10]

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into an HPLC or LC-MS/MS system.[10]

Protocol 2: Supercritical CO2 Fractionation for Cannabinoid Depletion

This protocol provides a conceptual framework for using Supercritical Fluid Extraction (SFE) to fractionate cannabinoids from cannflavins. The precise parameters (pressure, temperature, CO2 flow rate) will need to be optimized based on the specific SFE system and cannabis chemovar.

Principle:

By manipulating the density and solvating power of supercritical CO2, a stepwise extraction can be performed. Lower pressures and temperatures will favor the extraction of less polar compounds (cannabinoids), while higher pressures and temperatures, potentially with the addition of a polar co-solvent like ethanol, would be required to extract the more polar flavonoids.[8][9]

Conceptual Procedure:

  • Sample Preparation:

    • Load the SFE extraction vessel with dried, ground cannabis material.

  • Fraction 1: Cannabinoid-Rich Fraction:

    • Set the SFE system to a lower pressure and temperature range (e.g., 10-15 MPa and 40-50°C) to target the less polar cannabinoids.

    • Perform the extraction with pure supercritical CO2.

    • Collect the extract from this fraction. This fraction will be enriched in cannabinoids and depleted of cannflavins.

  • Fraction 2: Cannflavin-Rich Fraction:

    • After the initial cannabinoid extraction, increase the pressure and/or temperature of the SFE system (e.g., 20-30 MPa and 50-60°C).

    • Optionally, introduce a small percentage of a polar co-solvent like ethanol to increase the polarity of the supercritical fluid.

    • Perform a second extraction on the same plant material.

    • The extract from this second fraction will be enriched in cannflavins and other more polar compounds.

  • Sample Preparation for Analysis:

    • The collected cannflavin-rich fraction can then be prepared for analysis as described in Protocol 1 (steps 5.1-5.3).

Data Presentation

The following tables summarize the expected outcomes of the pre-treatment protocols based on the principles outlined in the cited literature.

Table 1: Expected Recovery of Compound Classes after n-Hexane Pre-Maceration

Compound ClassExpected Recovery in n-Hexane Wash (Discarded)Expected Recovery in Subsequent Acetone Extract (for Analysis)
Cannabinoids High (>90%)Low (<10%)
Cannflavins Low (<5%)High (>95%)
Terpenes Moderate to HighLow to Moderate
Chlorophylls ModerateModerate

Table 2: Conceptual Parameters for Supercritical CO2 Fractionation

ParameterFraction 1 (Cannabinoid Removal)Fraction 2 (Cannflavin Extraction)
Pressure 10-15 MPa20-30 MPa
Temperature 40-50 °C50-60 °C
Co-solvent None0-5% Ethanol (optional)
Target Compounds Cannabinoids, TerpenesCannflavins, other Flavonoids

Visualizations

Protocol1_Workflow cluster_sample_prep Sample Preparation cluster_cannabinoid_removal Cannabinoid Removal cluster_cannflavin_extraction Cannflavin Extraction start Start: Dried Cannabis Material grind Grind & Homogenize start->grind weigh Weigh Sample grind->weigh add_hexane Add n-Hexane weigh->add_hexane vortex_sonicate Vortex & Sonicate add_hexane->vortex_sonicate centrifuge_discard Centrifuge & Discard Supernatant (Cannabinoids) vortex_sonicate->centrifuge_discard repeat Repeat 3x centrifuge_discard->repeat repeat->add_hexane 2 more times dry_material Dry Material repeat->dry_material After 3rd wash add_acetone Add Acetone dry_material->add_acetone vortex_sonicate2 Vortex & Sonicate add_acetone->vortex_sonicate2 centrifuge_collect Centrifuge & Collect Supernatant (Cannflavins) vortex_sonicate2->centrifuge_collect concentrate Concentrate Extract centrifuge_collect->concentrate reconstitute Reconstitute & Filter concentrate->reconstitute end End: Sample for Analysis reconstitute->end

Caption: Workflow for selective solvent pre-treatment.

Protocol2_Workflow cluster_sfe Supercritical CO2 Fractionation cluster_fraction1 Fraction 1: Cannabinoid Removal cluster_fraction2 Fraction 2: Cannflavin Extraction start Start: Dried Cannabis in SFE Vessel params1 Low Pressure & Temp (e.g., 10-15 MPa, 40-50°C) Pure scCO2 start->params1 extract1 Extract & Collect params1->extract1 fraction1_out Cannabinoid-Rich Fraction (Discard or for other use) extract1->fraction1_out params2 High Pressure & Temp (e.g., 20-30 MPa, 50-60°C) scCO2 +/- Co-solvent extract1->params2 Residual Biomass extract2 Extract & Collect params2->extract2 fraction2_out Cannflavin-Rich Fraction (For Analysis) extract2->fraction2_out

References

Application Note: Comprehensive Profiling of Cannflavins Using UHPLC-Q-Orbitrap HRMS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannflavins, including cannflavin A, B, and C, are prenylated and geranylated flavonoids that are largely specific to the Cannabis sativa L. plant.[1][2] These compounds have garnered significant interest from the pharmaceutical and nutraceutical industries due to their potent biological activities, particularly their anti-inflammatory properties.[1][3] Studies have shown that cannflavins A and B can inhibit the production of pro-inflammatory mediators, with a potency reportedly up to thirty times greater than aspirin in certain cellular models.[1][3] Given their therapeutic potential and low abundance, a robust and sensitive analytical method is crucial for their accurate identification and quantification in complex cannabis matrices.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) offers an ideal platform for this purpose. Its high resolution, mass accuracy, and sensitivity enable the precise identification and quantification of cannflavins, distinguishing them from a complex background of other cannabinoids, terpenes, and flavonoids.[1][4] This application note provides a comprehensive protocol for the extraction, separation, and analysis of cannflavins from Cannabis sativa L. inflorescences.

Experimental Protocols

This section details the complete methodology, from sample acquisition to data analysis, for the comprehensive profiling of cannflavins.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is optimized for the extraction of cannflavins from dried Cannabis sativa L. inflorescences.

1.1. Materials and Reagents

  • Dried Cannabis sativa L. inflorescences

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (Mass Spectrometry Grade)

  • Analytical standards for this compound and B (if available)

  • Laboratory mill or grinder

  • Forced-air laboratory oven

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

1.2. Decarboxylation (Optional but Recommended) To minimize interference from co-eluting cannabinoid acids such as CBDA, a decarboxylation step is recommended.[5]

  • Preheat a forced-air oven to 130°C.

  • Grind the dried cannabis plant material into a fine powder.[6]

  • Spread the powder evenly on a baking sheet.

  • Heat the material at 130°C for 70-80 minutes to ensure complete decarboxylation of major cannabinoid acids.[5]

1.3. Solvent Extraction

  • Accurately weigh 100 mg of the dried and milled (or decarboxylated) plant material into a centrifuge tube.[5]

  • Add 2 mL of methanol to the tube.[5]

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.[5]

  • Repeat the extraction process two more times, combining the supernatants each time.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of methanol.[5]

  • Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[5]

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

UHPLC-Q-Orbitrap HRMS Analysis

The following parameters are based on established methods for flavonoid analysis and can be adapted for various UHPLC-Q-Orbitrap systems.[7][8]

2.1. Chromatographic Conditions

  • UHPLC System: Thermo Scientific Vanquish or equivalent

  • Column: Ascentis® Express C18 (150 × 2.1 mm, 2.7 µm) or equivalent[7]

  • Mobile Phase A: 0.1% Formic Acid in Water[7][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7][8]

  • Flow Rate: 0.3 mL/min[7]

  • Injection Volume: 10 µL[5][7]

  • Column Temperature: 30°C[9]

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 - 1.0 10
    1.0 - 20.0 Linear gradient to 95
    20.0 - 23.0 95
    23.0 - 24.0 Return to 10

    | 24.0 - 30.0 | 10 (Re-equilibration) |

2.2. Mass Spectrometry Conditions

  • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent

  • Ionization Source: Heated Electrospray Ionization (HESI)[7]

  • Polarity: Negative Ion Mode[7]

  • Sheath Gas Flow Rate: 60 (arbitrary units)[7]

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)[7]

  • Sweep Gas Flow Rate: 0 (arbitrary units)[7]

  • Full MS Scan Parameters:

    • Resolution: 70,000 FWHM

    • Scan Range: m/z 100–1500[9]

    • AGC Target: 3e6

    • Maximum IT: 100 ms

  • Data-Dependent MS/MS (dd-MS²) Parameters:

    • Resolution: 17,500 FWHM[7]

    • AGC Target: 2e5[7]

    • Maximum IT: 200 ms[7]

    • Isolation Window: 0.5 m/z[7]

    • Collision Energy: Stepped Normalized Collision Energies (NCE) of 17.5, 35, 52.5 eV[7]

Data Presentation and Results

Quantitative analysis of cannflavins requires the use of analytical standards for calibration. However, in their absence, semi-quantification can be performed using standards with a similar chromophore, such as chrysoeriol.[10]

Table 1: Quantitative Analysis of Cannflavins in Cannabis sativa L. Inflorescences

The following table summarizes the mean concentration of this compound and B found in various commercial hemp cultivars, as determined by UHPLC-Q-Orbitrap HRMS.[1][4][11]

CultivarThis compound (mg/kg)Cannflavin B (mg/kg)
Kompolti86.8134.1
Tiborszallasi50.347.9
Antal48.756.1
Carmagnola Cs61.599.8
Mean Value 61.8 84.5
Table 2: High-Resolution Mass Spectrometric Data for Cannflavin Identification

Accurate mass measurements are essential for the confident identification of target compounds.

CompoundFormulaIonTheoretical m/zMeasured m/zMass Error (ppm)
This compoundC₂₆H₂₈O₆[M-H]⁻421.1964421.1958-1.4
Cannflavin BC₂₁H₂₀O₆[M-H]⁻367.1182367.1176-1.6
Cannflavin CC₂₆H₂₈O₆[M-H]⁻421.1964421.1959-1.2

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing PlantMaterial Cannabis Sativa L. Inflorescences Drying Drying & Milling PlantMaterial->Drying Decarb Decarboxylation (130°C) Drying->Decarb Extraction Solvent Extraction (Methanol, Sonication) Decarb->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC HRMS Q-Orbitrap HRMS (Full MS / dd-MS²) UHPLC->HRMS DataProcessing Data Processing (Identification & Quantification) HRMS->DataProcessing

Caption: End-to-end workflow for cannflavin analysis.

Simplified Biosynthetic Pathway of Cannflavins A & B

This diagram outlines the key enzymatic steps leading to the formation of Cannflavins A and B from the flavonoid precursor, Luteolin.[12]

G cluster_products Final Products Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT (Methylation) CannflavinA This compound Chrysoeriol->CannflavinA CsPT (+ Geranyl Group) CannflavinB Cannflavin B Chrysoeriol->CannflavinB CsPT (+ Prenyl Group)

Caption: Biosynthesis of Cannflavins A and B.

References

Application Notes and Protocols: Assessing the Anti-Invasive Properties of Cannflavin B using Transwell and Tumorsphere Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin B, a flavonoid found in Cannabis sativa, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and neuroprotective effects.[1][2] Emerging research now highlights its promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and invasive potential of cancer cells.[1][3] This document provides detailed application notes and protocols for utilizing two key in vitro assays—the Transwell invasion assay and the tumorsphere formation assay—to evaluate the anti-invasive properties of Cannflavin B. These assays are crucial for understanding its potential in curbing cancer metastasis and targeting cancer stem cells (CSCs).[1][4]

Recent preclinical studies have shown that Cannflavin B can significantly reduce the invasive capacity of glioblastoma cells.[1][5] The Transwell assay quantifies the ability of cancer cells to migrate through a basement membrane matrix, mimicking a critical step in metastasis.[6] The tumorsphere assay assesses the self-renewal capacity of CSCs, a subpopulation of tumor cells believed to drive tumor initiation, progression, and recurrence.[4] By employing these assays, researchers can effectively screen and characterize the anti-metastatic and anti-CSC activity of Cannflavin B and other novel compounds.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the anti-invasive effects of Cannflavin B and the related compound, Cannflavin A.

Table 1: Effect of Cannflavin B on Glioblastoma Cell Invasion (Transwell Assay)

Cell LineTreatmentConcentration (µM)Invasion Inhibition (%)Reference
A-172Cannflavin B10>50[1]

Table 2: Effect of this compound on Bladder Cancer Cell Invasion (Transwell Assay)

Cell LineTreatmentConcentration (µM)Invasion Inhibition (%)Reference
T24This compound2.550[4]

Experimental Protocols

Transwell Invasion Assay

This protocol is designed to assess the ability of Cannflavin B to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Cancer cell line of interest (e.g., A-172 glioblastoma cells)

  • Cannflavin B (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • Matrigel™ Basement Membrane Matrix

  • 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Extraction solution (e.g., 10% acetic acid)

  • Microplate reader

Protocol:

  • Coating Transwell Inserts:

    • Thaw Matrigel™ on ice overnight.

    • Dilute Matrigel™ with cold, serum-free medium to the desired concentration.

    • Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of Cannflavin B or vehicle control (e.g., DMSO).

    • Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Carefully place the Matrigel™-coated Transwell inserts into the wells.

    • Add 200 µL of the cell suspension (containing Cannflavin B or vehicle) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours, depending on the cell line's invasive potential.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel™ from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes.

    • Stain the fixed cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Visualize and count the stained cells under a microscope in several random fields of view.

    • Alternatively, for quantitative analysis, destain the cells by incubating the inserts in 300 µL of 10% acetic acid for 15 minutes.

    • Transfer the destained solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of invasion inhibition relative to the vehicle control.

Tumorsphere Formation Assay

This assay evaluates the effect of Cannflavin B on the self-renewal capacity of cancer stem-like cells.

Materials:

  • Cancer cell line known to form tumorspheres (e.g., U-87 glioblastoma cells)

  • Cannflavin B (dissolved in a suitable solvent, e.g., DMSO)

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates or flasks

  • Trypsin-EDTA

  • Cell strainer (40 µm)

  • Microscope with a camera

Protocol:

  • Cell Preparation:

    • Culture cancer cells as a monolayer to ~80% confluency.

    • Trypsinize the cells and resuspend them in complete medium.

    • Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

    • Count the viable cells.

  • Assay Setup:

    • Resuspend the single cells in serum-free sphere-forming medium at a low density (e.g., 1,000 - 5,000 cells/mL) to prevent cell aggregation.

    • Add the desired concentrations of Cannflavin B or vehicle control to the cell suspension.

    • Plate the cell suspension into ultra-low attachment 6-well or 96-well plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

    • Monitor for tumorsphere formation every 2-3 days.

  • Quantification and Analysis:

    • After the incubation period, count the number of tumorspheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope.

    • Measure the diameter of the tumorspheres using imaging software.

    • Calculate the tumorsphere formation efficiency (TFE) using the following formula: TFE (%) = (Number of tumorspheres formed / Number of cells seeded) x 100

  • Secondary Tumorsphere Formation (Optional):

    • To assess the effect on self-renewal over multiple generations, collect the primary tumorspheres by gentle centrifugation.

    • Dissociate the spheres into single cells using trypsin and mechanical disruption (pipetting).

    • Re-plate the single cells in fresh sphere-forming medium with Cannflavin B or vehicle and repeat the incubation and quantification steps.

Potential Signaling Pathways and Experimental Workflows

The anti-invasive effects of Cannflavin B are likely mediated through the modulation of specific signaling pathways that control cell migration, invasion, and stemness. While the precise mechanisms are still under investigation, potential targets include the TrkB-BDNF pathway and pathways involved in the Epithelial-to-Mesenchymal Transition (EMT).

Signaling Pathway Diagram

G cluster_0 Cannflavin B Inhibition cluster_1 Signaling Pathways cluster_2 Cellular Processes CannflavinB Cannflavin B TrkB TrkB CannflavinB->TrkB Inhibits TGFbR TGF-β Receptor CannflavinB->TGFbR Potential Inhibition MMPs MMPs CannflavinB->MMPs Potential Inhibition PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT MAPK MAPK Pathway TrkB->MAPK BDNF BDNF BDNF->TrkB SMADs SMADs TGFbR->SMADs TGFb TGF-β TGFb->TGFbR Snail_Slug Snail/Slug SMADs->Snail_Slug Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Survival Snail_Slug->MMPs Upregulates EMT EMT Snail_Slug->EMT Invasion Cell Invasion MMPs->Invasion Degrades ECM Migration Cell Migration EMT->Invasion EMT->Migration CSC Cancer Stem Cell Properties EMT->CSC

Caption: Potential signaling pathways modulated by Cannflavin B.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation CellCulture Cancer Cell Culture Transwell Transwell Invasion Assay CellCulture->Transwell Tumorsphere Tumorsphere Formation Assay CellCulture->Tumorsphere CannflavinB_Prep Cannflavin B Preparation CannflavinB_Prep->Transwell CannflavinB_Prep->Tumorsphere Quantification Quantification of Invasion & Tumorsphere Formation Transwell->Quantification Tumorsphere->Quantification WesternBlot Western Blot Analysis (EMT markers, MMPs, p-TrkB) PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis qPCR qPCR Analysis (EMT-TF genes, MMP genes) qPCR->PathwayAnalysis Quantification->WesternBlot Quantification->qPCR Conclusion Conclusion on Anti-Invasive Properties PathwayAnalysis->Conclusion

Caption: Experimental workflow for assessing Cannflavin B.

Conclusion

The Transwell and tumorsphere assays are powerful tools for evaluating the anti-invasive properties of novel compounds like Cannflavin B. The provided protocols offer a standardized approach for researchers to investigate its potential as an anti-cancer therapeutic. The preliminary data suggests that Cannflavin B is a promising candidate for further development, particularly for aggressive and invasive cancers. Future studies should focus on elucidating the precise molecular mechanisms underlying its anti-invasive effects and validating these findings in in vivo models of metastasis.

References

Troubleshooting & Optimization

How to overcome low yields of Cannflavin A extraction from cannabis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yields of Cannflavin A extraction from cannabis.

Frequently Asked Questions (FAQs)

Q1: What are Cannflavins and why is their extraction challenging?

A1: Cannflavins are a group of prenylated flavonoids unique to the cannabis plant, with this compound being of particular interest for its potent anti-inflammatory properties.[1] The primary challenge in its extraction is its low natural abundance in Cannabis sativa.[2][3] For instance, one study reported a yield of only 38.73 grams of this compound from 300 kilograms of dried hemp material, which translates to a yield of approximately 0.013%. The co-extraction of high concentrations of cannabinoids can also interfere with the purification process, further complicating the isolation of pure this compound.[2]

Q2: Which parts of the cannabis plant are best for this compound extraction?

A2: Flavonoids, including Cannflavins, are primarily produced in the leaves of the cannabis plant, and to a lesser extent in the inflorescences (flowers).[2] Unlike cannabinoids, there is no indication that the glandular trichomes are involved in flavonoid biosynthesis.[2] Therefore, for targeted this compound extraction, focusing on the leaves is recommended.

Q3: What are the most effective solvents for this compound extraction?

A3: Flavonoids are generally hydrophilic and are typically extracted using polar solvents.[2] Studies have shown that acetone, ethanol, and methanol are effective for extracting Cannflavins. One study comparing different solvents found that acetone provided the highest and most reproducible recovery of this compound. Another effective approach involves using 80% aqueous ethanol for the initial extraction.[2]

Q4: How can I remove interfering cannabinoids to improve this compound purity?

A4: A common and effective strategy is to pre-extract the cannabis material with a non-polar solvent. Cannabinoids are highly soluble in non-polar solvents, while flavonoids are not. Pre-treatment with n-hexane or heptane can remove a significant portion of cannabinoids without substantially reducing the subsequent yield of Cannflavins.[2] This pre-extraction step simplifies the downstream purification process.

Q5: Are there advanced techniques that can enhance extraction efficiency?

A5: Yes, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been proposed as efficient alternatives to conventional methods for extracting bioactive compounds from cannabis. These methods can potentially reduce extraction time and solvent consumption.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient initial extraction.- Ensure the plant material is finely ground to increase surface area. - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but can also increase processing time and cost. - Consider using dynamic maceration or sonication to enhance solvent penetration.[2]
Improper solvent selection.- Acetone has been shown to provide high recovery for this compound.[2] - A mixture of ethanol and water (e.g., 80% ethanol) is also a good option.[2]
Low Purity of this compound Co-extraction of cannabinoids and other lipids.- Implement a pre-extraction step with a non-polar solvent like n-hexane or heptane to remove cannabinoids before the primary extraction.[2]
Ineffective purification method.- Utilize chromatographic techniques for purification. Column chromatography with resins like HPD700 or silica gel, followed by reversed-phase HPLC, has been used successfully.[2]
Difficulty in Quantifying this compound Inaccurate analytical method.- Use a validated analytical method such as High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.[4][5] - Ensure proper peak identification and integration. The use of a certified reference standard for this compound is crucial for accurate calibration.
This compound Degradation Exposure to harsh conditions.- Avoid high temperatures and prolonged exposure to light during extraction and storage, as these can degrade flavonoids.

Data Presentation: Comparison of Extraction Parameters

The following table summarizes quantitative data from a gram-scale purification protocol to provide a benchmark for expected yields.

Parameter Value Reference
Starting Material 300 kg of dried hemp aerial parts (leaves and flowers)[2]
Initial Extraction Solvent 80% aqueous ethanol[2]
Purification Method HPD700 resin column chromatography, crystallization[2]
Final Yield of this compound 38.73 g[2]
Overall Yield (%) ~ 0.013%[2]

Experimental Protocols

Protocol 1: Gram-Scale Purification of this compound

This protocol is adapted from a published method for large-scale extraction.[2]

  • Milling: Pulverize dried hemp aerial parts (leaves and flowers).

  • Initial Extraction: Extract the fine powder twice with 80% aqueous cold ethanol (8:1 v/v) with stirring for 2 hours.

  • Concentration: Combine the ethanol filtrates and reduce the ethanol content to 50%.

  • Column Chromatography: Fractionate the crude extract over an HPD700 resin column, eluting with 53% aqueous ethanol to obtain a this compound-rich fraction.

  • Purification:

    • Dissolve the this compound-rich fraction in hexanes and filter.

    • Dissolve the resulting solid in a mixture of ethyl acetate and acetone (5:1 v/v).

    • Allow crystallization to occur at 4°C for 3 hours.

  • Final Product: Filter the crystallized solid, wash with cold ethyl acetate, and dry under reduced pressure to obtain purified this compound.

Visualizations

This compound Biosynthesis Pathway

cannflavin_a_biosynthesis Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol O-methyltransferase (CsOMT21) CannflavinA This compound Chrysoeriol->CannflavinA Prenyltransferase (CsPT3) CannflavinB Cannflavin B Chrysoeriol->CannflavinB Prenyltransferase (CsPT3) GPP Geranyl Diphosphate (GPP) GPP->CannflavinA DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->CannflavinB extraction_workflow Start Start: Low this compound Yield Troubleshoot Troubleshoot Extraction & Purification Start->Troubleshoot PreExtraction Implement Pre-Extraction with Non-Polar Solvent (e.g., n-hexane) Troubleshoot->PreExtraction Cannabinoid Contamination OptimizeSolvent Optimize Primary Extraction Solvent (e.g., Acetone) Troubleshoot->OptimizeSolvent Low Crude Yield OptimizeMethod Optimize Extraction Method (e.g., UAE, MAE) Troubleshoot->OptimizeMethod Inefficient Extraction Purification Refine Purification Strategy (e.g., Column Chromatography) Troubleshoot->Purification Low Purity Analysis Accurate Quantification (HPLC-PDA, LC-MS) PreExtraction->Analysis OptimizeSolvent->Analysis OptimizeMethod->Analysis Purification->Analysis End Improved this compound Yield Analysis->End pge2_inhibition ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation CannflavinA This compound CannflavinA->PGH2 Inhibits label_node This compound weakly inhibits COX-1 and COX-2

References

Optimizing solvent extraction parameters for maximizing Cannflavin A recovery.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent extraction of Cannflavin A from Cannabis sativa L.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of this compound can stem from several factors, from the choice of solvent to the extraction technique. Here is a step-by-step guide to troubleshoot this issue:

    • Solvent Selection and Polarity: this compound is a flavonoid and is best extracted using polar solvents. If you are using a non-polar solvent, this is likely the primary reason for low yield.

      • Recommendation: Switch to a polar solvent such as acetone, ethanol, or methanol. Studies have shown that aqueous mixtures of these solvents, typically around 75-80%, can be more effective than their pure forms. One study found acetone to be superior to ethanol and ethyl acetate for extracting cannflavins. A mixture of methanol, acetone, and water (35:35:30 v/v/v) has also been shown to be effective.

    • Extraction Method: Passive extraction methods like simple maceration may not be efficient.

      • Recommendation: Employ more dynamic or advanced extraction techniques. Dynamic maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve extraction efficiency. UAE and MAE, in particular, can reduce extraction time and solvent consumption.

    • Extraction Parameters: Suboptimal extraction parameters will lead to poor yields.

      • Recommendation: Optimize the following parameters for your chosen method:

        • Temperature: Higher temperatures can increase extraction efficiency, but be aware that excessive heat can degrade thermolabile compounds. For UAE, a temperature of around 40°C has been used, while for MAE, temperatures should be carefully controlled.

        • Time: Ensure sufficient extraction time. For maceration, this could be several hours. For UAE and MAE, the time is significantly reduced, often to minutes.

        • Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of solvent used per gram of plant material.

        • Particle Size: Large particle sizes of the plant material will reduce the surface area available for extraction.

        • Recommendation: Grind the dried plant material to a fine powder (e.g., smaller than 0.5 mm) to enhance contact between the sample and the solvent.

    • Plant Material: The concentration of this compound can vary significantly between different Cannabis sativa cultivars and plant parts.

      • Recommendation: Use plant material known to have a higher concentration of cannflavins, such as the leaves and flowers.

Issue 2: High Co-extraction of Cannabinoids

  • Question: My extract contains high levels of cannabinoids, which is interfering with the downstream purification and analysis of this compound. How can I selectively extract this compound?

  • Answer: This is a common challenge due to the abundance of cannabinoids in Cannabis sativa. The following strategies can be employed for selective extraction:

    • Pre-extraction with a Non-Polar Solvent: This is a highly effective method to remove the majority of cannabinoids before extracting the more polar cannflavins.

      • Recommendation: Before extracting with your primary polar solvent, pre-extract the plant material with a non-polar solvent like n-hexane or petroleum ether. This will dissolve and remove the non-polar cannabinoids, leaving the cannflavins behind in the plant material for subsequent extraction with a polar solvent. One study found that pre-extraction with n-hexane did not reduce the amount of cannflavins extracted.

    • Solvent Partitioning: If you have already performed an extraction with a polar solvent, you can use liquid-liquid partitioning to separate the cannflavins from the cannabinoids.

      • Recommendation: After your initial extraction (e.g., with 95% ethanol), dry the extract and redissolve it in water. Then, perform a liquid-liquid extraction with a solvent like ethyl acetate. The this compound will preferentially partition into the ethyl acetate phase.

Issue 3: this compound Degradation During Extraction

  • Question: I suspect that this compound is degrading during my extraction process. What conditions can cause degradation and how can I prevent it?

  • Answer: Flavonoids can be sensitive to high temperatures, pH extremes, and prolonged exposure to light.

    • High Temperatures: As with many bioactive compounds, this compound can be thermolabile.

      • Recommendation: Avoid excessive temperatures during extraction. If using heat, perform optimization studies to find the ideal balance between extraction efficiency and compound stability. Consider using advanced extraction techniques like UAE or MAE which can be performed at lower temperatures. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.

    • pH of the Solvent: The stability of flavonoids can be influenced by the pH of the extraction medium.

      • Recommendation: While acidic conditions can sometimes aid in disrupting cell walls, extreme pH levels should be avoided. It is generally recommended to work in neutral or slightly acidic conditions.

    • Light Exposure: Prolonged exposure to UV light can degrade flavonoids.

      • Recommendation: Protect your samples and extracts from direct light by using amber glassware or by covering your glassware with aluminum foil.

Frequently Asked Questions (FAQs)

1. What are the best solvents for extracting this compound?

  • Polar solvents such as acetone, ethanol, and methanol are the most effective for extracting this compound. Aqueous mixtures (75-80%) of these solvents are often more efficient than pure solvents. Acetone has been reported in some studies to provide the best results.

2. Should I use fresh or dried plant material for this compound extraction?

  • Dried plant material is typically used for flavonoid extraction as the drying process can help to disrupt the cell walls, and it allows for easier grinding to a uniform particle size, which enhances extraction efficiency.

3. What part of the Cannabis sativa plant has the highest concentration of this compound?

  • This compound is predominantly found in the leaves and flowers of the Cannabis sativa plant.

4. How can I remove cannabinoids from my extract?

  • A common and effective method is to perform a pre-extraction of the plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove the majority of the cannabinoids before you proceed with the extraction of this compound using a polar solvent.

5. What analytical techniques are used to quantify this compound?

  • High-Performance Liquid Chromatography with a UV/Diode Array Detector (HPLC-UV/DAD) is a common method for the quantification of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and selective detection.

6. Can high concentrations of other compounds in the extract, like CBD, affect this compound recovery?

  • Yes, some research suggests that the extraction of cannflavins can be partially hampered in extracts rich in CBD, with recovery rates reported to be between 60.5–88.2%. This highlights the importance of optimization and potentially using techniques to selectively remove cannabinoids.

Quantitative Data Summary

Table 1: Comparison of Solvents for this compound Extraction

SolventTypeRelative EfficiencyNotes
AcetonePolarHighFound to be superior to ethanol and ethyl acetate in one study.
EthanolPolarModerate to HighOften used in aqueous solutions (e.g., 80%).
MethanolPolarModerate to HighAlso commonly used in aqueous solutions.
Ethyl AcetatePolarModerateCan be used for extraction and partitioning.
n-HexaneNon-polarLow (for this compound)Recommended for pre-extraction to remove cannabinoids.
Petroleum EtherNon-polarLow (for this compound)Also used for pre-extraction of cannabinoids.

Experimental Protocols

Protocol 1: Dynamic Maceration with n-Hexane Pre-extraction

This protocol is designed to maximize the recovery of this compound while minimizing the co-extraction of cannabinoids.

  • Sample Preparation:

    • Dry the Cannabis sativa leaves and flowers at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (particle size <0.5 mm).

  • Pre-extraction (Cannabinoid Removal):

    • Place the powdered plant material in an Erlenmeyer flask.

    • Add n-hexane at a solvent-to-sample ratio of 10:1 (v/w).

    • Agitate the mixture on an orbital shaker for 1 hour at room temperature.

    • Filter the mixture and discard the n-hexane fraction.

    • Repeat the n-hexane wash two more times.

    • Air-dry the residual plant material to remove any remaining n-hexane.

  • This compound Extraction:

    • Transfer the pre-extracted plant material to a clean Erlenmeyer flask.

    • Add 80% aqueous acetone at a solvent-to-sample ratio of 10:1 (v/w).

    • Perform dynamic maceration by agitating the mixture on an orbital shaker for 3 hours at room temperature.

    • Filter the mixture to collect the acetone extract.

    • Repeat the extraction with fresh 80% aqueous acetone two more times.

    • Combine the acetone extracts.

  • Solvent Removal and Quantification:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting extract to a constant weight.

    • Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for quantification by HPLC-UV/DAD or LC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency and reduce extraction time.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into a vessel suitable for sonication.

    • Add your chosen solvent (e.g., 80% aqueous ethanol) at a specific solvent-to-sample ratio (e.g., 20:1 v/w).

    • Place the vessel in an ultrasonic bath.

    • Sonicate the mixture for a predetermined time (e.g., 30 minutes) and at a controlled temperature (e.g., 40°C).

    • Filter the extract.

  • Solvent Removal and Quantification:

    • Follow the same procedure for solvent removal and quantification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_pre_extraction Optional Pre-extraction cluster_extraction This compound Extraction cluster_downstream Downstream Processing start Start: Cannabis Plant Material (Leaves & Flowers) drying Drying (e.g., 40°C) start->drying grinding Grinding (<0.5 mm) drying->grinding pre_extract Pre-extraction with Non-polar Solvent (e.g., n-Hexane) grinding->pre_extract extraction Extraction with Polar Solvent (e.g., Acetone, Ethanol) grinding->extraction If no pre-extraction discard_cannabinoids Discard Cannabinoid-rich Fraction pre_extract->discard_cannabinoids discard_cannabinoids->extraction optimization Optimization of Parameters: - Solvent Concentration - Temperature - Time - Solvent/Sample Ratio extraction->optimization filtration Filtration optimization->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration analysis Quantification (HPLC/LC-MS) concentration->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for optimizing this compound extraction.

troubleshooting_workflow start Problem: Low this compound Yield check_solvent Is the solvent polar (e.g., Acetone, Ethanol)? start->check_solvent change_solvent Action: Switch to a polar solvent or aqueous mixture. check_solvent->change_solvent No check_method Is an efficient extraction method being used (e.g., UAE, Dynamic Maceration)? check_solvent->check_method Yes change_solvent->check_method improve_method Action: Switch to a more efficient extraction technique. check_method->improve_method No check_params Are extraction parameters optimized (Time, Temp, Ratio, Particle Size)? check_method->check_params Yes improve_method->check_params optimize_params Action: Systematically optimize each parameter. check_params->optimize_params No check_pre_extraction Is there high cannabinoid co-extraction? check_params->check_pre_extraction Yes optimize_params->check_pre_extraction add_pre_extraction Action: Implement a pre-extraction step with n-hexane. check_pre_extraction->add_pre_extraction Yes solution Solution: Improved this compound Yield check_pre_extraction->solution No add_pre_extraction->solution

Caption: Troubleshooting decision tree for low this compound yield.

Addressing Cannflavin A instability during purification and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannflavin A. Our goal is to help you navigate the challenges associated with the instability of this promising flavonoid during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to air, especially in the presence of light and heat, can lead to oxidative degradation.[1]

  • Temperature: this compound is thermally labile. Elevated temperatures can cause significant degradation.[2] One study noted up to 3% degradation under thermal stress.[2]

  • Light: Prolonged exposure to light, particularly UV light, can accelerate degradation.[1]

  • pH: Strong acidic or basic conditions can lead to the hydrolysis or rearrangement of the flavonoid structure.[1] While specific optimal pH ranges for this compound are not well-documented, flavonoids, in general, are more stable in slightly acidic to neutral conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions. These are summarized in the table below.

Storage FormTemperatureDurationAdditional Recommendations
Solid (Crystalline/Powder) -20°C≥ 5 yearsStore in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
Stock Solution in Organic Solvent -20°C~1 monthAliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use amber glass vials.
Stock Solution in Organic Solvent -80°C~6 monthsAliquot into smaller volumes. Use amber glass vials. Flash-freeze aliquots before storage.

Data compiled from commercially available this compound product information.

Q3: I'm seeing multiple peaks during HPLC analysis of my purified this compound. What could be the cause?

A3: The appearance of multiple peaks can be attributed to several factors:

  • Degradation Products: If the sample has been improperly stored or handled, some of the this compound may have degraded into related impurities. Common degradation products can include oxidative dimers or hydrolyzed forms.[1]

  • Isomers: The purification process might not have fully separated this compound from its isomers or other closely related prenylated flavonoids present in the initial extract.[1]

  • Co-elution: The complex matrix of Cannabis sativa extracts can lead to co-elution of other minor cannabinoids or flavonoids with this compound, especially if the chromatographic method is not fully optimized.[3]

  • Solvent Effects: Injecting a sample dissolved in a strong solvent can sometimes lead to peak splitting or broadening. Ensure your sample solvent is compatible with the mobile phase.

Q4: Can I use plastic tubes or containers to store this compound solutions?

A4: It is strongly recommended to use amber glass vials for storing this compound solutions. Flavonoids, particularly in organic solvents, can potentially leach plasticizers from plastic tubes, which can contaminate your sample. Additionally, some plastics are permeable to air, which could increase the risk of oxidative degradation over time.

Troubleshooting Guides

Issue 1: Low Yield During Purification
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery of this compound after solvent extraction.Incomplete Extraction: The solvent polarity may not be optimal for this compound.Use a sequence of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to ensure complete extraction of flavonoids.[3] Acetone has also been shown to be an effective extraction solvent.[2]
Degradation during extraction: Prolonged extraction times at elevated temperatures can lead to degradation.Minimize extraction time and avoid high temperatures. If heating is necessary, perform it under an inert atmosphere.
Significant loss of product during chromatographic steps.Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase (e.g., silica gel).Consider using a different stationary phase, such as C18 reverse-phase silica or Sephadex LH-20.[3] Pre-treating the silica gel with a chelating agent like EDTA can sometimes reduce tailing and improve recovery for flavonoids.
Co-elution with other compounds: this compound may be eluting with other more abundant compounds, leading to its loss in mixed fractions.Optimize the mobile phase gradient to improve the resolution between this compound and other components. Use analytical HPLC to guide the fractionation of preparative chromatography.
This compound crashes out of solution during purification.Low Solubility: this compound has low aqueous solubility and may precipitate if the solvent polarity changes abruptly.Maintain a sufficiently non-polar solvent system during purification. If using reverse-phase chromatography, ensure the initial mobile phase has a high enough organic content to keep the sample dissolved.
Issue 2: this compound Degradation in Stored Solutions
Symptom Possible Cause(s) Suggested Solution(s)
Discoloration (e.g., yellowing) of the solution over time.Oxidation: The solution has been exposed to oxygen.Degas the solvent before preparing the solution. Store aliquots under an inert gas (argon or nitrogen).
Appearance of new peaks in HPLC chromatograms of stored samples.Degradation: The storage conditions are not optimal.Review the storage temperature. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Light Exposure: The solution has been exposed to light.Always store solutions in amber vials and in the dark (e.g., in a freezer box).
Decrease in the main this compound peak area over time.Adsorption to container walls: this compound may adsorb to the surface of the storage container.Use silanized glass vials to minimize surface adsorption.
Hydrolysis: Presence of water and non-neutral pH in the solvent.Use high-purity, anhydrous solvents. If an aqueous buffer is required, use a slightly acidic to neutral pH and store for a shorter duration.

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound from Cannabis sativa L.

This protocol is a generalized procedure based on common methods described in the literature.[3][4]

  • Extraction:

    • Grind dried and defatted Cannabis sativa leaves and flowers.

    • Extract the plant material with 80% aqueous ethanol at room temperature with agitation.

    • Filter the extract and concentrate it under reduced pressure to remove the ethanol.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

  • Fractionation:

    • Resuspend the dried extract in water and perform liquid-liquid partitioning with ethyl acetate.

    • Collect the ethyl acetate fraction, which will contain this compound and other flavonoids.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent.

  • Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

    • Load the sample onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Further Purification (if necessary):

    • Pool the fractions rich in this compound and evaporate the solvent.

    • For higher purity, a second chromatographic step using a different stationary phase, such as C18 reverse-phase silica or Sephadex LH-20, can be performed.

    • For reverse-phase chromatography, a mobile phase of acetonitrile and water, both containing 0.1% formic acid, is often used.[2][5]

  • Crystallization:

    • Dissolve the purified this compound fraction in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/acetone).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash them with a cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Forced Degradation Study for this compound

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[6][7]

  • Sample Preparation:

    • Prepare a stock solution of highly purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) in a sealed vial for various time points (e.g., 1, 2, 4, 7 days).

    • Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm or 365 nm) for various time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method (e.g., a gradient reverse-phase method with UV detection at ~344 nm[5]).

    • Quantify the remaining percentage of this compound and the formation of any degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.

    • Characterize the major degradation products using techniques like LC-MS to understand the degradation pathways.

Visualizations

cluster_purification This compound Purification Workflow Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Solvent Partitioning Column Chromatography Column Chromatography Fractionation->Column Chromatography Silica/C18 Purity Analysis Purity Analysis Column Chromatography->Purity Analysis HPLC/TLC Purity Analysis->Column Chromatography <95% Purity, Re-purify Pure this compound Pure this compound Purity Analysis->Pure this compound >95% Purity

Caption: A typical workflow for the purification of this compound.

cluster_degradation This compound Degradation Pathways This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxygen, Light, Heat Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products Strong Acid/Base Isomers Isomers This compound->Isomers Heat, pH

Caption: Factors leading to the degradation of this compound.

cluster_storage Optimal Storage Decision Tree Storage Duration? Storage Duration? Short-term (<1 month) Short-term (<1 month) Storage Duration?->Short-term (<1 month) < 1 month Long-term (>1 month) Long-term (>1 month) Storage Duration?->Long-term (>1 month) > 1 month Store at -20°C Store at -20°C Short-term (<1 month)->Store at -20°C Solid or Solution? Solid or Solution? Long-term (>1 month)->Solid or Solution? Solid or Solution?->Store at -20°C Solid Store at -80°C Store at -80°C Solid or Solution?->Store at -80°C Solution

Caption: A decision tree for selecting the appropriate storage temperature.

References

Managing concentration-dependent neurotoxicity of Cannflavin A in neuronal cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannflavin A in neuronal cell culture. The information is designed to help manage its concentration-dependent neurotoxic and neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is the dual nature of this compound's effect on neuronal cells?

A1: this compound exhibits a hormetic dose-response, also known as a biphasic effect, on neuronal cells. At low concentrations (typically below 10 µM), it demonstrates neuroprotective properties, while at higher concentrations (generally above 10-100 µM), it induces neurotoxicity.

Q2: What is the primary application of this compound in neurobiology research?

A2: Due to its neuroprotective effects at lower concentrations, particularly its ability to inhibit amyloid-β fibrillization, this compound is being investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.

Q3: Which neuronal cell line is commonly used to study the effects of this compound?

A3: The PC12 cell line is a frequently used model for studying both the neuroprotective and neurotoxic effects of this compound.

Q4: What are the known mechanisms behind this compound's neuroprotective effects?

A4: The neuroprotective effects of this compound are associated with the activation of several signaling pathways, including the Nrf2, MAPK, ERK, and p38 pathways. It also inhibits kynurenine-3-monooxygenase, an enzyme involved in a neurotoxic metabolic pathway.

Q5: What are the potential mechanisms of this compound-induced neurotoxicity at high concentrations?

A5: While the exact mechanisms are still under investigation, high concentrations of flavonoids can induce neurotoxicity by activating stress-activated protein kinases such as JNK and p38, which can lead to apoptosis.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on PC12 Neuronal Cell Viability

Concentration RangeObserved EffectKey FindingsReference
1 µM - 10 µMNeuroprotectionIncreased cell viability by up to 40%. Inhibited amyloid-β (Aβ₁₋₄₂) induced neurotoxicity.
>10 µM - 100 µMNeurotoxicityDisplayed concentration-dependent neurotoxicity.
29.4 µMEnzyme InhibitionIC₅₀ for inhibition of kynurenine-3-monooxygenase.

Experimental Protocols

MTT Assay for Assessing Cell Viability

This protocol is adapted for use with PC12 neuronal cells to determine the cytotoxic or protective effects of this compound.

Materials:

  • PC12 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture PC12 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium. It is crucial to include a wide range of concentrations to capture both the neuroprotective and neurotoxic effects (e.g., 0.1 µM to 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Express the cell viability as a percentage of the vehicle control.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability assays.

  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. Perform a cell density optimization experiment to determine the optimal seeding number for your specific cell line and assay duration.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cultures for signs of contamination (e.g., cloudy medium, changes in pH, presence of microorganisms under the microscope). Practice sterile techniques and regularly clean incubators and biosafety cabinets.

Issue 2: Observing a hormetic (biphasic) dose-response curve and difficulty in interpreting the data.

  • Possible Cause: The inherent property of the compound, like this compound, to have different effects at different concentrations.

    • Solution:

      • Expand Concentration Range: Use a wider range of concentrations with more data points, especially at the lower end of the curve, to accurately define the neuroprotective window.

      • Statistical Analysis: Use appropriate non-linear regression models to analyze the data and determine the nadir (lowest point of toxicity) and the peak of the protective effect.

      • Mechanism-based Assays: Complement viability assays with mechanistic studies (e.g., Western blotting for signaling pathway proteins, apoptosis assays) at both neuroprotective and neurotoxic concentrations to understand the underlying mechanisms.

Issue 3: High background signal in the MTT assay.

  • Possible Cause: Contamination with bacteria or yeast, which can also reduce MTT.

    • Solution: Discard contaminated cultures and ensure aseptic techniques.

  • Possible Cause: Interference of the compound with the MTT assay.

    • Solution: Run a cell-free control with the compound and MTT to check for any direct reduction of MTT by the compound. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®, resazurin-based assays).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_mech Phase 4: Mechanistic Studies prep_cells Prepare Neuronal Cell Culture (e.g., PC12 cells) seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock and Serial Dilutions treat_cells Treat Cells with this compound (wide concentration range) prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data analyze_data Analyze for Hormetic Effect plot_data->analyze_data select_conc Select Neuroprotective and Neurotoxic Concentrations analyze_data->select_conc pathway_analysis Analyze Signaling Pathways (e.g., Western Blot for Nrf2, p38, JNK) select_conc->pathway_analysis

Caption: Experimental workflow for assessing this compound's concentration-dependent effects.

signaling_pathways cluster_neuroprotection Neuroprotective Pathway (Low Conc. This compound) cluster_neurotoxicity Neurotoxic Pathway (High Conc. This compound) CFA_low This compound (<10 µM) ERK_p38 ERK / p38 MAPK CFA_low->ERK_p38 Nrf2 Nrf2 Activation ERK_p38->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Survival Cell Survival & Neuroprotection ARE->Survival CFA_high This compound (>10 µM) JNK_p38 JNK / p38 MAPK (Sustained Activation) CFA_high->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Technical Support Center: Optimizing Cannflavin A & B Resolution in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Cannflavin A and Cannflavin B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal resolution in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating this compound and B using RP-HPLC?

A1: The most frequently reported issues include poor resolution between this compound and B, co-elution with other cannabis constituents (like Cannabidiolic acid - CBDA), broad peak shapes, and peak tailing.[1][2][3] In some instances, particularly with high organic solvent concentrations in the mobile phase, the cannflavins may elute too quickly, near the solvent front, hindering accurate quantification.[1]

Q2: Why is the addition of an acid, such as formic acid, recommended for the mobile phase?

A2: Adding a small percentage of an acid like formic acid (typically 0.1%) to the mobile phase is crucial for several reasons.[2][3] It helps to protonate silanol groups on the silica-based stationary phase, which minimizes undesirable interactions with the analytes and reduces peak tailing.[2][3] This results in sharper, more symmetrical peaks and improved resolution. Furthermore, an acidic mobile phase can enhance the ionization of the analytes, which is beneficial for mass spectrometry (MS) detection.[1]

Q3: What is a good starting point for a mobile phase composition?

A3: A common and effective mobile phase for separating Cannflavins A and B is a mixture of acetonitrile and water, both containing 0.1% formic acid.[2][3] The ratio of acetonitrile to water will significantly impact the retention and resolution. A higher proportion of the organic solvent (acetonitrile) will lead to shorter retention times, while a lower proportion will increase retention and can improve the separation of closely eluting peaks.[2][3] Both isocratic and gradient elution methods have been successfully employed.[1][2][4]

Q4: Which stationary phase is most suitable for this separation?

A4: C18 reversed-phase columns are the most commonly used and have demonstrated good performance for separating Cannflavins A and B.[1][2][3][5] The choice of a specific C18 column can still influence selectivity, so it may be necessary to screen different manufacturers' columns if resolution is challenging.

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of this compound and B

If you are observing overlapping peaks for this compound and B, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution start Start: Poor Resolution mobile_phase Adjust Mobile Phase Composition (Decrease Organic Content) start->mobile_phase gradient Implement or Optimize Gradient mobile_phase->gradient If still unresolved end Resolution Improved mobile_phase->end If resolved flow_rate Decrease Flow Rate gradient->flow_rate If still unresolved gradient->end If resolved column_chem Evaluate Different C18 Column flow_rate->column_chem If still unresolved flow_rate->end If resolved column_chem->end If resolved Peak_Tailing start Start: Peak Tailing check_acid Ensure 0.1% Acid in Mobile Phase start->check_acid sample_solvent Dissolve Sample in Mobile Phase check_acid->sample_solvent If tailing persists end Symmetrical Peaks check_acid->end If resolved column_health Check Column Health (Flush/Replace) sample_solvent->column_health If tailing persists sample_solvent->end If resolved column_health->end If resolved

References

Minimizing chromatographic interference from cannabinoids in Cannflavin A analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize chromatographic interference from cannabinoids during the analysis of Cannflavin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common cannabinoids that interfere with this compound analysis?

The most significant interference is the co-elution of this compound with Cannabidiolic acid (CBDA). Depending on the chromatographic conditions, other cannabinoids may also elute close to this compound, potentially leading to inaccurate quantification.

Q2: How can I prevent the co-elution of this compound and CBDA?

A common and effective strategy is to decarboxylate the sample. This process involves heating the sample to convert CBDA into Cannabidiol (CBD). CBD has a different retention time and elutes separately from this compound, thus eliminating the interference.

Q3: What is the optimal UV wavelength for the selective detection of this compound?

For selective detection of cannflavins, a UV wavelength of around 340 nm or 342.4 nm is recommended. Cannflavins exhibit strong absorbance at this wavelength, while the absorbance of many cannabinoids is less pronounced, helping to reduce their interference in the chromatogram.

Q4: Can matrix effects from my sample affect this compound quantification?

Yes, complex matrices, such as those in cannabis-infused edibles like chocolate, can cause significant matrix effects, including signal suppression. This can lead to the underestimation of this compound concentrations. Proper sample preparation and the use of an internal standard are crucial to mitigate these effects.

Q5: Are there specific HPLC columns that are better for separating this compound from cannabinoids?

Several types of reversed-phase columns have been successfully used, including C18 and phenyl columns. The choice of column will depend on the specific cannabinoids present in the sample and the overall complexity of the matrix. A gradient elution is often employed to achieve optimal separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and a cannabinoid peak (likely CBDA). Co-elution of the analytes.- Implement a decarboxylation step in your sample preparation to convert CBDA to CBD.- Optimize the mobile phase gradient to improve separation.- Evaluate a different stationary phase (e.g., a phenyl column instead of a C18).
Low recovery of this compound. - Matrix effects causing signal suppression.- Inefficient extraction.- Incorporate a pre-extraction step with a nonpolar solvent like hexane to remove the bulk of cannabinoids before flavonoid extraction.- Use an internal standard to correct for recovery losses.- Optimize the extraction solvent and conditions (e.g., ultrasonication time, temperature).
Baseline noise or interfering peaks in the chromatogram. - Contamination from the sample matrix.- Inadequate sample cleanup.- Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds.- Ensure proper filtration of the sample extract before injection (e.g., using a 0.22 µm PTFE filter).- Analyze a blank sample (matrix without the analyte) to identify the source of interference.
Inconsistent retention times for this compound. - Fluctuation in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and regularly check the performance of the analytical column.

Experimental Protocols

Protocol 1: Sample Preparation with Decarboxylation for HPLC-PDA Analysis

This protocol is designed to eliminate interference from CBDA by converting it to CBD prior to chromatographic analysis.

  • Sample Homogenization: Mill air-dried cannabis samples to a fine powder.

  • Decarboxylation: Heat the powdered sample at a specific temperature and time to ensure full conversion of CBDA to CBD while maintaining the integrity of this compound. A study on this process is necessary to optimize the conditions for your specific sample matrix.

  • Extraction:

    • Weigh an appropriate amount of the decarboxylated powder.

    • Add 10 mL of HPLC-grade acetone.

    • Sonicate for 30 minutes at a temperature not exceeding 35°C.

  • Filtration and Dilution:

    • Filter the extract through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract as needed with the mobile phase to bring the this compound concentration within the calibration range.

Protocol 2: HPLC-PDA Method for this compound Analysis

This protocol provides a starting point for the chromatographic separation of this compound.

  • HPLC System: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: Luna® C18 (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Elution: Isocratic elution with a mobile phase composition of 65:35 (v/v) Acetonitrile:Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 342.4 nm.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC methods used in the analysis of cannflavins.

Table 1: Linearity and Detection Limits

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
This compound5 - 500> 0.991 - 1.53.3 - 5
Cannflavin B5 - 500> 0.991 - 1.53.3 - 5
Cannflavin C5 - 500> 0.991 - 1.53.3 - 5

Table 2: Accuracy and Precision

AnalyteRecovery Range (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Cannflavins82 - 98≤ 5.29≤ 5.29

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Start Cannabis Sample Homogenize Homogenization (Milling) Start->Homogenize Decarboxylate Decarboxylation (Heating to convert CBDA to CBD) Homogenize->Decarboxylate Extract Solvent Extraction (e.g., Acetone) Decarboxylate->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Dilute Dilution Filter->Dilute Inject HPLC Injection Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect PDA Detection (342.4 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for this compound analysis with decarboxylation.

Troubleshooting Start Poor Resolution between This compound and Cannabinoid Peak CoElution Is the interfering peak CBDA? Start->CoElution Decarboxylate Implement Decarboxylation Step CoElution->Decarboxylate Yes OptimizeGradient Optimize Mobile Phase Gradient CoElution->OptimizeGradient No / Unsure End Resolution Improved Decarboxylate->End ChangeColumn Consider a Different Column (e.g., Phenyl) OptimizeGradient->ChangeColumn ChangeColumn->End

Challenges in the clinical translation of preclinical Cannflavin A research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating the complexities of translating preclinical Cannflavin A research into clinical applications. Below are frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prenylated flavonoid found in the Cannabis sativa plant.[1] Its primary therapeutic potential lies in its potent anti-inflammatory properties.[2] On a molecular level, this compound acts as a dual inhibitor of two key enzymes in the inflammatory cascade: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[3] This dual inhibition effectively reduces the production of proinflammatory mediators, specifically prostaglandin E2 (PGE2) and leukotrienes.[4] Some studies have also noted a weak inhibitory effect on cyclooxygenase (COX) enzymes.[3]

Q2: What are the most significant challenges in the clinical translation of this compound?

A2: The primary hurdles for the clinical translation of this compound are twofold:

  • Low Natural Abundance: this compound is present in very low concentrations in the Cannabis sativa plant, which makes extraction of large quantities for preclinical and clinical studies difficult and costly.[2] However, the recent discovery of its biosynthetic pathway and the development of gram-scale purification methods are promising steps toward overcoming this challenge.[3][5]

  • Poor Oral Bioavailability: Like many flavonoids, this compound is expected to have low oral bioavailability due to its poor water solubility.[6] This can limit its therapeutic efficacy when administered orally. Research is ongoing to develop formulation strategies, such as nanoformulations and lipid-based delivery systems, to enhance its absorption.[7]

Q3: What are the regulatory considerations for developing this compound as a drug?

A3: As a botanical-derived product, this compound falls under specific regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA). Researchers should consult the FDA's "Botanical Drug Development Guidance for Industry" for specific recommendations on submitting Investigational New Drug (IND) applications. Key aspects include ensuring batch-to-batch consistency, proper characterization of the active substance, and robust preclinical safety and efficacy data.

Preclinical & In Vitro Troubleshooting Guide

Problem/Issue Potential Cause(s) Recommended Solution(s) & Troubleshooting Steps
Low yield of this compound during extraction from Cannabis sativa 1. Inefficient extraction solvent or method. 2. Low concentration in the plant material. 3. Co-extraction of interfering compounds (e.g., cannabinoids).1. Optimize Solvent and Method: Acetone has been shown to be an effective solvent for this compound extraction.[3] Consider using dynamic maceration or ultrasonic-assisted extraction to improve efficiency.[3] 2. Source Material: If possible, screen different Cannabis sativa cultivars, as this compound content can vary significantly.[3] 3. Pre-extraction: Perform a pre-extraction step with a nonpolar solvent like n-hexane to remove cannabinoids and other lipids before extracting with a more polar solvent for the flavonoids.[3]
Inconsistent results in anti-inflammatory assays (e.g., PGE2 inhibition) 1. Variability in cell culture conditions (cell line passage number, confluency). 2. LPS (lipopolysaccharide) contamination or degradation. 3. Inaccurate quantification of this compound.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. 2. LPS Quality Control: Use a fresh, high-quality source of LPS. Aliquot upon receipt and store at -20°C or below to avoid repeated freeze-thaw cycles. 3. Accurate Dosing: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media. Use a validated method like HPLC to confirm the concentration of your stock solution.
High cytotoxicity observed in non-cancerous cell lines 1. this compound concentration is too high. 2. Vehicle (e.g., DMSO) toxicity.1. Dose-Response Curve: Determine the IC50 of this compound on your specific cell lines. Studies have shown that concentrations below 50 µM are generally not toxic to primary bladder epithelial cells.[6] 2. Vehicle Control: Ensure the final concentration of the vehicle in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Run a vehicle-only control in all experiments.

Animal Studies & Formulation Troubleshooting Guide

Problem/Issue Potential Cause(s) Recommended Solution(s) & Troubleshooting Steps
Poor oral bioavailability in animal models 1. Low aqueous solubility of this compound. 2. Extensive first-pass metabolism in the liver. 3. Efflux by transporters in the gut wall.1. Formulation Strategies: Explore advanced formulation approaches such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoparticle formulations to improve solubility and absorption.[7] 2. Structural Modification: Investigate prodrug approaches or glycosylation to modify the physicochemical properties of this compound.[7] 3. Co-administration with Bioenhancers: Consider co-administering with absorption enhancers, although this requires additional safety and efficacy studies.[7]
High variability in plasma concentrations between subjects 1. Inconsistent dosing or administration. 2. Variability in food intake (food effect). 3. Genetic differences in metabolism among animals.1. Standardize Dosing: Ensure accurate and consistent administration techniques (e.g., oral gavage). 2. Control Feeding: Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipophilic compounds. 3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.

Data Summaries

Table 1: In Vitro Anti-Inflammatory & Cytotoxic Activity of this compound
Assay / Cell LineParameterResult (IC50)Reference(s)
12-o-tetradecanoylphorbol 13-acetate induced PGE2 releaseIC500.7 µM[8]
Microsomal prostaglandin E synthase-1 (mPGES-1)IC501.8 µM[8]
5-lipoxygenase (5-LO) (cell-free)IC500.9 µM[3]
5-lipoxygenase (5-LO) (cell-based)IC501.6–2.4 µM[3]
T24 Bladder Cancer Cells (Cytotoxicity)IC508 µM[6]
TCCSUP Bladder Cancer Cells (Cytotoxicity)IC5015 µM[6]
Kynurenine-3-monooxygenase (KMO) InhibitionIC5029.4 µM[9]
Table 2: Preclinical Pharmacokinetic Parameters for this compound

Note: As of late 2025, specific in vivo pharmacokinetic data (Cmax, Tmax, AUC) for this compound has not been extensively published. The poor oral bioavailability of flavonoids, in general, is a well-documented challenge.[6][7] Researchers are strongly encouraged to perform pharmacokinetic studies as a primary step in preclinical development. The table below outlines the key parameters to be assessed.

ParameterDescriptionImportance in Clinical Translation
Cmax Maximum (or peak) plasma concentration of the drug.Indicates the rate and extent of absorption and is critical for assessing safety and efficacy.
Tmax Time at which Cmax is reached.Provides information on the rate of drug absorption.
AUC (Area Under the Curve) The total drug exposure over time.Represents the extent of drug absorption and overall bioavailability.
t½ (Half-life) The time required for the drug concentration to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
Bioavailability (F%) The fraction of an administered dose that reaches the systemic circulation.A key parameter for determining the oral dose and for evaluating the effectiveness of formulation strategies.

Detailed Experimental Protocols

Protocol 1: Gram-Scale Extraction and Purification of this compound from Cannabis sativa

This protocol is adapted from a published gram-scale preparation method.[5]

  • Material Preparation:

    • Pulverize dried hemp aerial parts (leaves and flowers) and pass through a 40-80 mesh sieve.

  • Extraction:

    • Extract the fine powder (300 kg) twice with 80% aqueous cold ethanol (8:1 v/v) at a stirring speed of 50 rpm for 2 hours.

    • Combine the ethanol filtrates.

    • Reduce the ethanol content of the combined filtrate to 50% to obtain a crude ethanolic extract.

  • Chromatographic Purification:

    • Load the crude extract onto an HPD700 macroporous resin column.

    • Elute the column with 53% aqueous ethanol.

    • Collect the fraction rich in this compound.

  • Crystallization:

    • Dissolve the this compound-rich fraction in hexanes and filter to remove insoluble components.

    • Take the resulting yellow solid and dissolve it in a mixture of ethyl acetate and acetone (5:1 v/v).

    • Place the solution at 4°C for 3 hours to allow for crystallization.

    • Filter the crystallized solid and wash it three times with cold ethyl acetate.

    • Dry the purified this compound fraction in a vacuum oven for 36 hours. This process can yield approximately 38.73 g of this compound from 300 kg of raw material.[5]

Protocol 2: LPS-Induced PGE2 Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding:

    • Seed the RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-incubate the cells for 2 hours with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle-only control.

    • After pre-incubation, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Sample Collection:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,000 x g for 15 minutes to remove any cellular debris.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatants using a commercial Prostaglandin E2 Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.[10]

    • The results will show the extent to which this compound inhibits the production of PGE2 in response to an inflammatory stimulus.

Visualizations

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Arachidonic_Acid Arachidonic Acid TLR4->Arachidonic_Acid Activation leads to release COX COX-1/2 Arachidonic_Acid->COX Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandin_H2 Prostaglandin H2 COX->Prostaglandin_H2 Leukotrienes Leukotrienes Five_LOX->Leukotrienes mPGES1 mPGES-1 Prostaglandin_E2 Prostaglandin E2 mPGES1->Prostaglandin_E2 CannflavinA This compound CannflavinA->Five_LOX CannflavinA->mPGES1 Prostaglandin_H2->mPGES1

Caption: Anti-inflammatory signaling pathway of this compound.

G start Start: Cannabis Sativa Biomass extraction Step 1: Extraction (e.g., 80% Ethanol) start->extraction purification Step 2: Purification (e.g., Column Chromatography) extraction->purification characterization Step 3: Characterization (HPLC, NMR, MS) purification->characterization in_vitro Step 4: In Vitro Assays (Anti-inflammatory, Cytotoxicity) characterization->in_vitro formulation Step 5: Formulation Development (To improve bioavailability) in_vitro->formulation in_vivo Step 6: In Vivo Animal Studies (PK/PD, Efficacy, Toxicology) formulation->in_vivo clinical_trials End: IND Submission & Clinical Trials in_vivo->clinical_trials

Caption: General experimental workflow for this compound research.

G start Problem: Poor Oral Bioavailability in Animal Model q1 Is the compound stable in GI fluid? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the aqueous solubility low? a1_yes->q2 sol1 Solution: Develop enteric-coated or pH-modified formulations. a1_no->sol1 end_node Re-evaluate in vivo sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Solution: Use formulation strategies: - Lipid-based systems (SEDDS) - Nanoparticles - Amorphous solid dispersions a2_yes->sol2 q3 Is first-pass metabolism high? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Solution: - Investigate alternative routes (e.g., transdermal) - Co-administer with metabolic inhibitors (requires extensive safety studies) a3_yes->sol3 a3_no->end_node Consider other absorption barriers sol3->end_node

Caption: Troubleshooting decision tree for low oral bioavailability.

References

Technical Support Center: Metabolic Engineering for Cannflavin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of Cannflavin A production, primarily in microbial hosts such as Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is a prenylated flavonoid produced in Cannabis sativa. The biosynthesis involves the convergence of the phenylpropanoid and mevalonate pathways. Key steps include the synthesis of the flavone chrysoeriol, which is then prenylated. The specific reaction sequence leading to this compound is the methylation of luteolin to chrysoeriol, catalyzed by an O-methyltransferase (CsOMT21), followed by the geranylation of chrysoeriol by an aromatic prenyltransferase (CsPT3) using geranyl diphosphate (GPP) as a substrate.[1][2]

Q2: Which host organism is suitable for heterologous production of this compound?

A2: Saccharomyces cerevisiae (baker's yeast) is a commonly used and suitable host for the heterologous production of flavonoids like this compound.[3][4] Its advantages include being a well-characterized model organism, its GRAS (Generally Recognized as Safe) status, and its amenability to genetic engineering. Furthermore, its endogenous mevalonate pathway provides the precursor geranyl diphosphate (GPP) necessary for this compound synthesis.

Q3: What are the key precursor pathways I need to consider for optimizing this compound production?

A3: To optimize this compound production, you need to focus on two primary precursor pathways:

  • The Shikimate and Phenylpropanoid Pathways: These pathways provide the flavonoid backbone. Phenylalanine, the initial precursor, is converted through a series of enzymatic steps to luteolin.

  • The Mevalonate (MVA) Pathway: This pathway synthesizes geranyl diphosphate (GPP), the prenyl donor for the final step in this compound biosynthesis.

Q4: What are the key Cannabis sativa genes required for this compound production in a heterologous host?

A4: To produce this compound in a host like yeast, you will need to express a cassette of genes encoding the necessary enzymes. This includes genes for the synthesis of luteolin from a common precursor like L-tyrosine, and the two specific enzymes for the final steps:

  • CsOMT21 : An O-methyltransferase that converts luteolin to chrysoeriol.[1][5]

  • CsPT3 : An aromatic prenyltransferase that geranylates chrysoeriol to produce this compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Strategy/Solution
Low or no production of chrysoeriol 1. Inefficient expression or activity of the enzymes in the luteolin biosynthesis pathway. 2. Insufficient supply of the precursor L-tyrosine. 3. Low activity of the introduced O-methyltransferase (CsOMT21).1. Codon-optimize the plant-derived genes for expression in your host organism. 2. Engineer the host's shikimate pathway to increase the flux towards aromatic amino acids. 3. Co-express a feedback-resistant version of key enzymes in the shikimate pathway. 4. Verify the expression and activity of CsOMT21 through western blotting and in vitro enzyme assays.
Accumulation of chrysoeriol but low this compound yield 1. Inefficient expression or activity of the prenyltransferase (CsPT3). 2. Insufficient supply of geranyl diphosphate (GPP). 3. Suboptimal localization of CsPT3, which is a membrane-bound enzyme.1. Confirm the expression and correct membrane localization of CsPT3. 2. Engineer the host's mevalonate (MVA) pathway to increase GPP supply. This can involve overexpressing key MVA pathway genes and down-regulating competing pathways like sterol biosynthesis. 3. Consider co-localizing CsPT3 and the GPP synthase to enhance substrate availability.
High variability in this compound production between cultures 1. Inconsistent gene expression from plasmid-based systems. 2. Instability of the engineered metabolic pathway.1. Integrate the gene expression cassettes into the host genome for stable expression. 2. Implement metabolic addiction strategies to ensure the maintenance of the production pathway.
Toxicity to the host cell at higher product concentrations 1. Intracellular accumulation of this compound or pathway intermediates.1. Engineer efflux pumps to export the product out of the cell. 2. Investigate vacuolar sequestration of the product.

Quantitative Data Summary

Table 1: Kinetic Parameters of Cannabis sativa Aromatic Prenyltransferase (CsPT3)

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Chrysoeriol (with GPP)25 ± 50.25 ± 0.0210,000
Apigenin (with GPP)50 ± 100.10 ± 0.012,000
Chrysoeriol (with DMAPP)10 ± 20.15 ± 0.0115,000
Apigenin (with DMAPP)30 ± 50.05 ± 0.0051,667

Data adapted from in vitro studies with microsomal preparations of CsPT3 expressed in yeast.

Table 2: Reported Titers of Related Compounds in Engineered Saccharomyces cerevisiae

CompoundTiter (mg/L)Fermentation Strategy
Naringeninup to 84Batch with cerulenin addition
Kaempferol~27Not specified
Quercetin~20Not specified
Cannabigerolic Acid (CBGA)up to 18.2Fed-batch
Olivetolic Acidup to 117Fed-batch

Note: Specific titers for this compound in engineered yeast are not yet widely reported in the literature. The data for these related flavonoids and cannabinoid precursors provide a benchmark for achievable production levels.[3][4]

Experimental Protocols

Cloning of Cannabis sativa Genes (CsOMT21 and CsPT3)

This protocol outlines the general steps for cloning the target genes from C. sativa cDNA.

Materials:

  • Fresh or frozen C. sativa leaf tissue

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • High-fidelity DNA polymerase

  • Gene-specific primers for CsOMT21 and CsPT3

  • Yeast expression vector

  • Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial seamless cloning kit

  • Competent E. coli cells for plasmid propagation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • RNA Extraction: Extract total RNA from C. sativa leaf tissue using a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[6]

  • PCR Amplification: Amplify the coding sequences of CsOMT21 and CsPT3 from the cDNA using gene-specific primers and a high-fidelity DNA polymerase. The primers should include appropriate overhangs for cloning into the chosen yeast expression vector.

  • Vector Preparation and Ligation: Linearize the yeast expression vector with restriction enzymes. Ligate the purified PCR products into the linearized vector using T4 DNA ligase or a seamless cloning method.

  • Transformation of E. coli : Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Plasmid Purification and Verification: Isolate plasmid DNA from overnight cultures of transformed E. coli. Verify the correct insertion of the target genes by restriction digest and Sanger sequencing.

Transformation of Saccharomyces cerevisiae

This protocol describes the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method for yeast transformation.

Materials:

  • Yeast strain to be transformed

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG) 3350

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Yeast expression plasmid containing the gene of interest

  • Selective agar plates

Procedure:

  • Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest and Wash Cells: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant, wash the cell pellet with 25 mL of sterile water, and centrifuge again.

  • Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Centrifuge for 30 seconds and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc.

  • Transformation: In a new microfuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of boiled and cooled ssDNA (10 mg/mL)

    • 1-5 µg of plasmid DNA in up to 74 µL of water

    • 100 µL of the competent yeast cell suspension

  • Heat Shock: Vortex the mixture vigorously and incubate at 42°C for 40-60 minutes.

  • Plating: Centrifuge the cells for 30 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL of the cell suspension onto selective agar plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Fed-Batch Fermentation of Engineered Yeast

This protocol provides a general framework for fed-batch fermentation to achieve high cell density and product yield.

Materials:

  • Engineered yeast strain

  • Batch fermentation medium (e.g., defined minimal medium with glucose)

  • Feeding medium (concentrated glucose and nutrient solution)

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Antifoam agent

Procedure:

  • Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in a suitable medium to mid-log phase.

  • Batch Phase: Inoculate the bioreactor containing the batch medium with the pre-culture. Maintain the temperature (e.g., 30°C) and pH (e.g., 5.0) at set points. Allow the culture to grow until the initial carbon source (glucose) is nearly depleted, which is often indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: Start the continuous or intermittent feeding of the concentrated nutrient solution. The feeding rate should be controlled to maintain a low concentration of the carbon source in the bioreactor, thereby avoiding overflow metabolism (e.g., ethanol production). The feeding strategy can be pre-determined or linked to a control parameter like DO or off-gas analysis.[7]

  • Induction (if applicable): If using an inducible promoter for gene expression, add the inducer at the appropriate time, typically after an initial period of biomass accumulation.

  • Monitoring: Regularly monitor cell growth (OD600), substrate consumption, and product formation by taking samples from the bioreactor.

  • Harvesting: Once the desired product titer or fermentation time is reached, harvest the culture for product extraction and analysis.[8]

Sample Preparation and HPLC Analysis of this compound

This protocol describes the extraction of this compound from yeast culture and its quantification by HPLC.

Materials:

  • Yeast culture broth

  • Ethyl acetate or other suitable organic solvent

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and a PDA detector

Procedure:

  • Extraction:

    • Centrifuge a known volume of yeast culture to separate the cells from the supernatant.

    • Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate. Vortex vigorously and repeat the extraction 2-3 times.

    • Pool the organic phases and evaporate to dryness under vacuum or a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: A gradient or isocratic elution with acetonitrile and water, both containing 0.1% formic acid. A typical isocratic condition could be 65:35 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector set to monitor at the lambda max of this compound (~342 nm).

    • Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in the samples.

Visualizations

This compound Biosynthesis Pathway

Cannflavin_A_Biosynthesis Shikimate Shikimate Pathway L_Tyrosine L-Tyrosine Shikimate->L_Tyrosine Multiple steps p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid TAL/PAL, C4H Luteolin Luteolin p_Coumaric_acid->Luteolin Multiple steps Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 Cannflavin_A This compound Chrysoeriol->Cannflavin_A CsPT3 Mevalonate Mevalonate Pathway GPP Geranyl Diphosphate (GPP) Mevalonate->GPP Multiple steps GPP->Cannflavin_A

Caption: Simplified biosynthetic pathway of this compound.

Metabolic Engineering Strategy Workflow

Metabolic_Engineering_Workflow cluster_optimization Optimization Strategies start Start: Select Host Strain (e.g., S. cerevisiae) gene_selection Gene Selection & Cloning (CsOMT21, CsPT3, etc.) start->gene_selection transformation Yeast Transformation & Strain Construction gene_selection->transformation fermentation Shake Flask / Bioreactor Fermentation transformation->fermentation analysis HPLC Analysis of this compound fermentation->analysis evaluation Evaluate Titer, Yield, & Productivity analysis->evaluation optimization Metabolic Engineering Optimization evaluation->optimization Low Yield end Optimized Strain evaluation->end Target Met precursor Enhance Precursor Supply (Shikimate & MVA Pathways) optimization->precursor enzyme Enzyme Engineering (Codon Optimization, Fusion Proteins) optimization->enzyme process Process Optimization (Fed-batch, Media) optimization->process precursor->transformation Iterate enzyme->transformation process->fermentation

Caption: Iterative workflow for metabolic engineering of this compound.

Logical Relationship for Troubleshooting Low this compound Yield

Troubleshooting_Logic start Low this compound Titer check_chrysoeriol Analyze for Chrysoeriol Accumulation start->check_chrysoeriol high_chrysoeriol High Chrysoeriol check_chrysoeriol->high_chrysoeriol Yes low_chrysoeriol Low/No Chrysoeriol check_chrysoeriol->low_chrysoeriol No troubleshoot_cspt3 Troubleshoot CsPT3 high_chrysoeriol->troubleshoot_cspt3 troubleshoot_upstream Troubleshoot Upstream Pathway low_chrysoeriol->troubleshoot_upstream check_gpp Check GPP Supply (Engineer MVA Pathway) troubleshoot_cspt3->check_gpp check_cspt3_expression Verify CsPT3 Expression & Localization troubleshoot_cspt3->check_cspt3_expression check_csomt21 Verify CsOMT21 Expression & Activity troubleshoot_upstream->check_csomt21 check_luteolin Check Luteolin Supply (Engineer Shikimate Pathway) troubleshoot_upstream->check_luteolin

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Enhancing Cannflavin A Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cannflavin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or undetectable plasma concentrations of this compound in my animal models after oral administration?

A1: This is a common challenge stemming from this compound's inherent physicochemical properties. Like many flavonoids, it suffers from poor oral bioavailability.[1] The primary reasons include:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in water, which hinders its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.

  • First-Pass Metabolism: After absorption, this compound is likely subject to extensive metabolism in the liver before it can reach systemic circulation, reducing the amount of active compound.[2]

  • Poor Permeability: Its ability to permeate the intestinal wall may also be a limiting factor.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the purity and stability of your this compound standard.

  • Optimize Formulation: A simple aqueous suspension is unlikely to be effective. Move to an enhanced formulation strategy (see Q3).

  • Refine Analytical Methods: Confirm your quantification method (e.g., LC-MS) is sensitive enough to detect low concentrations. The limit of detection should ideally be in the low ng/mL range.[3]

Q2: What are the recommended solvents and basic formulations for preparing this compound for in vivo studies?

A2: The choice of solvent and vehicle is critical for achieving a homogenous and administrable dose. Due to its low aqueous solubility, organic solvents are required for initial dissolution, followed by dilution into a vehicle suitable for animal administration.

Solubility Data The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentrationNotes
DMSO~30 mg/mLCommon stock solution solvent. Use minimal amounts for in vivo work due to potential toxicity.
DMF~30 mg/mLSimilar to DMSO, used for stock solutions.
Ethanol~1 mg/mLLower solubility but can be used in some formulations.
AcetoneSolubleCan be used for initial dissolution before being incorporated into a final formulation.[4]

Source: GlpBio, BioCrick.[4][5]

Basic Oral Formulation Reference For initial range-finding studies, a suspension is often used. However, bioavailability will likely be low.

Formulation ComponentPurposeExample Protocol
This compoundActive Pharmaceutical Ingredient (API)Weigh the required amount.
Suspending Agent (e.g., 0.5% CMC-Na)Prevents API from settling.Dissolve 0.5 g of Carboxymethylcellulose Sodium (CMC-Na) in 100 mL of purified water.
Wetting Agent (e.g., 0.25% Tween 80)Improves the dispersion of the lipophilic API in the aqueous vehicle.Add 0.25 mL of Tween 80 to the CMC-Na solution.

Source: InvivoChem.[6]

ngcontent-ng-c4139270029="" class="ng-star-inserted">

Note: For a detailed protocol on preparing a basic suspension, see the Experimental Protocols section below. Always use freshly prepared formulations for optimal results.

Q3: My basic suspension formulation is yielding poor results. What advanced drug delivery strategies can I use to improve the bioavailability of this compound?

A3: To overcome the limitations of poor solubility, advanced drug delivery systems are highly recommended. These formulations are designed to increase the dissolution rate and/or absorption of lipophilic compounds like this compound.

Strategies to Enhance Bioavailability

Delivery SystemMechanism of ActionAdvantagesKey Considerations
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion in the GI tract.Increases surface area for dissolution and absorption; can bypass first-pass metabolism via lymphatic uptake.[2][3]Formulation development can be complex; requires careful selection of excipients.
Polymeric Nanoparticles The drug is encapsulated within or conjugated to a polymer matrix (e.g., PLGA).[7]Provides sustained release; protects the drug from degradation; can be functionalized for targeted delivery.[8]Potential for immunogenicity; manufacturing scalability can be a challenge.
Solid Lipid Nanoparticles (SLNs) The drug is incorporated into a solid lipid core.High encapsulation efficiency for lipophilic drugs; controlled release profile.[7]Limited drug loading capacity compared to other systems.
Cyclodextrin Complexes The hydrophobic this compound molecule is encapsulated within the hydrophilic exterior of a cyclodextrin molecule.Significantly improves aqueous solubility and dissolution rate.The complex can dissociate upon dilution; may not be suitable for all molecules.

The workflow for developing and testing a new formulation is outlined in the diagram below.

G cluster_formulation Phase 1: Formulation Development cluster_invivo Phase 2: In Vivo Evaluation cluster_decision Phase 3: Optimization excipient Excipient Screening (Solubility, Compatibility) prototype Prototype Formulation (e.g., SEDDS, Nanoparticles) excipient->prototype characterize In Vitro Characterization (Size, Stability, Drug Load) prototype->characterize dosing Animal Dosing (Oral Gavage) characterize->dosing sampling Blood Sampling (Time-course) dosing->sampling analysis LC-MS Bioanalysis sampling->analysis pk Pharmacokinetic (PK) Analysis (Cmax, AUC) analysis->pk evaluate Evaluate PK Profile pk->evaluate optimize Optimize Formulation evaluate->optimize If Bioavailability is Low optimize->prototype Iterate

Caption: Workflow for developing and testing an enhanced this compound formulation.

Q4: How does this compound exert its anti-inflammatory effects? I need to understand the mechanism to select appropriate pharmacodynamic endpoints.

A4: this compound is a potent anti-inflammatory agent.[9] Its primary mechanism involves the inhibition of key enzymes in the eicosanoid signaling pathway, which are responsible for producing pro-inflammatory mediators.

Key Molecular Targets:

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): this compound inhibits this enzyme, which is the terminal synthase responsible for producing Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[10][11]

  • 5-Lipoxygenase (5-LOX): It also inhibits 5-LOX, the initial enzyme in the pathway for producing leukotrienes, another class of potent inflammatory mediators.[12]

This dual-inhibition mechanism makes this compound a compelling anti-inflammatory candidate. The simplified signaling pathway is shown below.

G cluster_membrane Cell Membrane cluster_pathways Eicosanoid Synthesis Pathways AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGH2 Prostaglandin H2 COX->PGH2 mPGES1 mPGES-1 PGE2 Prostaglandin E2 (Inflammation, Pain) mPGES1->PGE2 LTs Leukotrienes (Inflammation) LOX->LTs PGH2->mPGES1 CFA This compound CFA->mPGES1 Inhibits CFA->LOX Inhibits

Caption: Anti-inflammatory mechanism of this compound via inhibition of mPGES-1 and 5-LOX.

Pharmacodynamic Endpoints: Based on this mechanism, you could measure levels of PGE2 or specific leukotrienes in plasma or inflamed tissue as biomarkers of this compound activity.

Experimental Protocols

Protocol 1: Preparation of a Basic Oral Suspension (0.5% CMC-Na)

This protocol is adapted for preparing a simple suspension for preliminary in vivo studies.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium salt (CMC-Na)

  • Tween 80

  • Deionized or purified water

  • Magnetic stirrer and stir bar

  • Scale and weigh boats

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle: To prepare 100 mL of 0.5% CMC-Na vehicle, add 0.5 g of CMC-Na to ~90 mL of purified water while stirring. Continue to stir until fully dissolved. Add 0.25 mL of Tween 80. Adjust the final volume to 100 mL with water.

  • Weigh this compound: Accurately weigh the amount of this compound required to achieve the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 1 g of this compound).

  • Create a Paste: In a small mortar, add the weighed this compound. Add a small volume (~2-3 mL) of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspend the API: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenize: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure a uniform suspension. Stir continuously during the dosing procedure.

Protocol 2: Quantification of this compound in Plasma by LC-MS

This protocol provides a general framework for developing a method to quantify this compound in biological matrices. Method optimization and validation are required.

Materials:

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • C18 analytical column

  • This compound analytical standard

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound like Cannabidiol-D3.[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples (from study animals)

  • Microcentrifuge tubes and centrifuge

Procedure:

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in a suitable solvent like methanol or DMSO.

  • Prepare Calibration Standards: Serially dilute the this compound stock solution to create calibration standards in blank plasma, covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the IS at a fixed concentration.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Conditions (Starting Point):

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A, ramp up to a high percentage of B to elute the analyte, then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.[3]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS Detection: Multiple Reaction Monitoring (MRM). Determine the precursor and product ion transitions for this compound and the IS by infusing the standards directly into the mass spectrometer.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the nominal concentration of the calibration standards. Use a weighted linear regression to determine the concentrations in the unknown samples.

References

Troubleshooting poor recovery of cannflavins in HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor recovery of cannflavins during HPLC analysis.

Troubleshooting Guides

Low recovery, poor peak shape, and inconsistent results are common challenges in the HPLC analysis of cannflavins. This guide provides a systematic approach to identifying and resolving these issues.

Common Problems and Solutions at a Glance

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Cannflavin Peaks Inefficient extractionOptimize extraction solvent (Acetone often shows good recovery for Cannflavin A).[1] Consider pre-extraction with a nonpolar solvent like n-hexane to remove interfering cannabinoids.[2]
Cannflavin degradationProtect samples from light and heat. Use fresh solvents and prepare samples immediately before analysis.[3]
Co-elution with other compoundsModify mobile phase gradient or composition. The use of an acidic mobile phase can improve separation.[4] Consider decarboxylation of the sample to avoid co-elution of this compound with CBDA.[1]
Poor Peak Shape (Tailing, Fronting, Broadening) Inappropriate mobile phase pHAdd 0.1% formic acid to the mobile phase to improve peak shape and reproducibility.[1][5]
Column overloadReduce sample concentration or injection volume.
Silanol interactionsUse a column with end-capping or add a competitive base to the mobile phase. The addition of formic acid can help suppress silanol interactions.[1][5]
Dead volume in the HPLC systemCheck and tighten all fittings. Use tubing with a smaller internal diameter.
Inconsistent Retention Times Fluctuations in column temperatureUse a column oven to maintain a constant temperature (e.g., 25°C or 30°C).[1][6]
Inconsistent mobile phase preparationPrepare fresh mobile phase for each run and ensure accurate mixing of components. Degas the mobile phase to prevent bubble formation.[7]
Pump issues (leaks, air bubbles)Purge the pump and check for leaks.[7][8]
High Backpressure Column frit or guard column blockageReplace the guard column or filter the sample through a 0.22 or 0.45 µm filter before injection.[9]
Sample precipitation in the mobile phaseEnsure the sample is fully dissolved in a solvent compatible with the mobile phase.

Detailed Troubleshooting Q&A

Question: My cannflavin recovery is consistently low. How can I improve my extraction efficiency?

Answer:

Low recovery often stems from the sample preparation and extraction steps. Cannflavins are present in low concentrations in Cannabis sativa L. compared to cannabinoids, making their efficient extraction crucial.[2][4]

  • Solvent Selection: The choice of extraction solvent significantly impacts recovery. While ethanol is a common solvent for many plant phenolics, acetone has been shown to provide superior recovery for cannflavins, particularly this compound.[1] A comparative study of extraction solvents showed acetone to be optimal for extracting all three target cannflavins (A, B, and C) with strong and reproducible peak areas.[1] Other solvents like methanol and ethyl acetate have also been used with varying success.[5]

  • Pre-extraction to Remove Interferences: The high abundance of cannabinoids in cannabis extracts can interfere with cannflavin analysis and may hamper their extraction.[2] A pre-extraction step using a nonpolar solvent like n-hexane can effectively remove a significant portion of cannabinoids without impacting the recovery of cannflavins.[2]

  • Extraction Technique: Ultrasonication is a commonly used and effective technique for extracting cannflavins from plant material.[9][10] A typical procedure involves sonicating the sample in the chosen solvent for a set period (e.g., 15-30 minutes).[5][9]

Question: I am observing significant peak tailing for my cannflavin standards. What is the likely cause and how can I fix it?

Answer:

Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy. For cannflavins, a primary cause is often related to the mobile phase composition and its interaction with the stationary phase.

  • Mobile Phase pH: The addition of an acid modifier to the mobile phase is a critical step for achieving symmetrical peaks for cannflavins. Formic acid at a concentration of 0.1% is widely recommended.[1][5][6] The acidic mobile phase helps to:

    • Suppress Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the cannflavin molecules, leading to peak tailing. The acidic conditions suppress the ionization of these silanol groups, minimizing these secondary interactions.[1][5]

    • Ensure Consistent Ionization State: Maintaining a consistent, acidic pH ensures that the cannflavin molecules are in a single, un-ionized form, resulting in sharper, more symmetrical peaks.[1]

Below is a diagram illustrating the general troubleshooting workflow for HPLC analysis.

HPLC Troubleshooting Workflow start Start Analysis problem Poor Recovery or Peak Shape? start->problem check_extraction Review Sample Preparation & Extraction problem->check_extraction Yes end_good Acceptable Results problem->end_good No check_mobile_phase Evaluate Mobile Phase Composition check_extraction->check_mobile_phase solution_extraction Optimize Solvent & Technique check_extraction->solution_extraction check_column Inspect Column & Guard Column check_mobile_phase->check_column solution_mobile_phase Adjust pH & Composition check_mobile_phase->solution_mobile_phase check_system Check HPLC System Parameters check_column->check_system solution_column Replace Guard/ Column check_column->solution_column solution_system Adjust Flow Rate, Temp, etc. check_system->solution_system solution_extraction->problem solution_mobile_phase->problem solution_column->problem solution_system->problem end_bad Problem Persists: Consult Instrument Manual/Support solution_system->end_bad No Improvement

Caption: A general workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC setup for cannflavin analysis?

A typical setup involves a reverse-phase HPLC system with a C18 column and a PDA or UV detector.[4][5] A photodiode array (PDA) detector is beneficial as it can help identify the lambda maxima (λmax) of cannflavins, which are typically around 220 nm, 274 nm, and 342.4 nm.[1][5] The wavelength of 342.4 nm is often selected for quantification.[1][5]

Q2: What are the recommended mobile phases for separating cannflavins?

A common mobile phase combination is a mixture of acetonitrile and water, both containing 0.1% formic acid.[1][5][6] The ratio of acetonitrile to water can be optimized for the specific separation, with a 65:35 (v/v) ratio being a good starting point for isocratic elution.[1][5] Gradient elution can also be employed to resolve a wider range of compounds.[4][9]

Q3: How can I avoid the co-elution of this compound and Cannabidiolic Acid (CBDA)?

Co-elution of this compound and CBDA is a known issue in cannflavin analysis.[5] One effective strategy is to decarboxylate the sample. This process converts CBDA to cannabidiol (CBD), which has a different retention time, thereby resolving the co-elution with this compound.[5]

Q4: What are the expected recovery rates for a validated cannflavin HPLC method?

A well-optimized method should yield high recovery rates. Some validated methods report recovery percentages ranging from 82% to 98%.[1][5] Lower recovery rates, for instance in the range of 77.3–93.2%, may be considered suboptimal for analyses specifically focused on cannflavins.[5]

Experimental Protocols

Protocol 1: Extraction of Cannflavins from Cannabis sativa L.

This protocol is adapted from methodologies that have demonstrated good recovery of cannflavins.[5][9]

  • Sample Preparation: Air-dry the plant material and mill it into a fine powder.[9]

  • Decarboxylation (Optional but Recommended): To avoid co-elution of this compound and CBDA, heat the powdered plant material in an oven at a temperature and duration sufficient for decarboxylation (e.g., 120°C for 30 minutes).

  • Extraction:

    • Weigh approximately 100-250 mg of the powdered (and optionally decarboxylated) plant material into a suitable vessel.[4][5][9]

    • Add a defined volume of acetone (e.g., 3 x 2 mL).[5]

    • Sonicate the mixture for 15-30 minutes at a controlled temperature (e.g., not exceeding 35°C).[5][9]

    • Combine the supernatants from each extraction.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent like methanol or the initial mobile phase.[5]

    • Vortex and sonicate briefly to ensure complete dissolution.[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[5][9]

Protocol 2: HPLC Method for Cannflavin Analysis

This protocol provides a starting point for the chromatographic analysis of cannflavins.[1][5]

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A C18 column (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm).[1][5]

  • Mobile Phase: Acetonitrile and water (65:35 v/v), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 342.4 nm for quantification, with PDA scanning from 190-400 nm for peak identification.[1][5]

  • Run Time: Approximately 20 minutes.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Cannflavin Recovery

SolventRelative Peak Area of this compoundRelative Peak Area of Cannflavin BRelative Peak Area of Cannflavin C
MethanolLowerModerateModerate
EthanolLowerModerateModerate
AcetoneHighest High High
Ethyl AcetateModerateHighHigh
Note: This table is a qualitative summary based on findings that acetone provides the best overall recovery, especially for this compound.[1]

Table 2: Validation Parameters for a Typical Cannflavin HPLC-PDA Method

ParameterTypical Value/RangeReference
Linearity (R²)> 0.99[1][5]
Recovery82% - 98%[1][5]
LOD1 - 1.5 ppm[5]
LOQ3.3 - 5 ppm[5]
Intra-day RSD≤ 5.29%[1][5]
Inter-day RSD≤ 5.29%[1][5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key experimental factors and the desired outcome in cannflavin HPLC analysis.

Cannflavin Analysis Logic cluster_sample_prep Sample Preparation cluster_hplc_conditions HPLC Conditions cluster_outcome Desired Outcome plant_material Cannabis Plant Material extraction Optimized Extraction (e.g., Acetone) plant_material->extraction filtration Filtration (0.22-0.45 µm) extraction->filtration good_recovery High Recovery extraction->good_recovery column C18 Column filtration->column detector PDA/UV Detector (λ = 342.4 nm) column->detector good_resolution Good Resolution column->good_resolution mobile_phase Acidified Mobile Phase (ACN/H2O + 0.1% HCOOH) mobile_phase->column good_peaks Symmetrical Peaks mobile_phase->good_peaks mobile_phase->good_resolution temp_control Column Temperature Control temp_control->column

Caption: Key factors influencing successful cannflavin HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potency of Cannflavin A versus Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Cannflavin A, a flavonoid derived from Cannabis sativa, and aspirin, a long-standing nonsteroidal anti-inflammatory drug (NSAID). This analysis is supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound demonstrates a distinct and potent anti-inflammatory profile compared to aspirin. While aspirin primarily acts through the non-selective and irreversible inhibition of cyclooxygenase (COX) enzymes, this compound targets downstream enzymes in the inflammatory cascade, specifically microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). Emerging evidence suggests that this compound may possess significantly greater anti-inflammatory potency than aspirin in certain contexts.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and aspirin against their respective molecular targets. Lower IC50 values indicate greater potency.

CompoundTargetIC50 Value (µM)Primary Anti-inflammatory Effect
This compound Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)1.8[1][2]Inhibition of Prostaglandin E2 (PGE2) synthesis
5-Lipoxygenase (5-LOX)0.8 - 2.4[1]Inhibition of leukotriene synthesis
Aspirin Cyclooxygenase-1 (COX-1)1.3 - 3.57[3][4]Inhibition of prostaglandin and thromboxane synthesis
Cyclooxygenase-2 (COX-2)29.3 - 30[4][5]Inhibition of inflammation-induced prostaglandin synthesis

Mechanism of Action and Signaling Pathways

Aspirin exerts its anti-inflammatory effects by acetylating a serine residue in the active sites of both COX-1 and COX-2 enzymes, leading to their irreversible inhibition.[4][5] This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

This compound, on the other hand, acts on more specific downstream targets. It inhibits mPGES-1, the terminal enzyme responsible for the synthesis of the pro-inflammatory prostaglandin E2 (PGE2).[1][2] Additionally, it inhibits 5-LOX, an enzyme that catalyzes the production of leukotrienes, another class of inflammatory mediators.[1] This dual inhibition of PGE2 and leukotriene synthesis contributes to its potent anti-inflammatory activity. Some studies have also noted that this compound has weak inhibitory effects on COX enzymes.[1]

Anti_Inflammatory_Signaling_Pathways cluster_Aspirin Aspirin Pathway cluster_CannflavinA This compound Pathway Arachidonic_Acid_A Arachidonic Acid COX1_A COX-1 Arachidonic_Acid_A->COX1_A COX2_A COX-2 Arachidonic_Acid_A->COX2_A Prostaglandins_A Prostaglandins & Thromboxanes COX1_A->Prostaglandins_A COX2_A->Prostaglandins_A Inflammation_A Inflammation Prostaglandins_A->Inflammation_A Aspirin Aspirin Aspirin->COX1_A inhibition Aspirin->COX2_A inhibition Arachidonic_Acid_C Arachidonic Acid COX_C COX-1 / COX-2 Arachidonic_Acid_C->COX_C Five_LOX 5-Lipoxygenase Arachidonic_Acid_C->Five_LOX PGH2 PGH2 COX_C->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Inflammation_C Inflammation PGE2->Inflammation_C Leukotrienes Leukotrienes Five_LOX->Leukotrienes Leukotrienes->Inflammation_C Cannflavin_A This compound Cannflavin_A->mPGES1 inhibition Cannflavin_A->Five_LOX inhibition

Figure 1: Signaling pathways of Aspirin and this compound.

Experimental Protocols

The determination of the inhibitory potency of this compound and aspirin involves specific in vitro enzyme inhibition assays. Below are generalized protocols for the key experiments cited.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the IC50 value of a test compound (e.g., aspirin) against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The PGH2 is then reduced to a more stable product, and its concentration is determined, often through colorimetric or fluorometric methods.

  • General Procedure:

    • Recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound or vehicle (control) in a reaction buffer containing a heme cofactor.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a specific incubation period at 37°C, the reaction is stopped.

    • The amount of prostaglandin produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

2. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

  • Objective: To determine the IC50 value of a test compound (e.g., this compound) against mPGES-1.

  • Principle: This assay measures the ability of a compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.

  • General Procedure:

    • Recombinant human mPGES-1 is incubated with various concentrations of the test compound.

    • The substrate, PGH2, is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined time and then terminated.

    • The amount of PGE2 produced is quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

    • IC50 values are calculated by analyzing the concentration-response curve.

3. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Objective: To determine the IC50 value of a test compound (e.g., this compound) against 5-LOX.

  • Principle: This assay measures the inhibition of the 5-LOX-catalyzed conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to leukotrienes.

  • General Procedure:

    • Recombinant human 5-LOX or a cell lysate containing the enzyme is used.

    • The enzyme is pre-incubated with different concentrations of the test compound.

    • Arachidonic acid is added to start the reaction.

    • The formation of the conjugated diene product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

    • The initial rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound to determine the IC50 value.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Inhibition Assays cluster_Analysis Data Analysis Test_Compounds Prepare Test Compounds (this compound & Aspirin) and Vehicle Controls Incubation Incubate Enzymes with Test Compounds at Varying Concentrations Test_Compounds->Incubation Enzyme_Prep Prepare Enzyme Solutions (COX-1, COX-2, mPGES-1, 5-LOX) Enzyme_Prep->Incubation Reaction Initiate Enzymatic Reaction with Substrate (Arachidonic Acid or PGH2) Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Product Formation (e.g., Prostaglandins, Leukotriene precursors) via EIA, LC-MS/MS, or Spectrophotometry Termination->Quantification Calculation Calculate Percent Inhibition Quantification->Calculation IC50 Determine IC50 Values Calculation->IC50

Figure 2: General experimental workflow for comparing inhibitory potency.

Discussion and Future Directions

The available data indicates that this compound is a potent anti-inflammatory agent with a mechanism of action distinct from that of aspirin. Its ability to dually inhibit both the prostaglandin and leukotriene pathways at low micromolar concentrations suggests it may offer a broader spectrum of anti-inflammatory activity.

The significantly higher potency of aspirin for COX-1 over COX-2 is associated with its gastrointestinal side effects, as COX-1 is involved in maintaining the protective lining of the stomach.[4] this compound's mechanism, which targets enzymes downstream of COX, may potentially offer a better safety profile in this regard, although further in vivo and clinical studies are required to confirm this.

The claim that this compound is approximately 30 times more potent than aspirin originates from early research comparing their ability to inhibit prostaglandin E2 production in cultured human rheumatoid synovial cells.[6][7] While the IC50 data presented here supports the high potency of this compound, a direct "30 times" comparison is complex due to their different mechanisms of action and the varying experimental conditions under which these values were determined.

Future research should focus on head-to-head comparative studies in various in vivo models of inflammation to directly assess the relative potency and therapeutic index of this compound and aspirin. Furthermore, elucidation of the complete pharmacokinetic and pharmacodynamic profiles of this compound is crucial for its potential development as a novel anti-inflammatory therapeutic.

References

A Comparative Analysis of the Biological Activities of Cannflavin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of three cannabis-derived flavonoids: Cannflavin A, Cannflavin B, and Cannflavin C. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Summary of Biological Activities

Cannflavins A and B have demonstrated significant anti-inflammatory, neuroprotective, and anticancer properties.[1][2] In contrast, research on Cannflavin C is limited, with current data primarily pointing towards moderate antioxidant and antiparasitic activities.[2]

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the key quantitative data on the biological activities of this compound, B, and C.

Table 1: Anti-inflammatory Activity

CompoundTarget/AssayIC50 ValueCell Line/System
This compound mPGES-1 Inhibition1.8 µMCell-free assay
5-LOX Inhibition0.9 µMCell-free assay
5-LOX Inhibition1.6–2.4 µMCell-based assay
PGE2 Release Inhibition0.7 µM12-O-tetradecanoylphorbol 13-acetate (TPA)-induced
TLR4-induced IL-1β Expression12.9 µMTHP-1 macrophages
TLR4-induced CXCL10 Inhibition43.4 µMTHP-1 macrophages
Cannflavin B mPGES-1 Inhibition3.7 µMCell-free assay
5-LOX Inhibition0.8 µMCell-free assay
PGE2 Release Inhibition0.7 µMTPA-induced
Cannflavin C Antioxidant Activity (DPPH assay)Moderate activity (quantitative data not available)

Table 2: Neuroprotective Activity

CompoundTarget/AssayIC50 Value / EffectCell Line/System
This compound Kynurenine-3-monooxygenase (KMO) Inhibition29.4 µMHuman KMO protein
Amyloid β (Aβ)1-42-induced NeurotoxicityInhibition at 10 µMPC12 neuronal cells
Aβ1–42 Aggregation and Fibril FormationReductionIn vitro

Table 3: Anticancer Activity

CompoundCell LineIC50 Value
This compound TCCSUP (Bladder Cancer)15 µM
T24 (Bladder Cancer)8 µM
This compound & B Taxol-resistant Breast CancerDose-dependent decrease in cell viability

Table 4: Antiparasitic Activity

CompoundTargetIC50 Value
This compound Leishmania donovani4.5 µg/mL
Trypanosoma brucei brucei1.9 ± 0.8 µg/mL
Cannflavin B Leishmania donovani14 µM

Mandatory Visualization

Signaling Pathways

The anti-inflammatory and neuroprotective effects of Cannflavins A and B are mediated through their interaction with specific signaling pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGE2 Prostaglandin E2 (Inflammation) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes PGH2->mPGES1 Cannflavin_A This compound Cannflavin_A->mPGES1 Inhibits Cannflavin_A->LOX5 Inhibits Cannflavin_B Cannflavin B Cannflavin_B->mPGES1 Inhibits Cannflavin_B->LOX5 Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade by Cannflavins A and B.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, CXCL10) NFkB->Cytokines Induces Transcription Cannflavin_A This compound Cannflavin_A->NFkB Inhibits

Caption: Inhibition of the TLR4-NF-κB Signaling Pathway by this compound.

TrkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Activates Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival Cannflavin_A This compound Cannflavin_A->TrkB Inhibits Phosphorylation Cannflavin_B Cannflavin B Cannflavin_B->TrkB Inhibits Phosphorylation

Caption: Interference of TrkB Signaling by Cannflavins A and B.

Experimental Protocols

mPGES-1 and 5-Lipoxygenase (5-LOX) Inhibition Assays (Cell-free)
  • Objective: To determine the direct inhibitory effect of cannflavins on the enzymatic activity of mPGES-1 and 5-LOX.

  • Methodology:

    • Recombinant human mPGES-1 or 5-LOX enzyme is used.

    • The enzyme is pre-incubated with varying concentrations of this compound or B.

    • The reaction is initiated by adding the substrate (PGH2 for mPGES-1 or arachidonic acid for 5-LOX).

    • The formation of the product (PGE2 for mPGES-1 or leukotrienes for 5-LOX) is measured using appropriate methods such as ELISA or spectrophotometry.

    • The IC50 value is calculated as the concentration of the cannflavin that inhibits 50% of the enzyme's activity.

Prostaglandin E2 (PGE2) Release Inhibition Assay (Cell-based)
  • Objective: To assess the ability of cannflavins to inhibit the production and release of PGE2 in a cellular context.

  • Methodology:

    • Human rheumatoid synovial cells or other relevant cell types are cultured.

    • Cells are pre-treated with different concentrations of this compound or B.

    • Inflammation is induced by adding an inflammatory stimulus, such as 12-O-tetradecanoylphorbol 13-acetate (TPA) or lipopolysaccharide (LPS).

    • After a specific incubation period, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC50 value is determined as the concentration of the cannflavin that reduces PGE2 release by 50%.

TLR4-Mediated Cytokine Expression Assay
  • Objective: To evaluate the effect of cannflavins on the inflammatory response triggered by the activation of Toll-like receptor 4 (TLR4).

  • Methodology:

    • Human monocytic THP-1 cells are differentiated into macrophages.

    • The macrophages are pre-incubated with various concentrations of this compound.

    • TLR4 is activated by treating the cells with lipopolysaccharide (LPS).

    • After incubation, the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines and chemokines, such as IL-1β and CXCL10, are measured by ELISA.

    • The IC50 value represents the concentration of this compound that causes a 50% reduction in the secretion of the specific cytokine or chemokine.

Amyloid Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
  • Objective: To determine the ability of cannflavins to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.

  • Methodology:

    • A solution of synthetic Aβ1-42 peptide is prepared.

    • The Aβ peptide is incubated with different concentrations of this compound.

    • Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the samples.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ aggregation.

    • The inhibitory effect of this compound is determined by the reduction in ThT fluorescence compared to the control (Aβ peptide without the cannflavin).

Cancer Cell Viability Assay (MTT or Resazurin Assay)
  • Objective: To assess the cytotoxic effects of cannflavins on cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., TCCSUP, T24 bladder cancer cells) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound or B for a specified duration (e.g., 48 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.

    • Viable cells metabolize MTT into a purple formazan product or resazurin into the fluorescent resorufin.

    • The absorbance or fluorescence is measured using a microplate reader.

    • The IC50 value is calculated as the concentration of the cannflavin that reduces the viability of the cancer cells by 50%.

References

Unveiling the Neuroprotective Potential of Cannflavin A in PC12 Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing in-vitro studies validates the neuroprotective properties of Cannflavin A, a flavonoid unique to Cannabis sativa, against neurotoxicity in rat pheochromocytoma (PC12) cells. This guide provides a comparative analysis of this compound's efficacy against established neuroprotective agents and other flavonoids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of Neuroprotective Agents in PC12 Cells

The neuroprotective capacity of this compound was evaluated in PC12 cells under conditions of amyloid-beta (Aβ)-induced toxicity, a common in-vitro model for Alzheimer's disease. Its performance was compared against Nerve Growth Factor (NGF), a well-established neurotrophic factor, and other flavonoids.

Key Findings:

  • Hormetic Effect of this compound: this compound exhibits a biphasic, or hormetic, effect on PC12 cell viability. At lower concentrations (less than 10 µM), it was found to increase cell viability by up to 40%.[1][2] However, at higher concentrations (above 10 µM), it displayed neurotoxic properties.[1][2]

  • Protection Against Amyloid-Beta Toxicity: A 10 µM concentration of this compound effectively inhibited the neurotoxicity induced by Aβ₁₋₄₂.[1][2] This protective effect is associated with the direct inhibition of Aβ₁₋₄₂ fibril and aggregate formation.[1][2]

  • Comparative Performance: While direct comparative studies with NGF under identical Aβ-toxicity conditions are limited, NGF is a potent neuroprotective agent that promotes neuronal survival and differentiation through well-defined signaling pathways. Other flavonoids, such as mimulone and diplacone, when tested alongside this compound, demonstrated only concentration-dependent neurotoxicity.[1][2]

The following tables summarize the quantitative data on the effects of this compound and comparative agents on PC12 cell viability.

Table 1: Effect of this compound on PC12 Cell Viability

Concentration of this compound% Cell Viability (relative to control)
1 - 10 µMUp to 140%[1][2]
>10 µMConcentration-dependent decrease

Table 2: Neuroprotective Effect of this compound against Amyloid-Beta (Aβ₁₋₄₂) Induced Toxicity

Treatment% Cell Viability (relative to Aβ-treated cells)
Aβ₁₋₄₂ (0-2 µM)Baseline toxicity
Aβ₁₋₄₂ + this compound (10 µM)Significant increase in viability[1][2]

Table 3: Comparative Effects of Other Flavonoids on PC12 Cell Viability

FlavonoidEffect on Cell Viability
MimuloneConcentration-dependent neurotoxicity
DiplaconePotent concentration-dependent neurotoxicity (from >1 µM)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

PC12 Cell Culture and Maintenance

PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF).

Induction of Neurotoxicity
  • Amyloid-Beta (Aβ₁₋₄₂) Induced Toxicity: Aβ₁₋₄₂ peptide is prepared by dissolving in sterile, distilled water and incubated at 37°C for 4-7 days to induce aggregation. PC12 cells are then treated with aggregated Aβ₁₋₄₂ at a final concentration of 0-2 µM for 24-48 hours.

  • Oxidative Stress Model (Hydrogen Peroxide): To induce oxidative stress, PC12 cells are treated with hydrogen peroxide (H₂O₂) at concentrations ranging from 100-300 µM for 24 hours.

Cell Viability Assessment (MTT Assay)
  • PC12 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 1-2 hours).

  • The neurotoxic agent (e.g., Aβ₁₋₄₂ or H₂O₂) is then added to the wells and incubated for 24-48 hours.

  • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizing the Pathways and Processes

To better understand the experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow PC12 PC12 Cell Culture Pretreatment Pre-treatment with This compound / Control PC12->Pretreatment Toxin Induction of Neurotoxicity (e.g., Amyloid-Beta) Pretreatment->Toxin Incubation Incubation (24-48h) Toxin->Incubation MTT MTT Assay Incubation->MTT Analysis Data Analysis MTT->Analysis

Experimental workflow for assessing neuroprotection.

G cluster_0 Putative Neuroprotective Signaling of this compound CannflavinA This compound Abeta Amyloid-Beta Aggregation CannflavinA->Abeta Inhibits Nrf2 Nrf2 Activation CannflavinA->Nrf2 Activates ROS Reactive Oxygen Species (ROS) Abeta->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Survival Increased Cell Survival ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces G cluster_0 Comparative Logic Flow cluster_1 This compound (<10µM) cluster_2 NGF cluster_3 Other Flavonoids (Mimulone, Diplacone) Start Neurotoxic Insult (e.g., Amyloid-Beta) Canna_Action Inhibits Aβ Aggregation Activates Antioxidant Response Start->Canna_Action NGF_Action Activates TrkA Receptor PI3K/Akt & Ras/ERK Pathways Start->NGF_Action Other_Action Concentration-Dependent Toxicity Start->Other_Action Canna_Outcome Neuroprotection Canna_Action->Canna_Outcome NGF_Outcome Neuroprotection & Neurite Outgrowth NGF_Action->NGF_Outcome Other_Outcome Neurotoxicity Other_Action->Other_Outcome

References

In Vitro Efficacy of Cannflavin A Surpasses Its Precursor Chrysoeriol in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the anti-inflammatory properties of Cannflavin A and its biosynthetic precursor, chrysoeriol, reveals the superior potency of this compound in preclinical evaluations. This guide synthesizes key experimental data, outlines methodologies, and illustrates the biochemical relationship between these two flavonoids.

This compound, a prenylated flavonoid found in Cannabis sativa, has demonstrated significantly greater anti-inflammatory effects compared to its precursor, chrysoeriol.[1][2][3] This heightened efficacy is attributed to its unique molecular structure, which allows for more potent inhibition of key inflammatory pathways.

Quantitative Comparison of Anti-Inflammatory Activity

Experimental data consistently shows this compound to be a more potent inhibitor of prostaglandin E2 (PGE2) production, a key mediator of inflammation. The half-maximal inhibitory concentration (IC50) for this compound is notably lower than that of many established anti-inflammatory agents.

CompoundTargetAssay SystemIC50 Value
This compound Microsomal prostaglandin E synthase-1 (mPGES-1)12-O-tetradecanoylphorbol-13-acetate (TPA)-induced PGE2 release1.8 µM[4]
This compound Prostaglandin E2 (PGE2) ReleaseTPA-induced0.7 µM[4]
Chrysoeriol Cyclooxygenase-2 (COX-2)Lipopolysaccharide (LPS)-stimulated RAW 264.7 cellsDose-dependent inhibition[5]

It is important to note that direct comparative IC50 values for chrysoeriol in the same mPGES-1 or TPA-induced PGE2 release assays were not available in the reviewed literature. However, studies on chrysoeriol's anti-inflammatory mechanism focus on its ability to inhibit COX-2 expression in a dose-dependent manner in LPS-stimulated murine macrophages.[5]

Experimental Protocols

The following methodologies were employed to determine the anti-inflammatory efficacy of this compound and chrysoeriol.

Inhibition of Prostaglandin E2 (PGE2) Production:

This assay was utilized to evaluate the inhibitory effect of this compound on PGE2 production in cultured human rheumatoid synovial cells.[6]

  • Cell Culture: Human rheumatoid synovial cells were cultured to confluence.

  • Treatment: Cells were treated with various concentrations of this compound or control substances.

  • Induction of Inflammation: Prostaglandin production was stimulated using an inflammatory agent.

  • Quantification: The concentration of PGE2 in the cell culture medium was quantified using radioimmunoassay.

  • Data Analysis: The IC50 value, the concentration at which 50% of PGE2 production is inhibited, was calculated.

Cyclooxygenase-2 (COX-2) Expression Assay:

This protocol was used to assess the effect of chrysoeriol on COX-2 expression in LPS-stimulated RAW 264.7 murine macrophage cells.[5]

  • Cell Culture: RAW 264.7 cells were cultured and maintained.

  • Pre-incubation: Cells were pre-incubated with various concentrations of chrysoeriol for 2 hours.

  • LPS Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/ml) for 18 hours to induce an inflammatory response.

  • Western Blotting: The protein expression level of COX-2 was determined by Western blotting, with actin used as a loading control.

  • Densitometry: The relative induction of COX-2 expression was quantified by densitometry.

Biosynthesis and Mechanism of Action

This compound is biosynthesized from chrysoeriol through a prenylation reaction catalyzed by the enzyme CsPT3, an aromatic prenyltransferase found in Cannabis sativa.[1][2][7] This enzymatic step adds a geranyl group to the chrysoeriol backbone, a key structural modification responsible for its enhanced bioactivity. Chrysoeriol itself is derived from the more common plant flavone, luteolin, through a methylation reaction.[1][2][7]

Both compounds exert their anti-inflammatory effects by modulating the arachidonic acid cascade, but at different points. Chrysoeriol has been shown to suppress the expression of COX-2, an enzyme responsible for converting arachidonic acid into prostaglandins.[5] this compound, on the other hand, acts further down the pathway by directly inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis.[8][9] This dual inhibitory action on both mPGES-1 and 5-lipoxygenase (5-LO) contributes to its potent anti-inflammatory profile.[8]

cannflavin_biosynthesis_and_action cluster_biosynthesis Biosynthesis cluster_inflammation Inflammatory Pathway Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol Methylation (CsOMT21) This compound This compound Chrysoeriol->this compound Geranylation (CsPT3) Prostaglandins Prostaglandins Chrysoeriol->Prostaglandins inhibits PGE2 PGE2 This compound->PGE2 inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins COX-2 Prostaglandins->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation

Caption: Biosynthesis of this compound from Chrysoeriol and their respective points of inhibition in the prostaglandin synthesis pathway.

Conclusion

References

Molecular docking studies to validate the binding affinity of Cannflavin A to target proteins.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Its Binding Affinity with Key Protein Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding affinity of Cannflavin A, a flavonoid from Cannabis sativa, with various protein targets implicated in inflammation and viral replication. Through a systematic review of molecular docking studies, we present a comparative assessment of this compound's potential as a therapeutic agent, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of this compound and other relevant compounds to their respective protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a stronger and more favorable interaction.

Target ProteinLigandBinding Affinity (kcal/mol)Comparison LigandComparison Binding Affinity (kcal/mol)Reference
Transforming growth factor-beta-activated kinase 1 (TAK1)This compound-42.9987Takinib-32.5310[1][2]
Kynurenine-3-monooxygenase (KMO)This compound-7.95Ro 61-8048-9.75[3]
SARS-CoV-2 Papain-Like Protease (PLpro)This compoundNot specified in kcal/mol, but showed similar binding mode to the benchmark ligand Y95.Y95 (benchmark ligand)Not specified[4]
SARS-CoV-2 Main Protease (Mpro)Cannabinoids (general)-4.6 to -6.1--[5]

Experimental Protocols: A Detailed Look into Molecular Docking Methodology

The following protocol outlines a general yet detailed workflow for conducting molecular docking studies to assess the binding affinity of a ligand, such as this compound, to a protein target. This methodology is based on commonly used software and best practices in the field.

Protein Preparation
  • Objective: To prepare the 3D structure of the target protein for docking by removing extraneous molecules, adding hydrogen atoms, and assigning charges.

  • Software: UCSF Chimera[6][7][8][9]

  • Steps:

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. This is crucial to ensure that the docking simulation focuses on the interaction between the target protein and the ligand of interest.

    • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of amino acid residues, particularly those in the active site, should be carefully checked and corrected for a physiological pH (typically 7.4).

    • Assign Charges: Assign partial charges to all atoms of the protein. The AMBER force field is a commonly used parameter set for this purpose.

    • Save the Prepared Protein: Save the prepared protein structure in a suitable format, such as Mol2 or PDBQT, for use in the docking software.

Ligand Preparation
  • Objective: To generate a 3D conformation of the ligand, assign charges, and define rotatable bonds.

  • Software: Avogadro[10][11][12], UCSF Chimera[7]

  • Steps:

    • Obtain Ligand Structure: The 2D or 3D structure of this compound can be obtained from databases like PubChem or drawn using a molecular editor.

    • Generate 3D Conformation: If starting from a 2D structure, generate a 3D conformation.

    • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94 or UFF.

    • Add Hydrogens and Assign Charges: Add hydrogen atoms and assign Gasteiger partial charges to the ligand atoms.

    • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, leading to a more accurate prediction of the binding pose.

    • Save the Prepared Ligand: Save the prepared ligand in a format compatible with the docking software, such as Mol2 or PDBQT.

Molecular Docking Simulation
  • Objective: To predict the binding pose and estimate the binding affinity of the ligand to the protein.

  • Software: AutoDock Vina[13][14][15][16]

  • Steps:

    • Define the Grid Box: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • Run the Docking Simulation: Execute the docking algorithm. AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the protein's active site.

    • Analyze the Results: The software will generate a set of possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and stable.

Post-Docking Analysis
  • Objective: To visualize and analyze the interactions between the ligand and the protein in the predicted binding pose.

  • Software: UCSF Chimera, PyMOL, BIOVIA Discovery Studio

  • Steps:

    • Visualize the Docked Complex: Load the protein-ligand complex into a molecular visualization tool.

    • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

    • Compare with Experimental Data: If available, compare the predicted binding mode with experimental data from techniques like X-ray crystallography to validate the docking results.

Mandatory Visualization

The following diagrams illustrate the key processes and pathways discussed in this guide.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Obtain Protein Structure (from PDB) Clean_P 3. Clean Protein (Remove water, ions, etc.) PDB->Clean_P Ligand_DB 2. Obtain Ligand Structure (e.g., PubChem) Gen_3D_L 6. Generate 3D Ligand Ligand_DB->Gen_3D_L Add_H_P 4. Add Hydrogens to Protein Clean_P->Add_H_P Charge_P 5. Assign Charges to Protein Add_H_P->Charge_P Prep_P Prepared Protein (Mol2/PDBQT) Charge_P->Prep_P Grid 10. Define Grid Box (Active Site) Prep_P->Grid Min_L 7. Energy Minimize Ligand Gen_3D_L->Min_L Add_H_L 8. Add Hydrogens to Ligand Min_L->Add_H_L Charge_L 9. Assign Charges to Ligand Add_H_L->Charge_L Prep_L Prepared Ligand (Mol2/PDBQT) Charge_L->Prep_L Dock 11. Run Docking Simulation (e.g., AutoDock Vina) Prep_L->Dock Grid->Dock Results 12. Analyze Results (Binding Poses & Affinity) Dock->Results Visualize 13. Visualize Interactions (H-bonds, Hydrophobic, etc.) Results->Visualize Validation 14. Validation (Compare with Experimental Data) Visualize->Validation TAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TAK1 Complex cluster_downstream Downstream Inflammatory Response TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK TAB1 TAB1 TAB1->TAK1 TAB2 TAB2 TAB2->TAK1 NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation CannflavinA This compound CannflavinA->TAK1 Inhibition

References

A Comparative Analysis of Isocannflavin B and Natural Cannflavins in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the evolving landscape of oncology research, flavonoids derived from Cannabis sativa are emerging as promising candidates for novel anti-cancer therapies. This guide provides a detailed comparison of the synthetic isomer Isocannflavin B and its natural counterparts, Cannflavin A and Cannflavin B, based on available preclinical data. The findings are intended to inform researchers, scientists, and drug development professionals on the differential efficacy and mechanisms of action of these compounds in various cancer models.

Executive Summary

Recent studies have highlighted the potential of both synthetic and natural cannflavins in combating cancer through various mechanisms, including the induction of programmed cell death (apoptosis), cellular self-degradation (autophagy), and the inhibition of cancer cell proliferation and invasion. Isocannflavin B, a synthetic isomer of Cannflavin B, has demonstrated significant therapeutic potential, particularly in pancreatic and breast cancer models.[1][2] Natural cannflavins, primarily this compound and B, have shown cytotoxic effects against bladder and glioblastoma cancer cell lines. While direct comparative studies in the same cancer model are limited, this guide synthesizes the available quantitative data and mechanistic insights to facilitate a comprehensive evaluation.

Comparative Efficacy in Cancer Cell Lines

The anti-cancer activity of Isocannflavin B and natural cannflavins has been quantified in different cancer models, with key findings summarized below.

Isocannflavin B (Synthetic Isomer)

In preclinical studies involving pancreatic cancer, Isocannflavin B (also referred to as FBL-03G) has been shown to significantly reduce cancer cell survival, particularly when used in combination with radiotherapy.[3]

Table 1: Anti-proliferative Effect of Isocannflavin B in Pancreatic Cancer Cell Lines (Clonogenic Assay)

Cell LineTreatmentConcentration of Isocannflavin BCell Survival (%)
Panc-02Isocannflavin B + 4Gy Radiation1 µMSynergistic reduction
Panc-02Isocannflavin B + 4Gy Radiation4 µMMore effective than 4Gy radiation alone
KPCIsocannflavin B + 4Gy Radiation1 µMSynergistic reduction

Data extracted from clonogenic survival assays. The term "synergistic reduction" indicates a greater-than-additive effect when the compound is combined with radiation.[3]

Isocannflavin B has also been reported to suppress the proliferation of breast cancer cells by arresting the cell cycle.[1]

This compound (Natural)

This compound has demonstrated dose-dependent cytotoxicity in human bladder cancer cell lines.

Table 2: Cytotoxicity of this compound in Bladder Cancer Cell Lines (Cell Viability Assay)

Cell LineIC50 Value (48h treatment)
T248 µM
TCCSUP15 µM

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Furthermore, at a concentration of 2.5 µM, this compound was shown to induce apoptosis in 42.5% of T24 bladder cancer cells.[1]

Mechanisms of Action: A Look into the Signaling Pathways

The anti-cancer effects of Isocannflavin B and natural cannflavins are mediated through distinct signaling pathways, leading to different cellular outcomes.

Isocannflavin B: Inducer of Apoptosis and Autophagy

Isocannflavin B has been shown to induce both apoptosis and autophagy in different cancer models. In pancreatic cancer, it promotes apoptosis, leading to a delay in tumor progression.[4] In hormone-responsive breast cancer, it is suggested to play a role in inducing autophagy.[2] The induction of autophagy is often linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

IsocannflavinB_Pathway IsocannflavinB Isocannflavin B mTOR mTOR (mammalian Target of Rapamycin) IsocannflavinB->mTOR Inhibits Apoptosis Apoptosis IsocannflavinB->Apoptosis Induces Autophagy Autophagy Induction mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Isocannflavin B Signaling Pathway
This compound: Triggering Apoptosis via Caspase Activation

The cytotoxic effects of this compound in bladder cancer are, at least in part, attributed to the induction of apoptosis through the activation of executioner caspases, such as caspase-3.[1] The activation of the PI3K/Akt signaling pathway has also been implicated in the anti-cancer effects of other flavonoids in bladder cancer, suggesting a potential area for further investigation with this compound.[1]

CannflavinA_Pathway CannflavinA This compound Procaspase3 Pro-caspase-3 CannflavinA->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

This compound Apoptosis Pathway

Experimental Protocols

Cell Viability Assay (AlamarBlue™)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Isocannflavin B or this compound for the desired duration (e.g., 48 hours).

  • Reagent Addition: Add AlamarBlue™ reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader. The intensity is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with the cannflavin of interest as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Clonogenic Assay
  • Cell Treatment: Treat a single-cell suspension of cancer cells with Isocannflavin B, with or without radiation.

  • Plating: Plate a known number of treated cells into new culture dishes and incubate for 1-3 weeks to allow for colony formation.

  • Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells). The surviving fraction is calculated based on the number of colonies formed by treated cells relative to untreated controls.

Western Blot for Cleaved Caspase-3
  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of cannflavins.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Cancer Cell Lines (e.g., Pancreatic, Bladder) Treatment Treatment with Isocannflavin B or Cannflavins CellCulture->Treatment Viability Cell Viability Assay (e.g., AlamarBlue™) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Clonogenic Clonogenic Assay Treatment->Clonogenic WesternBlot Western Blot (e.g., for Caspase-3) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant SurvivalFraction Surviving Fraction Calculation Clonogenic->SurvivalFraction ProteinExpression Protein Expression Analysis WesternBlot->ProteinExpression

In Vitro Evaluation Workflow

Conclusion

The available preclinical data suggests that both the synthetic isomer Isocannflavin B and natural cannflavins, particularly this compound, are promising anti-cancer agents. Isocannflavin B shows notable efficacy in pancreatic and breast cancer models, acting through the induction of apoptosis and autophagy, while this compound demonstrates potent cytotoxicity in bladder cancer cells by triggering apoptosis.

For researchers and drug development professionals, these findings underscore the importance of further investigation into this class of compounds. Direct comparative studies of these cannflavins in a wider range of cancer models are warranted to fully elucidate their relative potency and therapeutic potential. Additionally, a deeper understanding of their molecular mechanisms will be crucial for the rational design of future clinical trials. The detailed experimental protocols and workflow provided in this guide offer a foundational framework for such future research endeavors.

References

Cannflavin A: A Comparative Analysis of its Efficacy in Glioblastoma and Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Cannflavin A against glioblastoma and pancreatic cancer cell lines based on available preclinical data. While research on this compound is ongoing, this document summarizes key findings on its effects on cell viability, apoptosis, and migration, and delves into the potential signaling pathways involved.

Comparative Efficacy of this compound

Current research presents a nuanced picture of this compound's effectiveness against glioblastoma and pancreatic cancer, with its impact varying significantly between the two cancer types and often being studied in comparison to or in conjunction with its counterpart, Cannflavin B, or its derivatives.

Glioblastoma

Studies on glioblastoma cell lines, specifically A-172 and U-87, indicate that this compound does not significantly reduce cell viability when used alone.[1][2] In contrast, Cannflavin B has demonstrated a dose-dependent decrease in the viability of these cell lines.[1][3]

However, both this compound and B have been shown to inhibit the migration of glioblastoma cells, a crucial factor in the aggressive nature of this cancer.[1][3] This suggests that while this compound may not be cytotoxic to glioblastoma cells on its own, it could play a role in preventing their spread.

Pancreatic Cancer

Direct studies on the efficacy of this compound against pancreatic cancer cell lines are limited. The available research primarily focuses on a synthetic derivative of Cannflavin B, named FBL-03G.[4][5][6] This compound has shown significant promise in preclinical models of pancreatic cancer, particularly when combined with radiotherapy.[5][6]

FBL-03G has been observed to induce apoptosis (programmed cell death) and decrease the survival of pancreatic cancer cells, including the Panc-02 and KPC cell lines.[5][6] The proposed mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins.[4] Furthermore, it is hypothesized that FBL-03G may act as an immunotherapeutic agent.[4]

Given that FBL-03G is a derivative of Cannflavin B, these findings suggest that the cannflavin chemical scaffold holds potential for therapeutic development against pancreatic cancer. However, further research is needed to specifically elucidate the efficacy of this compound in this context.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound and related compounds on glioblastoma and pancreatic cancer cell lines. A notable gap in the current literature is the absence of specific IC50 values for this compound in these cancer cell lines.

Cancer TypeCell Line(s)CompoundEndpointResultReference
Glioblastoma A-172, U-87This compoundCell ViabilityNo significant effect[1][2]
A-172, U-87Cannflavin BCell ViabilityDose-dependent decrease[1][3]
A-172, U-87This compound & BCell MigrationInhibition of migration[1][3]
Pancreatic Cancer Panc-02, KPCFBL-03G (Cannflavin B derivative)ApoptosisIncreased apoptosis[5][6]
Panc-02, KPCFBL-03G (Cannflavin B derivative)Cell SurvivalDecreased survival (especially with radiation)[5][6]

Signaling Pathways

The precise signaling pathways modulated by this compound in glioblastoma and pancreatic cancer are still under investigation. However, preliminary studies suggest the involvement of the following pathways:

  • Glioblastoma: Research on cannflavins suggests a potential interference with the TrkB and downstream MAPK/AKT signaling pathways.[1][2] These pathways are crucial for cell survival, proliferation, and migration.

  • Pancreatic Cancer: The anti-cancer activity of cannflavins in pancreatic cancer is linked to the modulation of apoptosis-related proteins.[4] This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.[4]

Below are diagrams illustrating the potential signaling pathways and a general experimental workflow for assessing anticancer efficacy.

G1 cluster_0 This compound in Glioblastoma (Hypothesized) This compound This compound TrkB TrkB This compound->TrkB Inhibition (?) MAPK/AKT Pathway MAPK/AKT Pathway TrkB->MAPK/AKT Pathway Activation Cell Migration Cell Migration MAPK/AKT Pathway->Cell Migration Cell Survival Cell Survival MAPK/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK/AKT Pathway->Cell Proliferation

Hypothesized signaling pathway of this compound in glioblastoma.

G2 cluster_1 Cannflavin Derivative (FBL-03G) in Pancreatic Cancer FBL-03G FBL-03G Bcl-2 Bcl-2 FBL-03G->Bcl-2 Downregulation Bax Bax FBL-03G->Bax Upregulation Apoptosis Apoptosis Bcl-2->Apoptosis Bax->Apoptosis

Apoptosis induction by a Cannflavin B derivative in pancreatic cancer.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are proprietary to the respective researchers. However, this section outlines the general methodologies for the key experiments mentioned.

Cell Viability Assay (General Protocol)
  • Cell Seeding: Glioblastoma (A-172, U-87) or pancreatic cancer (Panc-02, KPC) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or the compound of interest. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated.

Clonogenic Survival Assay (General Protocol)
  • Cell Seeding: A known number of single cells are seeded into 6-well plates.

  • Treatment: Cells are treated with the test compound (e.g., FBL-03G) and/or radiation.

  • Incubation: The plates are incubated for a period that allows for colony formation (typically 1-3 weeks).

  • Colony Staining: The colonies are fixed and stained with a solution like crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

Cell Migration (Scratch) Assay (General Protocol)
  • Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing the test compound or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

  • Data Analysis: The closure of the scratch is quantified by measuring the change in the cell-free area over time.

G3 cluster_2 General Experimental Workflow for Anticancer Efficacy Cell_Culture Cancer Cell Lines (Glioblastoma or Pancreatic) Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Migration_Assay Migration Assay (e.g., Scratch Assay) Treatment->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Viability_Assay->Data_Analysis Migration_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

A generalized workflow for evaluating the anticancer effects of a compound.

References

Cross-Validation of Analytical Techniques for Cannflavin A Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cannflavin A, a bioactive flavonoid found in Cannabis sativa, is crucial for standardization, quality control, and pharmacological studies. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data from peer-reviewed studies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of HPLC-PDA and LC-MS methods based on validated studies.

ParameterHPLC-UV/PDALC-MS
**Linearity (R²) **> 0.99[1][2][3][4]Excellent Linearity Reported[5][6]
Linear Range 5 - 500 ppm (µg/mL)[1][2][3][4]0.5 - 2.5 µg/mL[1]
Limit of Detection (LOD) 1 - 1.5 ppm (µg/mL)[1]0.25 µg/mL[2][5][6]
Limit of Quantification (LOQ) 3.3 - 5 ppm (µg/mL)[1]0.5 µg/mL[2][5][6]
Accuracy (Recovery) 82% - 98%[1][2][3][4]Not explicitly stated in the provided abstracts
Precision (%RSD) ≤ 5.29% (Intra-day and Inter-day)[1][2][3][4]Not explicitly stated in the provided abstracts

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the HPLC-PDA and LC-MS methods as described in the cited literature.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method offers a robust and practical approach for routine analysis and is widely accessible in analytical laboratories.[1]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna® C18 (150 × 4.6 mm, 3 μm) analytical column.[1][2][3][4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[1][2][3][4]

  • Flow Rate: 1 mL/min.[1][2][3][4]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 10 μL.[1]

  • Detection: PDA detector set to acquire data from 190 to 400 nm, with chromatograms visualized at 342.4 nm.[1]

  • Run Time: 20 minutes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS based methods provide significantly higher sensitivity, with the ability to detect this compound at much lower concentrations.[1]

  • Instrumentation: Liquid Chromatography system coupled with a Mass Spectrometer.

  • Column: C-18 analytical column.[5][6]

  • Mobile Phase: Isocratic method using a mobile phase consisting of acetonitrile and water with 0.1% formic acid (83:17, v/v).[5][6]

  • Detection: Electrospray positive ionization in single-ion monitoring (SIM) mode.[5][6]

  • Injection Volume: 10 μL.[5][6]

  • Run Time: Less than 20 minutes.[5][6]

  • Internal Standard: A deuterated analog, cannabidiol-D3, can be used as an internal standard.[5][6]

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of HPLC-PDA and LC-MS techniques for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_validation Method Validation & Comparison start Cannabis Plant Material extraction Extraction (e.g., Acetone) start->extraction filtration Filtration (0.45 µm PTFE filter) extraction->filtration hplc HPLC-PDA Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms data_hplc HPLC Data (Linearity, LOD, LOQ, Accuracy, Precision) hplc->data_hplc data_lcms LC-MS Data (Linearity, LOD, LOQ, Accuracy, Precision) lcms->data_lcms comparison Comparative Analysis data_hplc->comparison data_lcms->comparison

Caption: Workflow for cross-validating HPLC-PDA and LC-MS methods for this compound quantification.

References

Comparative Analysis of the Anti-Inflammatory Properties of Cannflavin A and Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of two prominent non-psychoactive compounds derived from Cannabis sativa: the flavonoid Cannflavin A and the cannabinoid Cannabidiol (CBD). This document synthesizes experimental data to objectively evaluate their mechanisms of action, potency, and therapeutic potential in the context of inflammation.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and CBD against key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.

Inflammatory MediatorThis compound (IC50)Cannabidiol (CBD) (IC50)Key Findings & References
Prostaglandin E2 (PGE2) 0.7 µM (TPA-induced release)[1][2]Not explicitly foundCannflavins A and B are potent inhibitors of PGE2 release, reportedly 30 times more effective than aspirin.[3][4]
Microsomal Prostaglandin E synthase-1 (mPGES-1) 1.8 µM[1][2][5]Not explicitly foundCannflavins A and B act as dual inhibitors of mPGES-1 and 5-LOX.[5][6]
5-Lipoxygenase (5-LOX) 0.9 µM (cell-free), 1.6-2.4 µM (cell-based)[5]73,730 nM (73.73 µM)[7]This compound is a potent inhibitor of 5-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[3][6]
Interleukin-1β (IL-1β) 12.9 µM (LPS-induced expression)[8]Reduces production in various models[9][10]This compound inhibits TLR4-induced IL-1β expression.[8] CBD attenuates IL-1β production in monocytes and down-regulates genes in the IL-1 pathway.[9]
CXCL10 43.4 µM (LPS-induced expression)[8]Not explicitly foundThis compound modulates TLR4-induced chemokine expression.[8]
Tumor Necrosis Factor-α (TNF-α) No significant effect on TLR4-induced secretion[8]Reduces levels in various models[10][11]While this compound does not appear to inhibit TLR4-mediated TNF-α secretion, CBD has been shown to decrease its production.[8][10][11]
Kynurenine-3-monooxygenase 29.4 µM[6]Not explicitly foundInhibition of this enzyme by this compound suggests therapeutic potential against neuroinflammatory diseases.[6]

Mechanisms of Anti-Inflammatory Action

Both this compound and CBD exert their anti-inflammatory effects through multiple mechanisms, targeting distinct and sometimes overlapping signaling pathways.

This compound:

This compound primarily targets the enzymatic pathways responsible for the production of pro-inflammatory lipid mediators.[3][6] Its key mechanisms include:

  • Dual Inhibition of mPGES-1 and 5-LOX: this compound effectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of prostaglandin E2 (PGE2) and leukotrienes, respectively.[5][6] These lipid mediators are pivotal in driving the inflammatory response.

  • Modulation of Toll-Like Receptor 4 (TLR4) Signaling: this compound has been shown to inhibit the TLR4-induced expression of inflammatory cytokines and chemokines, such as IL-1β and CXCL10, in macrophages.[1][8]

  • Weak Inhibition of Cyclooxygenases (COX-1 and COX-2): Some studies report weak inhibition of COX enzymes by this compound.[1][6]

Cannabidiol (CBD):

CBD's anti-inflammatory actions are multifaceted, involving interactions with various receptors and signaling pathways beyond the classical cannabinoid receptors.[12][13] Its primary mechanisms include:

  • Modulation of Cytokine Production: CBD can decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while potentially increasing anti-inflammatory cytokines.[9][10][14]

  • Interaction with Non-Cannabinoid Receptors: CBD's effects are mediated through various receptors, including peroxisome proliferator-activated receptor gamma (PPARγ), transient receptor potential vanilloid 1 (TRPV1), and adenosine A2A receptors.[9][10][12] Activation of PPARγ by CBD is a key factor in its ability to suppress the inflammatory response.[9][13]

  • Inhibition of NF-κB Pathway: CBD can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[9]

  • Antioxidant Properties: CBD possesses intrinsic antioxidant effects, which contribute to its anti-inflammatory capacity by reducing oxidative stress that can trigger and perpetuate inflammation.[12][15]

  • Lipid Mediator Class Switching: Recent research suggests that CBD can promote a switch from pro-inflammatory lipid mediators (leukotrienes and prostaglandins) to inflammation-resolving specialized pro-resolving mediators (SPMs).[16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and CBD, as well as a generalized experimental workflow for assessing their anti-inflammatory effects.

Cannflavin_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Inflammatory_Genes Inflammatory Genes (IL-1β, CXCL10) NFkB->Inflammatory_Genes promotes transcription Arachidonic_Acid Arachidonic Acid mPGES1 mPGES-1 Arachidonic_Acid->mPGES1 LOX5 5-LOX Arachidonic_Acid->LOX5 PGE2 Prostaglandin E2 mPGES1->PGE2 produces Leukotrienes Leukotrienes LOX5->Leukotrienes produces Cannflavin_A This compound Cannflavin_A->MyD88 inhibits signaling Cannflavin_A->mPGES1 inhibits Cannflavin_A->LOX5 inhibits LPS LPS LPS->TLR4

Caption: Anti-inflammatory signaling pathway of this compound.

CBD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV1 TRPV1 A2A Adenosine A2A Receptor NFkB_Pathway NF-κB Pathway Inflammatory_Gene_Expression Inflammatory Gene Expression NFkB_Pathway->Inflammatory_Gene_Expression ROS Reactive Oxygen Species Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) SPMs Specialized Pro-resolving Mediators (SPMs) Leukotrienes Leukotrienes Leukotrienes->SPMs PPARg PPARγ PPARg->Inflammatory_Gene_Expression inhibits CBD Cannabidiol (CBD) CBD->TRPV1 modulates CBD->A2A activates CBD->NFkB_Pathway inhibits CBD->ROS reduces (antioxidant) CBD->Pro_inflammatory_Cytokines inhibits production CBD->Leukotrienes switches to CBD->PPARg activates

Caption: Multifaceted anti-inflammatory pathways of CBD.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Stimulation 2. Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment (this compound or CBD) Stimulation->Treatment Supernatant_Collection 4. Collect Supernatant/Lysates Treatment->Supernatant_Collection ELISA 5a. ELISA / Cytokine Bead Array (for Cytokines/Chemokines) Supernatant_Collection->ELISA Enzyme_Assay 5b. Enzyme Activity Assay (for mPGES-1, 5-LOX) Supernatant_Collection->Enzyme_Assay qPCR 5c. RT-qPCR (for Gene Expression) Supernatant_Collection->qPCR Data_Analysis 6. Data Analysis (IC50 Calculation, Statistical Comparison) ELISA->Data_Analysis Enzyme_Assay->Data_Analysis qPCR->Data_Analysis

References

Validating the Antiparasitic Activity of Cannflavin A against Leishmania donovani: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiparasitic activity of Cannflavin A against Leishmania donovani, the causative agent of visceral leishmaniasis. The performance of this compound is evaluated against established antileishmanial drugs, supported by experimental data from scientific literature. Detailed experimental protocols and visual representations of workflows and potential mechanisms of action are included to facilitate reproducibility and further research.

Comparative Efficacy of this compound and Standard Antileishmanial Drugs

The in vitro efficacy of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani is presented below, in comparison with the standard therapeutic agents Amphotericin B and Miltefosine. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of the parasite population, while the 50% cytotoxic concentration (CC50) represents the concentration that is toxic to 50% of mammalian host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's specific toxicity towards the parasite versus the host.

CompoundParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Amastigote10 - 33.4[1]THP-1 Macrophages> 50[1]> 1.5 - 5
Amphotericin B Promastigote0.040 - 0.7[2][3][4]Peritoneal Macrophages54.0[2]> 77
Amastigote0.1 - 0.4[3][4]Peritoneal Macrophages54.0[2]> 135
Miltefosine Promastigote0.4 - 46.76[3][4][5][6]---
Amastigote0.9 - 11.35[3][4][7]---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the replication of these findings.

In Vitro Antileishmanial Activity against L. donovani Promastigotes

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against the promastigote stage of L. donovani.

Materials:

  • Leishmania donovani promastigotes in logarithmic growth phase

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • Test compound (e.g., this compound) and reference drug (e.g., Amphotericin B)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Incubator (25°C)

  • Microplate reader

Procedure:

  • Harvest L. donovani promastigotes from culture and adjust the concentration to 2.5 x 10⁶ cells/mL in fresh M199 medium.[8]

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compound and reference drug in M199 medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 25°C for 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for a further 4 hours.

  • Add 100 µL of solubilizing solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value by non-linear regression analysis.

In Vitro Antileishmanial Activity against L. donovani Intracellular Amastigotes

This protocol describes the evaluation of a compound's efficacy against the intracellular amastigote stage of L. donovani in a human macrophage cell line.

Materials:

  • THP-1 human monocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Stationary phase L. donovani promastigotes

  • Test compound and reference drug

  • Giemsa stain

  • 96-well plates or chamber slides

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and differentiate into adherent macrophages by adding 50 ng/mL of PMA and incubating for 48 hours at 37°C with 5% CO₂.[9]

  • Wash the differentiated macrophages with serum-free RPMI-1640 medium.

  • Infect the macrophages with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 1:10 (macrophage:parasite).[10]

  • Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Wash the cells to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compound and reference drug. Include infected, untreated wells as a control.

  • Incubate the plates for a further 48-72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percentage of inhibition and the IC50 value.

Cytotoxicity Assay against Mammalian Cells

This protocol is for assessing the toxicity of a compound against a mammalian cell line, such as THP-1 macrophages, to determine the CC50.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Test compound

  • MTT solution

  • Solubilizing solution

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL.

  • Add serial dilutions of the test compound to the wells and incubate for 24-72 hours at 37°C with 5% CO₂.

  • Perform the MTT assay as described in Protocol 1 (steps 6-8).

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated control and determine the CC50 value.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Promastigote Assay cluster_1 In Vitro Amastigote Assay cluster_2 Cytotoxicity Assay Promastigote Culture Promastigote Culture Drug Incubation (72h) Drug Incubation (72h) Promastigote Culture->Drug Incubation (72h) MTT Assay MTT Assay Drug Incubation (72h)->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation THP-1 Differentiation THP-1 Differentiation Macrophage Infection (24h) Macrophage Infection (24h) THP-1 Differentiation->Macrophage Infection (24h) Drug Incubation (48-72h) Drug Incubation (48-72h) Macrophage Infection (24h)->Drug Incubation (48-72h) Giemsa Staining Giemsa Staining Drug Incubation (48-72h)->Giemsa Staining Microscopy & Counting Microscopy & Counting Giemsa Staining->Microscopy & Counting IC50 Determination_2 IC50 Determination Microscopy & Counting->IC50 Determination_2 IC50 Determination_2->Selectivity Index Calculation THP-1 Culture THP-1 Culture Drug Incubation (24-72h) Drug Incubation (24-72h) THP-1 Culture->Drug Incubation (24-72h) MTT Assay_2 MTT Assay Drug Incubation (24-72h)->MTT Assay_2 CC50 Determination CC50 Determination MTT Assay_2->CC50 Determination CC50 Determination->Selectivity Index Calculation

Caption: Experimental workflow for evaluating the antiparasitic activity of this compound.

G cluster_0 Potential Mechanisms of Action This compound This compound Inhibition of Topoisomerase II Inhibition of Topoisomerase II This compound->Inhibition of Topoisomerase II Induction of Apoptosis-like Cell Death Induction of Apoptosis-like Cell Death This compound->Induction of Apoptosis-like Cell Death Modulation of Host Immune Response Modulation of Host Immune Response This compound->Modulation of Host Immune Response Leishmania donovani Leishmania donovani DNA Damage DNA Damage Inhibition of Topoisomerase II->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Induction of Apoptosis-like Cell Death->Mitochondrial Dysfunction Activation of Th1 Cytokines Activation of Th1 Cytokines Modulation of Host Immune Response->Activation of Th1 Cytokines Parasite Death Parasite Death DNA Damage->Parasite Death Mitochondrial Dysfunction->Parasite Death Macrophage Activation Macrophage Activation Activation of Th1 Cytokines->Macrophage Activation Parasite Clearance Parasite Clearance Macrophage Activation->Parasite Clearance Parasite Death->Leishmania donovani Parasite Clearance->Leishmania donovani

References

Safety Operating Guide

Proper Disposal Procedures for Cannflavin A

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of Cannflavin A, a flavonoid compound found in Cannabis sativa. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous material until more information becomes available. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) office for detailed protocols.

Summary of this compound Properties

PropertyData
Chemical Formula C26H28O6
Molecular Weight 436.5 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Acetone.
Primary Use Research and forensic applications.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations for chemical waste. It should not be disposed of in regular trash or down the drain.

  • Initial Assessment and Waste Classification:

    • Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), as hazardous chemical waste.

    • A laboratory chemical is considered waste when you no longer intend to use it.

  • Segregation and Collection:

    • Collect this compound waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Ensure the waste container is clearly labeled as "Hazardous Waste."

    • Do not mix this compound waste with other incompatible chemical wastes. A general best practice is to store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.

  • Labeling the Hazardous Waste Container:

    • Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.

    • The label must include the following information:

      • The full chemical name: "this compound". Do not use abbreviations.

      • The quantity or concentration of the waste. For mixtures, list all chemical components.

      • The date when the waste was first added to the container (date of generation).

      • The location of origin (e.g., building and room number).

      • The name and contact information of the Principal Investigator.

      • Appropriate hazard pictograms as indicated by the SDS.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.

    • Keep the container closed at all times except when adding waste.

    • It is recommended to use secondary containment to prevent spills.

  • Arranging for Disposal:

    • Once the container is full or the waste is ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form with details about the waste.

    • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal.

  • Disposal of Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent (such as ethanol or acetone) that can dissolve the compound.

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface the original label on the container and it may then be disposed of as regular trash, though institutional policies may vary.

Recommended Disposal Method from Safety Data Sheet

One supplier's SDS for this compound recommends the following disposal method: "Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and Exhaust air. Dispose of waste according to laws applicable." This process should only be carried out by a licensed hazardous waste disposal facility.

Experimental Workflow: this compound Disposal

G cluster_prep Waste Generation & Preparation cluster_label Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate this compound Waste (e.g., unused solid, solutions, contaminated labware) assess Classify as Hazardous Chemical Waste gen->assess collect Collect in a compatible, leak-proof container assess->collect label_tag Affix EHS Hazardous Waste Tag collect->label_tag fill_info Complete all required fields: - Full Chemical Name - Quantity & Constituents - Generation Date - PI Information label_tag->fill_info seal Securely seal the container fill_info->seal store Store in designated Satellite Accumulation Area with secondary containment seal->store request Submit Hazardous Waste Pickup Request to EHS store->request pickup EHS collects waste for licensed disposal request->pickup end Proper Disposal Achieved pickup->end Disposal Complete

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannflavin A
Reactant of Route 2
Cannflavin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.